Allopurinol (sodium)
Description
BenchChem offers high-quality Allopurinol (sodium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Allopurinol (sodium) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C5H5N4NaO |
|---|---|
Molecular Weight |
160.11 g/mol |
IUPAC Name |
sodium;4,7-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-olate |
InChI |
InChI=1S/C5H5N4O.Na/c10-5-3-1-8-9-4(3)6-2-7-5;/h1-2,5H,(H2,6,7,8,9);/q-1;+1 |
InChI Key |
FSIHPSGWJKWQOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC2=C1C(N=CN2)[O-].[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
Allopurinol Sodium's Mechanism of Action on Xanthine Oxidase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allopurinol (B61711), a cornerstone in the management of hyperuricemia and gout, exerts its therapeutic effect through the potent inhibition of xanthine (B1682287) oxidase, a critical enzyme in purine (B94841) metabolism.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of allopurinol and its primary active metabolite, oxypurinol (B62819), on xanthine oxidase. It delves into the enzyme's catalytic function, the kinetics of inhibition, and detailed experimental protocols for assessing enzyme activity and inhibition. Furthermore, this guide presents visual representations of key pathways and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.
Introduction to Xanthine Oxidase and Purine Metabolism
Xanthine oxidase (XO) is a complex metalloenzyme that plays a pivotal role in the catabolism of purines.[3] It catalyzes the final two steps of purine breakdown: the oxidation of hypoxanthine (B114508) to xanthine, and subsequently, the oxidation of xanthine to uric acid.[2] In humans, uric acid is the final product of purine metabolism and is excreted primarily by the kidneys.[1] Dysregulation of this pathway, leading to an overproduction of uric acid, can result in hyperuricemia, a condition strongly associated with gout.[3]
Allopurinol, a structural analog of hypoxanthine, is a widely prescribed medication for the treatment of hyperuricemia.[1][2] Its therapeutic efficacy stems from its ability to inhibit xanthine oxidase, thereby reducing the production of uric acid.[2]
The Catalytic Mechanism of Xanthine Oxidase
Xanthine oxidase is a homodimer, with each subunit containing a molybdenum cofactor (Moco), a flavin adenine (B156593) dinucleotide (FAD) center, and two iron-sulfur clusters. The catalytic cycle primarily occurs at the molybdenum center. The generally accepted mechanism involves the following key steps:
-
Substrate Binding: Hypoxanthine or xanthine binds to the active site of the enzyme near the molybdenum cofactor.
-
Hydroxylation: A hydroxyl group coordinated to the molybdenum atom performs a nucleophilic attack on the substrate.
-
Electron and Proton Transfer: This is followed by the transfer of a hydride from the substrate to the molybdenum center, reducing it from Mo(VI) to Mo(IV).
-
Product Release: The hydroxylated product (xanthine or uric acid) is released.
-
Enzyme Regeneration: The reduced enzyme is reoxidized by transferring electrons through the iron-sulfur clusters to FAD, which in turn reduces molecular oxygen to produce superoxide (B77818) radicals and hydrogen peroxide.
Mechanism of Inhibition by Allopurinol and Oxypurinol
Allopurinol itself is a substrate for xanthine oxidase. The enzyme hydroxylates allopurinol to its active metabolite, oxypurinol (also known as alloxanthine).[1] Both allopurinol and oxypurinol contribute to the inhibition of xanthine oxidase, but through distinct mechanisms.
-
Allopurinol: Acts as a competitive inhibitor, binding to the active site of xanthine oxidase and competing with the natural substrates, hypoxanthine and xanthine.[4]
-
Oxypurinol: Is a more potent, non-competitive inhibitor.[2] It binds very tightly to the reduced form of the molybdenum center in the enzyme's active site.[3] This strong interaction effectively inactivates the enzyme, preventing it from catalyzing the oxidation of purines. This is often referred to as a "suicide inhibition" mechanism, where the enzyme converts the initial drug into a more potent inhibitor.[5]
The long half-life of oxypurinol in the body contributes significantly to the sustained therapeutic effect of allopurinol.[1]
Quantitative Inhibition Data
The inhibitory potency of allopurinol and oxypurinol against xanthine oxidase has been quantified in numerous studies. The following table summarizes key kinetic parameters, including the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). It is important to note that these values can vary depending on the experimental conditions, such as the source of the enzyme, substrate concentration, and assay method.
| Inhibitor | Parameter | Value | Enzyme Source | Substrate | Reference |
| Allopurinol | Ki | ~10⁻⁷ M | Not Specified | Xanthine | [3] |
| IC50 | 3.57 ± 0.06 µmol/L | Not Specified | Not Specified | [6] | |
| IC50 | 28.9 µM | Not Specified | Not Specified | [7] | |
| Oxypurinol | Ki | Not Specified | Not Specified | Not Specified | |
| IC50 | Not Specified | Not Specified | Not Specified |
Experimental Protocols
Spectrophotometric Assay for Xanthine Oxidase Activity
This protocol describes a common method for measuring xanthine oxidase activity by monitoring the formation of uric acid, which absorbs light at approximately 290-295 nm.[8][9][10]
Materials:
-
Xanthine Oxidase (from bovine milk or other sources)
-
Xanthine (substrate)
-
Potassium Phosphate (B84403) Buffer (e.g., 50 mM, pH 7.5)
-
Allopurinol or other inhibitors (dissolved in a suitable solvent like DMSO)
-
UV-transparent 96-well microplate or quartz cuvettes
-
Spectrophotometer capable of reading absorbance at 295 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of xanthine in the potassium phosphate buffer.
-
Prepare a stock solution of xanthine oxidase in the same buffer. The final concentration in the assay should be determined empirically to yield a linear reaction rate for at least 5-10 minutes.
-
Prepare serial dilutions of the inhibitor (e.g., allopurinol) and a vehicle control (e.g., DMSO).
-
-
Assay Setup:
-
In a 96-well plate or cuvette, add the following in order:
-
Potassium Phosphate Buffer
-
Inhibitor solution or vehicle control
-
Xanthine Oxidase solution
-
-
Pre-incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).[8]
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the xanthine substrate solution.
-
Immediately begin monitoring the increase in absorbance at 295 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10-20 minutes).[11]
-
-
Data Analysis:
-
Calculate the initial reaction rate (velocity) from the linear portion of the absorbance vs. time plot.
-
The molar extinction coefficient of uric acid under these conditions is approximately 1.22 x 10⁴ M⁻¹cm⁻¹.[9]
-
Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Determination of Inhibition Constant (Ki)
To determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), kinetic studies are performed with varying concentrations of both the substrate and the inhibitor.[11]
Procedure:
-
Follow the general spectrophotometric assay protocol described above.
-
Perform the assay with a matrix of different fixed concentrations of the inhibitor and varying concentrations of the substrate (xanthine).
-
Measure the initial reaction rates for each condition.
-
Data Analysis:
-
Generate double reciprocal plots (Lineweaver-Burk plots) of 1/velocity versus 1/[substrate] for each inhibitor concentration.
-
Analyze the pattern of the lines to determine the mode of inhibition.
-
The Ki can be calculated from replots of the slopes or y-intercepts of the Lineweaver-Burk plot against the inhibitor concentration.
-
Visualizations
Purine Catabolism Pathway and Allopurinol's Site of Action
Caption: Purine catabolism pathway and the inhibitory action of allopurinol.
Experimental Workflow for Xanthine Oxidase Inhibition Assay
Caption: General workflow for a xanthine oxidase inhibition assay.
Logical Relationship of Allopurinol's Mechanism of Action
Caption: The dual inhibitory mechanism of allopurinol and oxypurinol on xanthine oxidase.
Conclusion
Allopurinol's efficacy as a treatment for hyperuricemia is a direct consequence of its well-defined mechanism of action on xanthine oxidase. Through the competitive inhibition by the parent drug and the potent, mechanism-based inhibition by its metabolite, oxypurinol, the production of uric acid is effectively suppressed. A thorough understanding of these molecular interactions, supported by robust quantitative data and standardized experimental protocols, is essential for the continued development of novel and improved therapies targeting xanthine oxidase. The visualization of these complex processes provides a clear and concise framework for researchers and drug development professionals, facilitating further innovation in this critical therapeutic area.
References
- 1. droracle.ai [droracle.ai]
- 2. droracle.ai [droracle.ai]
- 3. Allopurinol and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Xanthine oxidase inhibitory kinetics and mechanism of ellagic acid: In vitro, in silico and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. From Xanthine Oxidase Inhibition to In Vivo Hypouricemic Effect: An Integrated Overview of In Vitro and In Vivo Studies with Focus on Natural Molecules and Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. dl.icdst.org [dl.icdst.org]
- 10. Xanthine Oxidase - Assay | Worthington Biochemical [worthington-biochem.com]
- 11. benchchem.com [benchchem.com]
Allopurinol Sodium: An In-Depth Technical Guide to its Role in Purine Catabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allopurinol (B61711) sodium, a cornerstone in the management of hyperuricemia and gout, exerts its therapeutic effect by strategically intervening in the purine (B94841) catabolism pathway. This technical guide provides a comprehensive examination of the biochemical mechanisms, quantitative kinetics, and experimental methodologies related to allopurinol and its primary active metabolite, oxypurinol (B62819). By inhibiting the enzyme xanthine (B1682287) oxidase, allopurinol effectively curtails the production of uric acid, the final product of purine degradation in humans. This document serves as a detailed resource for researchers and drug development professionals, offering structured data, in-depth experimental protocols, and visual representations of the key pathways and workflows to facilitate a deeper understanding of allopurinol's pharmacology.
Introduction
Purine metabolism is a fundamental biological process involving the synthesis and degradation of purine nucleotides, essential components of nucleic acids and energy currency. The catabolism of purines culminates in the formation of uric acid, a sparingly soluble compound.[1] Elevated levels of uric acid in the bloodstream, a condition known as hyperuricemia, can lead to the deposition of monosodium urate crystals in joints and tissues, resulting in the painful inflammatory condition of gout.[2]
Allopurinol, a structural analog of the natural purine base hypoxanthine (B114508), was developed as a rational approach to control uric acid production.[2] Administered as allopurinol sodium for intravenous use, it is a potent inhibitor of xanthine oxidase, the pivotal enzyme in the terminal steps of purine catabolism.[3][4] This guide delves into the intricate details of allopurinol's interaction with this pathway, providing the technical information necessary for advanced research and development.
The Purine Catabolism Pathway and the Role of Xanthine Oxidase
The degradation of purine nucleotides, primarily adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP), proceeds through a series of enzymatic steps to yield hypoxanthine and guanine. Guanine is deaminated to form xanthine. Hypoxanthine is then oxidized to xanthine, and subsequently, xanthine is oxidized to uric acid. Both of these final oxidative steps are catalyzed by the enzyme xanthine oxidase.[1][5]
Mechanism of Action of Allopurinol and Oxypurinol
Allopurinol functions as a competitive inhibitor of xanthine oxidase. Following administration, allopurinol is rapidly metabolized by xanthine oxidase to its major active metabolite, oxypurinol (also known as alloxanthine).[3][6] Oxypurinol is also a potent inhibitor of xanthine oxidase and has a significantly longer half-life than allopurinol, contributing substantially to the overall therapeutic effect.[3][6]
The inhibition of xanthine oxidase by allopurinol and oxypurinol leads to a decrease in the production of uric acid.[4] Consequently, the concentrations of the more soluble purine precursors, hypoxanthine and xanthine, increase in the blood and urine.[2]
Quantitative Data
The efficacy of allopurinol and oxypurinol as xanthine oxidase inhibitors has been quantified through various pharmacokinetic and pharmacodynamic parameters.
Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for allopurinol and its active metabolite, oxypurinol, in humans with normal renal function.
| Parameter | Allopurinol | Oxypurinol | Reference(s) |
| Oral Bioavailability | 79 ± 20% | - | [3][6] |
| Elimination Half-life (t½) | 1.2 ± 0.3 hours | 23.3 ± 6.0 hours | [3][6] |
| Apparent Oral Clearance (CL/F) | 15.8 ± 5.2 mL/min/kg | 0.31 ± 0.07 mL/min/kg | [3][6] |
| Apparent Volume of Distribution (Vd/F) | 1.31 ± 0.41 L/kg | 0.59 ± 0.16 L/kg | [3][6] |
Xanthine Oxidase Inhibition
The inhibitory potency of allopurinol and oxypurinol against xanthine oxidase is characterized by their IC50 and Ki values. It is important to note that these values can vary depending on the enzyme source and assay conditions.
| Compound | Parameter | Value | Conditions | Reference(s) |
| Allopurinol | IC50 | 2.84 ± 0.41 µM | Bovine Milk Xanthine Oxidase | [7] |
| IC50 | 0.84 ± 0.019 µM | Bovine Xanthine Oxidase | [8] | |
| Oxypurinol | Ki | 35 nM | Human Xanthine Dehydrogenase/Oxidase | [9] |
| Ki | 6.35 ± 0.96 µM | Bovine Milk Xanthine Oxidase (XO form), Substrate: Xanthine | [9] | |
| IC50 | ~15.2 µM | In vitro assay | [9] |
Clinical Efficacy: Uric Acid Reduction
Clinical studies have demonstrated a dose-dependent reduction in serum uric acid levels with allopurinol treatment.
| Allopurinol Daily Dose | Percentage of Patients Achieving Target Serum Urate (<6 mg/dL) | Reference(s) |
| < 300 mg | < 50% | [10] |
| 300 mg | < 50% | [10] |
| > 300 mg | < 50% | [10] |
It is noteworthy that even at doses of 300 mg/day or higher, a significant portion of patients may not reach the target serum uric acid level, highlighting the importance of individualized dose titration.[10][11][12]
Experimental Protocols
This section provides a detailed methodology for a common in vitro assay to determine the inhibitory activity of a compound, such as allopurinol, on xanthine oxidase.
In Vitro Spectrophotometric Xanthine Oxidase Inhibition Assay
Principle: This assay measures the inhibition of xanthine oxidase by monitoring the formation of uric acid from the substrate xanthine. Uric acid has a characteristic absorbance maximum at approximately 295 nm. The rate of increase in absorbance at this wavelength is proportional to the enzyme activity.
Materials:
-
Xanthine oxidase (from bovine milk or other suitable source)
-
Xanthine
-
Allopurinol (or test compound)
-
Potassium phosphate (B84403) buffer (e.g., 0.1 M, pH 7.5)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 295 nm
Procedure:
-
Preparation of Reagents:
-
Phosphate Buffer: Prepare a 0.1 M potassium phosphate buffer and adjust the pH to 7.5.
-
Xanthine Solution (Substrate): Prepare a stock solution of xanthine in the phosphate buffer. The final concentration in the assay is typically in the range of 50-100 µM.
-
Xanthine Oxidase Solution (Enzyme): Prepare a stock solution of xanthine oxidase in cold phosphate buffer immediately before use. The final concentration should be optimized to yield a linear rate of uric acid formation for at least 10 minutes. A typical starting concentration is 0.05-0.1 U/mL.
-
Inhibitor Solutions: Prepare a stock solution of allopurinol (or the test compound) in DMSO. Prepare serial dilutions in phosphate buffer to achieve a range of final concentrations for IC50 determination. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects.
-
-
Assay Protocol:
-
In a 96-well UV-transparent microplate, add the following to each well:
-
Phosphate buffer
-
Inhibitor solution (or vehicle for control)
-
Xanthine solution
-
-
Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 10-15 minutes.
-
Initiate the reaction by adding the xanthine oxidase solution to each well.
-
Immediately begin measuring the absorbance at 295 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance versus time plot (ΔAbs/min).
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 where V_control is the velocity of the reaction without the inhibitor and V_inhibitor is the velocity with the inhibitor.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate (xanthine) and the inhibitor, and analyze the data using a Lineweaver-Burk plot.
-
Quantification of Allopurinol and Oxypurinol in Biological Samples
Accurate quantification of allopurinol and its active metabolite, oxypurinol, in biological matrices such as plasma or serum is essential for pharmacokinetic studies and therapeutic drug monitoring. High-performance liquid chromatography (HPLC) with UV detection or tandem mass spectrometry (LC-MS/MS) are commonly employed methods.[13]
General Workflow for Sample Analysis:
-
Sample Collection and Preparation: Collect blood samples and process to obtain plasma or serum.
-
Protein Precipitation: Remove proteins from the sample, typically by adding an organic solvent like acetonitrile.
-
Extraction (optional): For increased sensitivity and to remove interfering substances, a liquid-liquid or solid-phase extraction step may be performed.
-
Chromatographic Separation: Inject the prepared sample into an HPLC system equipped with a suitable column (e.g., C18) to separate allopurinol, oxypurinol, and an internal standard.
-
Detection:
-
UV Detection: Monitor the column effluent at a specific wavelength (e.g., 254 nm) where allopurinol and oxypurinol absorb light.[13]
-
Mass Spectrometry (MS/MS) Detection: Utilize a mass spectrometer to detect and quantify the parent and fragment ions of allopurinol and oxypurinol for higher sensitivity and specificity.
-
-
Quantification: Determine the concentrations of allopurinol and oxypurinol in the samples by comparing their peak areas to those of a standard curve prepared with known concentrations of the analytes.
Conclusion
Allopurinol sodium remains a critical therapeutic agent for the management of conditions arising from hyperuricemia. Its mechanism of action, centered on the potent inhibition of xanthine oxidase by its active metabolite oxypurinol, is a well-established paradigm in pharmacology. This technical guide has provided a detailed overview of the purine catabolism pathway, the specific inhibitory actions of allopurinol and oxypurinol, comprehensive quantitative data on their pharmacokinetics and inhibitory constants, and a practical experimental protocol for in vitro analysis. This information is intended to serve as a valuable resource for the scientific community, fostering further research and innovation in the development of urate-lowering therapies.
References
- 1. Clinical pharmacokinetics and pharmacodynamics of allopurinol and oxypurinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. impactfactor.org [impactfactor.org]
- 3. researchgate.net [researchgate.net]
- 4. herbmedpharmacol.com [herbmedpharmacol.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Understanding the dose–response relationship of allopurinol: predicting the optimal dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Allopurinol extension trial backs treat-to-target approach in gout | MDedge [mdedge.com]
- 10. A simple method for quantification of allopurinol and oxipurinol in human serum by high-performance liquid chromatography with UV-detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. research.utwente.nl [research.utwente.nl]
- 13. Simultaneous analysis of allopurinol and oxypurinol using a validated liquid chromatography–tandem mass spectrometry method in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Biochemical interactions of Allopurinol sodium's active metabolite, oxypurinol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxypurinol (B62819), the primary active metabolite of allopurinol (B61711), is a cornerstone in the management of hyperuricemia and gout. Its therapeutic efficacy is predominantly attributed to its role as a potent inhibitor of xanthine (B1682287) oxidase, a pivotal enzyme in the purine (B94841) degradation pathway. This technical guide provides a comprehensive examination of the biochemical interactions of oxypurinol, focusing on its mechanism of action, enzyme kinetics, and its effects on associated metabolic pathways. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to serve as a valuable resource for researchers and professionals in the field of drug development and metabolic diseases.
Introduction
Allopurinol is rapidly metabolized in the body to its active form, oxypurinol (also known as oxipurinol), which is responsible for the majority of its pharmacological activity.[1][2] Unlike allopurinol, which has a short half-life of about 1-2 hours, oxypurinol has a much longer half-life of approximately 15 hours, allowing for once-daily dosing.[3] This extended duration of action is crucial for the sustained inhibition of uric acid production. This document delves into the intricate biochemical interactions of oxypurinol, providing a detailed understanding of its molecular mechanisms.
Primary Mechanism of Action: Inhibition of Xanthine Oxidoreductase
Oxypurinol exerts its primary therapeutic effect by inhibiting xanthine oxidoreductase (XOR), a molybdenum-containing enzyme that exists in two interconvertible forms: xanthine dehydrogenase (XDH) and xanthine oxidase (XO).[4] XOR catalyzes the final two steps of purine catabolism: the oxidation of hypoxanthine (B114508) to xanthine and then xanthine to uric acid.[4][5]
Enzyme Kinetics and Inhibition Profile
Oxypurinol is a potent, competitive inhibitor of xanthine oxidase.[1][2] It binds to the molybdenum active site of the enzyme, preventing the binding of its natural substrates, hypoxanthine and xanthine.[4] The inhibition is complex, exhibiting characteristics of both competitive and suicide (mechanism-based) inhibition.[4] Allopurinol is first oxidized by XOR to oxypurinol, which then binds tightly to the reduced Mo(IV) state of the enzyme's active site, leading to potent inhibition.[2][4]
The inhibitory potency of oxypurinol against xanthine oxidase has been quantified through various kinetic parameters. The following table summarizes key data from the literature.
| Parameter | Value | Enzyme Source | Substrate | Conditions | Reference(s) |
| Ki | 6.35 ± 0.96 µM | Bovine Milk Xanthine Oxidase (XO form) | Xanthine | - | [2] |
| Ki | 4.60 ± 0.87 µM | Bovine Milk Xanthine Dehydrogenase (XDH form) | Xanthine | - | [2] |
| Ki | 3.15 ± 0.22 µM | Bovine Milk Xanthine Dehydrogenase (XDH form) | Hypoxanthine | - | [2] |
| Ki | 1.29 µM | Bovine Milk Xanthine Dehydrogenase (XDH form) | Hypoxanthine | Artificial electron acceptor (phenazine methosulfate) | [2][6] |
| IC50 | ~15.2 µM | In vitro assay | - | Compared to allopurinol at 8.4 µM | [1] |
| Combined IC50 (Allopurinol + Oxypurinol) | 0.36 mg/L | Human | - | In neonates with HIE | [7] |
Signaling Pathway: Purine Catabolism and Xanthine Oxidase Inhibition
The following diagram illustrates the purine catabolism pathway and the central role of xanthine oxidase, which is the target of oxypurinol.
Experimental Protocol: In Vitro Xanthine Oxidase Activity Assay (Spectrophotometric)
This protocol outlines a standard method for determining the inhibitory activity of oxypurinol on xanthine oxidase by monitoring the formation of uric acid, which absorbs light at approximately 295 nm.
Materials:
-
Xanthine Oxidase (from bovine milk or other sources)
-
Xanthine (substrate)
-
Oxypurinol (inhibitor)
-
Potassium Phosphate (B84403) Buffer (e.g., 100 mM, pH 7.5)
-
DMSO (for dissolving oxypurinol if necessary)
-
UV-Vis Spectrophotometer or 96-well UV-transparent microplate reader
-
Quartz cuvettes or UV-transparent 96-well plates
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of xanthine in the potassium phosphate buffer.
-
Prepare a stock solution of oxypurinol in buffer or DMSO. Further dilutions should be made in the assay buffer.
-
Prepare a working solution of xanthine oxidase in cold phosphate buffer immediately before use. The final concentration should be determined empirically (e.g., 0.05-0.1 U/mL).[8]
-
-
Assay Setup:
-
For each reaction, prepare a mixture containing the phosphate buffer, xanthine solution, and the desired concentration of oxypurinol (or vehicle control).
-
Include a blank for each sample concentration containing all components except xanthine oxidase.
-
A typical reaction mixture in a 96-well plate might consist of 50 µL of inhibitor solution, 30 µL of buffer, and 40 µL of xanthine oxidase solution.[8] Pre-incubate at 25°C for 15 minutes.[8]
-
-
Enzyme Reaction and Measurement:
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each concentration of oxypurinol.
-
To determine the IC50 value, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.
-
For determining the mode of inhibition, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using a Lineweaver-Burk plot.
-
The following diagram illustrates the general workflow for assessing the inhibitory effect of oxypurinol on xanthine oxidase.
Secondary Biochemical Interactions
Beyond its primary role as a xanthine oxidase inhibitor, oxypurinol and its precursors can influence other metabolic pathways, notably purine and pyrimidine (B1678525) synthesis.
Effects on Purine Metabolism and Feedback Inhibition
By blocking the degradation of hypoxanthine and xanthine, allopurinol and oxypurinol lead to an accumulation of these purine bases. These can then be salvaged via the action of hypoxanthine-guanine phosphoribosyltransferase (HGPRT) to form inosine (B1671953) monophosphate (IMP) and guanosine (B1672433) monophosphate (GMP). These purine ribonucleotides, in turn, act as feedback inhibitors of amidophosphoribosyltransferase, the rate-limiting enzyme in de novo purine synthesis.[9][10] However, studies have shown that oxypurinol only weakly inhibits the conversion of hypoxanthine to xanthine, suggesting it is less likely to significantly affect the feedback inhibition of de novo purine synthesis compared to allopurinol.[2][11]
Interaction with Purine Nucleoside Phosphorylase (PNP)
Oxypurinol has been observed to be a weak allosteric inhibitor of purine nucleoside phosphorylase (PNP), an enzyme in the purine salvage pathway that catalyzes the reversible phosphorolysis of purine nucleosides.[2][6] Allopurinol and its riboside derivative are also weak inhibitors of PNP, with Ki values greater than 200 µM.[2]
This protocol describes a method to measure PNP activity by monitoring the formation of hypoxanthine from inosine, which is then converted to uric acid.
Materials:
-
PNP Assay Buffer
-
Inosine (substrate)
-
Developer Enzyme Mix (containing xanthine oxidase)
-
PNP Positive Control
-
Cell/Tissue Lysates
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 293 nm
Procedure:
-
Sample Preparation:
-
Assay Setup:
-
Add samples, positive control, and a reagent background control to the wells of a 96-well plate.[13]
-
Adjust the volume in each well with PNP Assay Buffer.
-
-
Enzyme Reaction and Measurement:
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔOD/min) for each sample.
-
The PNP activity can be calculated based on a standard curve if absolute quantification is required.
-
Influence on Pyrimidine Metabolism
Allopurinol and its metabolites, including oxypurinol, can interfere with de novo pyrimidine biosynthesis. This occurs through the inhibition of orotate (B1227488) phosphoribosyltransferase (OPRT) and orotidylic decarboxylase (ODC), the enzymes responsible for converting orotic acid to uridine-5'-monophosphate (UMP).[5][14] This inhibition can lead to an increase in the urinary excretion of orotic acid and orotidine.[15] Interestingly, in vitro studies have shown that incubation with oxypurinol can lead to an "activation" of the OPRT enzyme in erythrocytes.[14]
The following diagram illustrates the points of inhibition by allopurinol/oxypurinol ribonucleotides in the de novo pyrimidine synthesis pathway.
Interaction with Renal Transporters
Oxypurinol is primarily cleared from the body by the kidneys through urinary excretion.[16] Its renal handling is complex and involves active tubular reabsorption, mediated by various renal transporters. Due to its structural similarity to urate, it is believed to be a substrate for several urate transporters.[16] In vitro evidence suggests that oxypurinol is a substrate for ABCG2, URAT1, and GLUT9.[17] The co-administration of uricosuric drugs like probenecid (B1678239) can increase the renal clearance of oxypurinol by inhibiting these transporters.[16][18]
Experimental Approaches for Studying Transporter Interactions
Investigating the interaction of oxypurinol with renal transporters typically involves in vitro cellular models.
Common Methodologies:
-
Cell-based Assays: Utilize cell lines (e.g., HEK293, CHO) that are engineered to overexpress specific human renal transporters (e.g., OAT1, OAT3, URAT1, GLUT9, ABCG2).
-
Uptake/Efflux Studies:
-
Cells are incubated with radiolabeled oxypurinol or a known substrate of the transporter in the presence and absence of oxypurinol.
-
The intracellular concentration of the labeled compound is measured over time to determine if oxypurinol acts as a substrate (is transported) or an inhibitor (blocks transport of the known substrate).
-
-
Membrane Vesicle Assays: Use isolated membrane vesicles from cells overexpressing the transporter of interest to study transport kinetics in a more controlled environment.
Conclusion
Oxypurinol's biochemical profile is dominated by its potent inhibition of xanthine oxidase, the primary mechanism underlying its therapeutic efficacy in hyperuricemia. However, its interactions extend to other key enzymes in purine and pyrimidine metabolism, as well as renal transporters that govern its excretion. A thorough understanding of these multifaceted interactions, supported by robust quantitative data and detailed experimental protocols as outlined in this guide, is essential for the continued development of novel therapeutic strategies for metabolic disorders and for optimizing the clinical use of this important drug. The provided diagrams offer a clear visualization of the complex biochemical pathways and experimental workflows involved in the study of oxypurinol.
References
- 1. benchchem.com [benchchem.com]
- 2. Allopurinol and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. herbmedpharmacol.com [herbmedpharmacol.com]
- 4. benchchem.com [benchchem.com]
- 5. Mechanism of allopurinol-mediated increase in enzyme activity in man - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. benchchem.com [benchchem.com]
- 9. genome.tokushima-u.ac.jp [genome.tokushima-u.ac.jp]
- 10. Feedback inhibition of amidophosphoribosyltransferase regulates the rate of cell growth via purine nucleotide, DNA, and protein syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. content.abcam.com [content.abcam.com]
- 14. JCI - Mechanism of allopurinol-mediated increase in enzyme activity in man [jci.org]
- 15. Effect of allopurinol and oxipurinol on pyrimidine synthesis in cultured human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Allopurinol and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The impact of genetic variability in urate transporters on oxypurinol pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The pharmacokinetics of oxypurinol in people with gout - PMC [pmc.ncbi.nlm.nih.gov]
Allopurinol Sodium as a Reactive Oxygen Species (ROS) Inhibitor in Cellular Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allopurinol (B61711), a structural isomer of hypoxanthine (B114508), and its active metabolite oxypurinol (B62819), are potent inhibitors of xanthine (B1682287) oxidase, a key enzyme in purine (B94841) metabolism that is also a significant source of cellular reactive oxygen species (ROS).[1][2] Beyond its well-established role in the treatment of hyperuricemia and gout, allopurinol is increasingly recognized for its antioxidant properties and its potential therapeutic applications in conditions associated with oxidative stress. This technical guide provides an in-depth overview of the use of allopurinol sodium as a ROS inhibitor in cellular models, detailing its mechanisms of action, summarizing quantitative data from various studies, and providing experimental protocols for its evaluation.
Core Mechanisms of ROS Inhibition
Allopurinol primarily reduces cellular ROS levels through a dual mechanism:
-
Inhibition of Xanthine Oxidase (XO): Allopurinol is a competitive inhibitor of xanthine oxidase, which catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[1] These reactions utilize molecular oxygen as an electron acceptor, leading to the production of superoxide (B77818) radicals (O₂⁻) and hydrogen peroxide (H₂O₂).[1] By blocking this enzymatic activity, allopurinol significantly curtails a major source of cellular ROS.[1] This is particularly relevant in pathological conditions like ischemia-reperfusion injury, where XO activity is upregulated.[1]
-
Direct Free Radical Scavenging: At higher concentrations, allopurinol and its metabolite oxypurinol exhibit direct antioxidant properties by scavenging free radicals such as hydroxyl radicals and hypochlorous acid.[1]
Signaling Pathway of Allopurinol's Primary Mechanism
The following diagram illustrates the core signaling pathway through which allopurinol inhibits ROS production via xanthine oxidase inhibition.
Caption: Allopurinol inhibits Xanthine Oxidase, blocking ROS production.
Quantitative Data on Allopurinol's Efficacy
The following tables summarize quantitative data from various studies on the efficacy of allopurinol in reducing markers of oxidative stress.
Table 1: In Vitro Xanthine Oxidase Inhibition
| Compound | IC50 (µM) | Inhibition Type | Reference |
| Allopurinol | 2.84 ± 0.41 | Competitive | [3] |
| Allopurinol | Complete inhibition at ≥ 200 µM | - | [4] |
| Oxypurinol | - | Irreversible | [5] |
Table 2: Effects on Cellular ROS and Oxidative Stress Markers
| Cell Type | Allopurinol Concentration | Effect | Reference |
| Neonatal Rat Cardiomyocytes | 10 µM | Suppressed hypoxia-reoxygenation induced ROS production. | [6][7] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Not specified | Reduced mitochondrial ROS production. | [8] |
| Rodent Models (in vivo) | 50 mg/kg | Decreased myeloperoxidase levels. | [9][10] |
| HeLa and HT29 cells | Not specified | Inhibited DNA damage-induced MICA/B expression by blocking uric acid production. | [11] |
Table 3: Effects on Endothelial Function (Clinical Studies)
| Patient Population | Allopurinol Dose | Effect on Endothelial Function | Reference |
| Chronic Heart Failure | 300 mg/day | 59% improvement in Forearm Blood Flow (FBF) | [12] |
| Chronic Heart Failure | 600 mg/day | 143% improvement in FBF | [12][13] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the impact of allopurinol on ROS.
In Vitro Xanthine Oxidase Activity Assay
This spectrophotometric assay measures the direct inhibitory effect of allopurinol on xanthine oxidase activity.[1][14]
Materials:
-
96-well UV-transparent plate
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 7.5)
-
Xanthine solution (e.g., 150 µM in phosphate buffer)
-
Xanthine oxidase stock solution (e.g., 0.1 units/mL in phosphate buffer)
-
Allopurinol stock solution (dissolved in DMSO, then diluted in buffer)[1][15]
-
Microplate spectrophotometer
Procedure:
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of phosphate buffer
-
25 µL of allopurinol solution (or vehicle for control)
-
25 µL of xanthine oxidase solution
-
-
Pre-incubation: Incubate the plate at 25°C for 15 minutes.
-
Reaction Initiation: Add 150 µL of the xanthine solution to each well to start the reaction.
-
Measurement: Immediately measure the absorbance at 295 nm every minute for 15-30 minutes.[1] The increase in absorbance corresponds to the formation of uric acid.
-
Data Analysis: Calculate the rate of uric acid formation (slope of the linear portion of the absorbance vs. time curve). Determine the percentage of inhibition for each allopurinol concentration and calculate the IC50 value.
Intracellular ROS Measurement using DCFH-DA
This protocol describes the quantification of total intracellular ROS in cultured cells treated with allopurinol.[1]
Materials:
-
Cultured cells (e.g., HUVECs, fibroblasts)
-
6-well plates
-
Allopurinol stock solution
-
ROS inducer (e.g., H₂O₂) (optional)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in 6-well plates to reach 70-80% confluency on the day of the experiment.
-
Treatment: Treat cells with desired concentrations of allopurinol for a specified duration. Include controls: untreated, vehicle-treated, and a positive control (e.g., cells treated with an ROS inducer).[1]
-
Staining:
-
Remove the culture medium and wash cells once with warm PBS.
-
Add 1 mL of 10 µM DCFH-DA in serum-free medium to each well.
-
Incubate at 37°C for 30 minutes in the dark.
-
-
Harvesting and Analysis:
-
Wash cells twice with PBS.
-
Harvest cells using Trypsin-EDTA and resuspend in PBS.
-
Analyze the fluorescence intensity using a flow cytometer (e.g., FITC channel) or a fluorescence plate reader.
-
Experimental Workflow for Intracellular ROS Measurement
Caption: Workflow for intracellular ROS measurement using DCFH-DA.
Malondialdehyde (MDA) Assay for Lipid Peroxidation
This assay quantifies lipid peroxidation by measuring MDA, a byproduct, in cell or tissue lysates.[1]
Materials:
-
Cell (e.g., 2 x 10⁶) or tissue (10 mg) samples
-
MDA Lysis Buffer (with BHT)
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
Spectrophotometer or fluorescence plate reader
Procedure:
-
Sample Preparation:
-
Homogenize cells or tissue in ice-cold MDA Lysis Buffer with BHT.
-
Centrifuge the homogenate at 13,000 x g for 10 minutes to remove insoluble material.
-
-
Reaction:
-
To 200 µL of the supernatant, add 200 µL of 10% TCA and 200 µL of 0.67% TBA.
-
Vortex and incubate at 95°C for 60 minutes.
-
-
Measurement:
-
Cool samples on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant and measure the absorbance at 532 nm.
-
-
Quantification: Calculate the MDA concentration using a standard curve prepared with an MDA standard.
Broader Signaling Impacts of Allopurinol
Beyond direct XO inhibition, allopurinol's reduction of uric acid and ROS can influence other signaling pathways implicated in oxidative stress and inflammation.
-
Renin-Angiotensin-Aldosterone System (RAAS): Uric acid can activate the RAAS, which in turn stimulates ROS production via AT1-mediated NADPH oxidase activation.[8] By lowering uric acid, allopurinol can attenuate this pathway.[8]
-
NF-κB and MAPK Pathways: Both uric acid and ROS can activate pro-inflammatory pathways such as NF-κB and MAPK (p38, ERK).[6][7][8] Allopurinol has been shown to modulate these pathways, contributing to its anti-inflammatory effects.[6][7][8]
-
Hypoxia-Inducible Factor 1-α (HIF-1α): Some studies suggest that allopurinol may inhibit HIF-1α, a key regulator of cellular response to hypoxia.[8]
Interconnected Signaling Pathways Influenced by Allopurinol
Caption: Allopurinol's impact on interconnected signaling pathways.
Conclusion
Allopurinol sodium is a versatile tool for studying and mitigating oxidative stress in cellular models. Its well-defined primary mechanism of xanthine oxidase inhibition, coupled with its direct scavenging activities, makes it an effective ROS inhibitor. The protocols and data presented in this guide provide a robust framework for researchers to investigate the multifaceted effects of allopurinol in various experimental systems, thereby contributing to a deeper understanding of its therapeutic potential in diseases associated with oxidative stress. It is recommended to employ multiple assays to obtain a comprehensive profile of allopurinol's antioxidant activity in any given cellular model.
References
- 1. benchchem.com [benchchem.com]
- 2. Allopurinol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. herbmedpharmacol.com [herbmedpharmacol.com]
- 4. Allopurinol: discrimination of antioxidant from enzyme inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Allopurinol reduces antigen-specific and polyclonal activation of human T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allopurinol modulates reactive oxygen species generation and Ca2+ overload in ischemia-reperfused heart and hypoxia-reoxygenated cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Allopurinol Attenuates Senescence and Oxidative Stress in Endothelial Cells Exposed to Serum from Hypertensive Patients with Hyperuricemia - a Pilot Study [cellphysiolbiochem.com]
- 9. Alzheimer's Association International Conference [alz.confex.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ahajournals.org [ahajournals.org]
- 13. ahajournals.org [ahajournals.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Structural Analysis of Allopurinol Sodium and its Binding to Xanthine Oxidase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allopurinol (B61711) is a cornerstone in the management of hyperuricemia and gout, conditions characterized by elevated levels of uric acid in the blood.[1] Its therapeutic effect is primarily mediated through the inhibition of xanthine (B1682287) oxidase, a key enzyme in the purine (B94841) catabolism pathway responsible for the oxidation of hypoxanthine (B114508) and xanthine to uric acid.[1][2] This technical guide provides an in-depth analysis of the structural characteristics of allopurinol sodium and the molecular interactions governing its binding to xanthine oxidase.
Allopurinol, a structural isomer of hypoxanthine, is administered as a prodrug and is metabolized by xanthine oxidase to its active form, oxypurinol (B62819) (also known as alloxanthine).[3][4] It is this metabolite that acts as a potent inhibitor of the enzyme.[3][4] Understanding the precise structural details of this interaction is paramount for the rational design of novel and more effective xanthine oxidase inhibitors.
Structural Properties of Allopurinol Sodium
Allopurinol sodium is the sodium salt of allopurinol.[5][6] Allopurinol itself is a pyrazolopyrimidine, with a molecular formula of C₅H₄N₄O and a molecular weight of approximately 136.11 g/mol .[2][7] The sodium salt has the molecular formula C₅H₃N₄NaO.[8] The structural similarity of allopurinol to the natural substrates of xanthine oxidase, hypoxanthine and xanthine, is key to its inhibitory action.[2]
| Property | Value | Reference |
| Molecular Formula (Allopurinol) | C₅H₄N₄O | [2][7] |
| Molecular Weight (Allopurinol) | 136.114 g/mol | [2] |
| Molecular Formula (Allopurinol Sodium) | C₅H₃N₄NaO | [8] |
| Molecular Weight (Allopurinol Sodium) | 158.09 g/mol | [6] |
| pKa | 9.4, 10.2 | [7][9] |
Mechanism of Action and Binding to Xanthine Oxidase
Allopurinol acts as a competitive inhibitor of xanthine oxidase.[10][11] The enzyme hydroxylates allopurinol to oxypurinol, which then binds tightly within the molybdenum active site of the reduced form of the enzyme.[3][12] This binding is exceptionally strong, rendering the enzyme inactive.[3]
Crystal structure analyses of bovine milk xanthine dehydrogenase complexed with oxypurinol have revealed direct coordination between the N2 nitrogen of oxypurinol and the molybdenum atom at the active site.[13] This covalent interaction is a critical feature of the tight-binding inhibition.[12][13] Key amino acid residues within the active site, including glutamate (B1630785) 802, arginine 880, and glutamate 1261, form hydrogen bonds with oxypurinol, further stabilizing the complex.[13]
Molecular docking and dynamics simulations have provided additional insights into the binding process, indicating that the binding of allopurinol can induce conformational changes in the enzyme structure.[14][15]
Purine Catabolism and Allopurinol Inhibition
The following diagram illustrates the purine degradation pathway and the point of inhibition by allopurinol and its active metabolite, oxypurinol.
Purine catabolism and the inhibitory action of allopurinol.
Quantitative Analysis of Allopurinol-Xanthine Oxidase Interaction
Various studies have quantified the inhibitory potency and binding affinity of allopurinol and its derivatives for xanthine oxidase. This data is crucial for comparing the efficacy of different inhibitors.
| Parameter | Value | Substrate | Organism | Reference |
| IC₅₀ | ||||
| Allopurinol | 0.13 µg/mL | Hypoxanthine | [11] | |
| Allopurinol | 0.11 µg/mL | Xanthine | [11] | |
| Allopurinol Sodium | 7.82 ± 0.12 µM | [16] | ||
| Binding Energy | ||||
| Allopurinol | -4.47 kcal/mol | [17] | ||
| Inhibition Constant (Ki) | ||||
| Allopurinol | 2.12 µM | Xanthine | [18] | |
| Oxypurinol | 10.6 M (weak) | [12] | ||
| Kinetic Parameters | ||||
| Inhibition Type | Competitive | Hypoxanthine/Xanthine | [11] |
Experimental Protocols
The assessment of xanthine oxidase inhibition by allopurinol typically involves in vitro enzyme assays. Spectrophotometric and fluorometric methods are commonly employed.
Spectrophotometric Assay for Xanthine Oxidase Activity
This method measures the formation of uric acid from xanthine by monitoring the increase in absorbance at approximately 295 nm.[19]
Materials:
-
Potassium phosphate (B84403) buffer (e.g., 70 mM, pH 7.5)
-
Xanthine oxidase solution (e.g., 0.05 U/mL)
-
Xanthine solution (e.g., 150 µM or 300 µM)
-
Allopurinol sodium (or other inhibitor) solution
-
DMSO (for dissolving inhibitor)
-
96-well UV-transparent microplate
-
Microplate reader
Protocol:
-
Prepare serial dilutions of the inhibitor (e.g., allopurinol sodium) in DMSO. The final DMSO concentration in the assay should not exceed 1%.[19]
-
Add 50 µL of the inhibitor solution to the wells of a 96-well plate. For the control, use DMSO.[19]
-
Add 30 µL of potassium phosphate buffer.[19]
-
Add 40 µL of the xanthine oxidase solution to each well.[19]
-
Pre-incubate the plate at 25°C for 15 minutes.[19]
-
Initiate the reaction by adding 60 µL of the xanthine substrate solution.[19]
-
Immediately begin measuring the absorbance at 295 nm and continue to take readings every minute for 15-30 minutes.[19]
Data Analysis: Calculate the rate of uric acid formation from the linear portion of the absorbance versus time curve. The percentage of inhibition is determined by comparing the rate in the presence of the inhibitor to the rate in the control.
Experimental Workflow for In Vivo Inhibitor Assessment
The following diagram outlines a typical workflow for evaluating the efficacy of a xanthine oxidase inhibitor in a rodent model of hyperuricemia.
General workflow for in vivo assessment of a xanthine oxidase inhibitor.
Logical Relationship of Allopurinol's Mechanism
The following diagram illustrates the logical steps involved in the inhibitory action of allopurinol on xanthine oxidase.
References
- 1. Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of Allopurinol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allopurinol: Mechanism of Action & Structure | Study.com [study.com]
- 3. Allopurinol and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Study of the Interaction between Xanthine Oxidase and Its Inhibitors from Chrysanthemum morifolium Using Computational Simulation and Multispectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. Allopurinol Sodium | C5H3N4NaO | CID 23662349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Allopurinol | C5H4N4O | CID 135401907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. GSRS [precision.fda.gov]
- 9. Allopurinol [drugfuture.com]
- 10. researchgate.net [researchgate.net]
- 11. Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. rcsb.org [rcsb.org]
- 14. Molecular Dockings and Molecular Dynamics Simulations Reveal the Potency of Different Inhibitors against Xanthine Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. selleckchem.com [selleckchem.com]
- 17. derpharmachemica.com [derpharmachemica.com]
- 18. herbmedpharmacol.com [herbmedpharmacol.com]
- 19. benchchem.com [benchchem.com]
Exploring the Antimetabolite Properties of Allopurinol in Microorganisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allopurinol (B61711), a structural analogue of hypoxanthine, is a well-established drug for the treatment of hyperuricemia and gout. Its primary mechanism of action in humans is the inhibition of xanthine (B1682287) oxidase, a key enzyme in purine (B94841) catabolism. Beyond its application in human medicine, allopurinol exhibits significant antimetabolite properties against a range of microorganisms. This technical guide provides an in-depth exploration of these properties, focusing on its mechanisms of action, quantitative inhibitory data, and detailed experimental protocols for its investigation. The guide is intended for researchers, scientists, and drug development professionals interested in the antimicrobial potential of allopurinol and its derivatives.
Introduction
The increasing prevalence of antimicrobial resistance necessitates the exploration of novel therapeutic agents and the repurposing of existing drugs. Allopurinol, a compound with a long history of clinical use, presents an intriguing case for antimicrobial drug discovery. Its ability to interfere with fundamental metabolic pathways, particularly purine metabolism, makes it a potential inhibitor of microbial growth and virulence. This guide delves into the core antimetabolite properties of allopurinol, providing a comprehensive resource for researchers in the field.
Mechanisms of Action in Microorganisms
Allopurinol's antimicrobial effects are primarily attributed to its interference with purine metabolism and, in some bacteria, the disruption of cell-to-cell communication.
Inhibition of the Purine Salvage Pathway in Protozoa
Many protozoan parasites, such as Leishmania and Trypanosoma cruzi, lack the ability to synthesize purines de novo and are therefore entirely dependent on salvaging purines from their host. Allopurinol acts as a substrate for key enzymes in this pathway, leading to the formation of fraudulent nucleotides and subsequent disruption of nucleic acid and protein synthesis.[1][2][3]
The metabolic conversion of allopurinol in these organisms typically involves the following steps:
-
Uptake: Allopurinol is transported into the parasite.
-
Conversion to a Ribonucleoside: The enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) converts allopurinol to allopurinol ribonucleoside monophosphate (allopurinol ribotide).[4]
-
Further Phosphorylation: Allopurinol ribotide can be further phosphorylated to the di- and triphosphate forms.
-
Incorporation into Nucleic Acids: These fraudulent nucleotides can be incorporated into RNA, leading to the synthesis of non-functional transcripts and inhibition of protein synthesis.[5][6]
This metabolic disruption ultimately leads to the inhibition of parasite replication and cell death.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. shimadzu.com [shimadzu.com]
- 4. ClinPGx [clinpgx.org]
- 5. researchgate.net [researchgate.net]
- 6. Technical note: A new high-performance liquid chromatography purine assay for quantifying microbial flow - PubMed [pubmed.ncbi.nlm.nih.gov]
The Molecular Basis of Allopurinol Hypersensitivity Reactions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allopurinol (B61711), a cornerstone in the management of hyperuricemia and gout, is also a leading cause of severe cutaneous adverse reactions (SCARs), including Drug Reaction with Eosinophilia and Systemic Symptoms (DRESS), Stevens-Johnson syndrome (SJS), and toxic epidermal necrolysis (TEN). These life-threatening hypersensitivity reactions are underpinned by a complex interplay of genetic predisposition, drug metabolism, and specific T-cell-mediated immune responses. This technical guide provides a comprehensive overview of the molecular mechanisms driving allopurinol hypersensitivity, with a focus on the pivotal role of the Human Leukocyte Antigen (HLA) allele, HLA-B58:01. We delve into the immunological synapse, detailing the interaction between allopurinol's primary metabolite, oxypurinol (B62819), and the HLA-B58:01 protein, leading to the activation of cytotoxic T-cells. This guide summarizes key quantitative data, provides detailed experimental protocols for investigating these reactions, and presents visual diagrams of the core signaling pathways and experimental workflows.
Introduction
Allopurinol is a xanthine (B1682287) oxidase inhibitor that effectively reduces uric acid production. While generally well-tolerated, it can trigger delayed-type hypersensitivity reactions, which are T-cell mediated.[1] The most severe forms of these reactions are SCARs, which carry a significant risk of morbidity and mortality.[2] A strong pharmacogenetic association has been established between the presence of the HLA-B*58:01 allele and the risk of developing allopurinol-induced SCARs.[1][3] This association forms the basis for pre-prescription screening in certain populations to mitigate the risk of these devastating reactions.
The Central Role of HLA-B*58:01
The HLA-B gene encodes a protein that plays a crucial role in the immune system by presenting peptide antigens to T-cells. The HLA-B*58:01 allele is a specific variant of this gene that has been overwhelmingly linked to allopurinol hypersensitivity.
Genetic Association and Ethnic Variability
The presence of the HLA-B58:01 allele is the most significant known risk factor for allopurinol-induced SCARs.[1] The strength of this association, however, varies across different ethnic populations, which is largely attributed to the differing frequencies of the HLA-B58:01 allele in these groups.
Table 1: Association between HLA-B*58:01 and Allopurinol-Induced Severe Cutaneous Adverse Reactions (SCARs)
| Population/Study | Odds Ratio (OR) | 95% Confidence Interval (CI) | Reference |
| Han Chinese | 580.3 | 46.2 - 7280.5 | [4] |
| Thai | 696.0 | 74.8 - 6475.0 | |
| Korean | 97.9 | 19.3 - 496.1 | [5] |
| European | 55.0 | 10.2 - 297.0 | [4] |
| Japanese | 44.0 | 4.2 - 461.1 | [5] |
| US Population | 28.0 | 8.6 - 100.6 | [6] |
Table 2: Frequency of the HLA-B*58:01 Allele in Various Global Populations
| Population | Allele Frequency (%) | Reference |
| Han Chinese | 7.4 - 20.0 | [3][7] |
| Thai | 6.0 - 8.0 | [8] |
| Korean | 12.0 | [5] |
| Vietnamese | 6.02 | [8] |
| African American | 3.8 - 7.4 | [3] |
| European | 0.7 - 1.5 | [3] |
| Japanese | 0.5 - 1.0 | [8] |
| Hispanic | 0.7 - 2.7 | [3] |
The Immunological Mechanism: A T-Cell Mediated Response
Allopurinol hypersensitivity is a classic example of a T-cell-mediated delayed-type hypersensitivity reaction. The primary effector cells are cytotoxic CD8+ T-lymphocytes.
The Role of Oxypurinol
Allopurinol is rapidly metabolized in the body to its major active metabolite, oxypurinol.[4] It is primarily oxypurinol, not the parent drug, that is the key molecule in triggering the immune response in hypersensitive individuals.[9] Studies have shown that T-cells from allergic patients are specifically activated by oxypurinol in a dose-dependent manner.[9]
The "p-i" Concept: Direct Pharmacological Interaction
The prevailing model for oxypurinol-mediated T-cell activation is the "pharmacological interaction with immune receptors" (p-i) concept.[9] This model proposes that oxypurinol can bind directly and non-covalently to the peptide-binding groove of the HLA-B*58:01 molecule on the surface of antigen-presenting cells (APCs).[10][11] This binding is thought to alter the conformation of the HLA-peptide complex, creating a novel immunological neo-antigen that is recognized as "foreign" by specific T-cell receptors (TCRs).[4][10] This interaction bypasses the need for conventional antigen processing.[9]
T-Cell Activation and Cytotoxic Cascade
The recognition of the oxypurinol-HLA-B*58:01-peptide complex by a specific TCR on a CD8+ T-cell initiates a signaling cascade, leading to T-cell activation, proliferation, and differentiation into cytotoxic T-lymphocytes (CTLs). These activated CTLs then release a battery of cytotoxic granules and cytokines, including granulysin, granzyme B, and perforin.[1][12] These molecules induce widespread apoptosis of keratinocytes, leading to the characteristic blistering and sloughing of the skin seen in SJS and TEN.[13][14]
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key molecular and cellular events in allopurinol hypersensitivity.
Experimental Protocols
Investigating allopurinol hypersensitivity in a research setting involves a number of specialized in vitro techniques. The following are representative protocols for key experiments.
HLA-B*58:01 Genotyping using PCR-SSP
This protocol outlines the general steps for sequence-specific primer polymerase chain reaction (PCR-SSP) for HLA-B*58:01 detection.
Objective: To determine the presence or absence of the HLA-B*58:01 allele in a genomic DNA sample.
Materials:
-
Genomic DNA extracted from whole blood or buccal swabs.
-
PCR master mix (containing Taq polymerase, dNTPs, and buffer).
-
Sequence-specific primers for HLA-B*58:01 (forward and reverse).
-
Control primers (e.g., for a housekeeping gene like beta-globin).
-
Nuclease-free water.
-
Thermal cycler.
-
Agarose (B213101) gel electrophoresis system.
-
DNA visualization agent (e.g., ethidium (B1194527) bromide or SYBR Safe).
Methodology:
-
DNA Extraction: Isolate high-quality genomic DNA from the patient sample using a commercially available kit. Quantify the DNA concentration and assess its purity.
-
PCR Reaction Setup:
-
Prepare a PCR master mix containing the PCR buffer, dNTPs, Taq polymerase, and nuclease-free water.
-
In separate PCR tubes, add the master mix, the HLA-B*58:01 specific primer set, and the control primer set.
-
Add a standardized amount of genomic DNA to each tube.
-
Include positive (known HLA-B*58:01 positive DNA) and negative (no DNA) controls.
-
-
PCR Amplification:
-
Place the PCR tubes in a thermal cycler.
-
Perform PCR with the following general cycling conditions (optimization may be required):
-
Initial denaturation: 95°C for 5 minutes.
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: Temperature specific to the primers (e.g., 60-65°C) for 30 seconds.
-
Extension: 72°C for 1 minute.
-
-
Final extension: 72°C for 5 minutes.
-
-
-
Gel Electrophoresis:
-
Prepare a 1.5-2% agarose gel containing a DNA visualization agent.
-
Load the PCR products into the wells of the gel, along with a DNA ladder.
-
Run the electrophoresis at a constant voltage until the dye front has migrated an adequate distance.
-
-
Result Interpretation:
-
Visualize the DNA bands under UV light.
-
A band in the control lane confirms the PCR reaction was successful.
-
A band of the expected size in the HLA-B*58:01 specific lane indicates a positive result for the allele. The absence of this band indicates a negative result.
-
Lymphocyte Transformation Test (LTT)
The LTT is an in vitro assay to detect drug-specific memory T-cell responses.
Objective: To measure the proliferation of peripheral blood mononuclear cells (PBMCs) in response to stimulation with allopurinol and oxypurinol.
Materials:
-
Freshly isolated PBMCs from patients and healthy controls.
-
Culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum, antibiotics, and L-glutamine.
-
Allopurinol and oxypurinol solutions at various concentrations.
-
Positive control (e.g., phytohemagglutinin - PHA).
-
Negative control (culture medium alone).
-
96-well cell culture plates.
-
Method for assessing cell proliferation (e.g., [3H]-thymidine incorporation or a colorimetric assay like MTT or XTT).
-
Incubator (37°C, 5% CO2).
Methodology:
-
PBMC Isolation: Isolate PBMCs from heparinized venous blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture:
-
Resuspend the PBMCs in complete culture medium at a concentration of 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
-
Drug Stimulation:
-
Add 100 µL of the drug solutions (allopurinol and oxypurinol at various concentrations, e.g., 50, 100, 200 µg/mL), positive control, or negative control to the respective wells in triplicate.
-
-
Incubation: Incubate the plates for 5-7 days at 37°C in a humidified 5% CO2 atmosphere.
-
Proliferation Assay:
-
[3H]-thymidine incorporation: 18 hours before harvesting, add 1 µCi of [3H]-thymidine to each well. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.
-
Colorimetric assay (XTT): Add the XTT reagent to each well and incubate for 4-6 hours. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the mean counts per minute (CPM) or absorbance for each condition.
-
Calculate the Stimulation Index (SI) :
-
SI = (Mean CPM or absorbance of drug-stimulated wells) / (Mean CPM or absorbance of unstimulated wells)
-
-
An SI ≥ 2 is generally considered a positive result.[2]
-
Table 3: Representative Lymphocyte Transformation Test (LTT) Data
| Subject Group | Stimulant | Concentration (µg/mL) | Stimulation Index (SI) (Mean ± SD) |
| Allopurinol-allergic | Oxypurinol | 100 | 5.8 ± 2.1 |
| Allopurinol-allergic | Allopurinol | 100 | 2.5 ± 1.3 |
| Allopurinol-tolerant | Oxypurinol | 100 | 1.2 ± 0.4 |
| Allopurinol-tolerant | Allopurinol | 100 | 1.1 ± 0.3 |
Note: These are illustrative data and actual results may vary.
Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Release
The ELISpot assay is a highly sensitive method to quantify cytokine-secreting cells.
Objective: To measure the number of interferon-gamma (IFN-γ)-releasing cells in response to oxypurinol stimulation.
Methodology:
-
Plate Coating: Coat a 96-well ELISpot plate with an anti-IFN-γ capture antibody overnight at 4°C.
-
Cell Plating and Stimulation:
-
Wash the plate and block non-specific binding.
-
Add PBMCs (2 x 10^5 cells/well) and the oxypurinol solution or controls to the wells.
-
-
Incubation: Incubate for 18-24 hours at 37°C, 5% CO2.
-
Detection:
-
Lyse the cells and wash the plate.
-
Add a biotinylated anti-IFN-γ detection antibody.
-
Add streptavidin-alkaline phosphatase.
-
Add a substrate solution to develop the spots.
-
-
Analysis:
-
Wash and dry the plate.
-
Count the number of spot-forming cells (SFCs) using an automated ELISpot reader.
-
The results are expressed as SFCs per 10^6 PBMCs. A significant increase in SFCs in the presence of oxypurinol compared to the negative control indicates a positive response. A cut-off of 16 SFCs per 10^6 PBMCs upon oxypurinol stimulation has been suggested to have good discriminatory power.[15]
-
Conclusion
The molecular basis of allopurinol hypersensitivity is a paradigm of pharmacogenomic-driven adverse drug reactions. The strong association with the HLA-B*58:01 allele, the central role of the metabolite oxypurinol, and the subsequent T-cell activation via the p-i mechanism provide a clear, albeit complex, picture of its pathogenesis. The use of robust experimental protocols such as HLA genotyping, LTT, and ELISpot assays are crucial for both clinical diagnostics and for furthering our understanding of these severe reactions. Continued research into the precise molecular interactions and the downstream cytotoxic pathways will be instrumental in developing safer therapeutic strategies and refining personalized medicine approaches for patients with hyperuricemia and gout.
References
- 1. Oxypurinol-Specific T Cells Possess Preferential TCR Clonotypes and Express Granulysin in Allopurinol-Induced Severe Cutaneous Adverse Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and initial validation of a modified lymphocyte transformation test (LTT) assay in patients with DRESS and AGEP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Estimated Carrier Prevalence of HLA-B*58:01 Across Diverse Populations in the US and Globally - ACR Meeting Abstracts [acrabstracts.org]
- 4. The allopurinol metabolite, oxypurinol, drives oligoclonal expansions of drug‐reactive T cells in resolved hypersensitivity cases and drug‐naïve healthy donors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HLA-B*58:01 and Risk of Allopurinol-Induced Severe Cutaneous Adverse Reactions in the US - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jogh.org [jogh.org]
- 8. mdpi.com [mdpi.com]
- 9. Oxypurinol directly and immediately activates the drug-specific T cells via the preferential use of HLA-B*58:01 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. files.cpicpgx.org [files.cpicpgx.org]
- 12. Defining the Immunogenomics of Allopurinol-Induced SJS/TEN | Young Scientist Journal | Vanderbilt University [wp0.vanderbilt.edu]
- 13. Updates in the pathogenesis of SJS/TEN - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Allopurinol: Clinical Considerations in the Development and Treatment of Stevens-Johnson Syndrome, Toxic Epidermal Necrolysis, and Other Associated Drug Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro test to confirm diagnosis of allopurinol-induced severe cutaneous adverse reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacogenomics of Allopurinol: A Technical Guide to Metabolism, Patient Response, and Safety
Abstract
Allopurinol (B61711) is a cornerstone therapy for managing hyperuricemia and gout.[1][2] However, patient response and susceptibility to adverse effects are highly variable. This variability is significantly influenced by genetic factors, making allopurinol a key subject in the field of pharmacogenomics. This technical guide provides an in-depth exploration of the genetic determinants of allopurinol metabolism, efficacy, and, most critically, severe cutaneous adverse reactions (SCARs). We detail the metabolic pathways, the profound impact of the HLA-B*58:01 allele on hypersensitivity risk, and the role of the ABCG2 transporter in treatment response. This document synthesizes quantitative data into structured tables, outlines key experimental methodologies, and provides visual diagrams of critical pathways and workflows to serve as a comprehensive resource for researchers, clinicians, and professionals in drug development.
Allopurinol Metabolism and Mechanism of Action
Allopurinol's therapeutic effect stems from its role as an inhibitor of xanthine (B1682287) oxidase (XO), the pivotal enzyme in the purine (B94841) catabolism pathway.[3][4] Understanding its metabolism is crucial to comprehending its pharmacogenomic profile.
The Purine to Uric Acid Pathway
Purine nucleotides are metabolized into hypoxanthine (B114508) and xanthine.[5] Xanthine oxidase, a molybdenum-containing enzyme, catalyzes the final two steps of this pathway: the oxidation of hypoxanthine to xanthine, and subsequently, xanthine to uric acid.[6][7] Excess uric acid can lead to hyperuricemia, a condition that can cause gout as urate crystals deposit in joints and tissues.[4]
Allopurinol as a Xanthine Oxidase Inhibitor
Allopurinol is a structural analog of hypoxanthine.[5] After oral administration, it is rapidly absorbed and metabolized, primarily by aldehyde oxidase (AOX1) and xanthine oxidase itself, into its major active metabolite, oxypurinol (B62819) (also known as alloxanthine).[3][5][8] Both allopurinol and oxypurinol act as competitive inhibitors of xanthine oxidase.[4][5]
Oxypurinol, which has a much longer half-life than allopurinol, binds tightly to the reduced molybdenum center of the enzyme, effectively inactivating it and preventing the production of uric acid.[3][9] This leads to a decrease in serum uric acid levels and an increase in the more soluble precursors, hypoxanthine and xanthine, which are then excreted by the kidneys.[4]
Pharmacokinetic Profile
Allopurinol is rapidly absorbed with a short half-life, while its active metabolite, oxypurinol, has a much longer half-life, contributing to the drug's sustained effect.[3] Both compounds are primarily excreted renally.[3][10] The pharmacokinetic parameters are summarized in the table below.
| Parameter | Allopurinol | Oxypurinol | Reference |
| Oral Bioavailability | 79 ± 20% | - | [1] |
| Half-life (t½) | 1-2 hours | ~15-23 hours | [1][3] |
| Apparent Oral Clearance (CL/F) | 15.8 ± 5.2 mL/min/kg | 0.31 ± 0.07 mL/min/kg | [1] |
| Apparent Volume of Distribution (Vd/F) | 1.31 ± 0.41 L/kg | 0.59 ± 0.16 L/kg | [1] |
| Metabolism | Converted to oxypurinol by XO and AOX1 | - | [3][8] |
| Excretion | Renal | Almost entirely renal | [1][3] |
Table 1: Pharmacokinetic Parameters of Allopurinol and its Active Metabolite, Oxypurinol. Data are presented as mean ± standard deviation where available.
Pharmacogenomics of Allopurinol-Induced Severe Cutaneous Adverse Reactions (SCARs)
While generally well-tolerated, allopurinol is a leading cause of SCARs, a group of life-threatening conditions including Stevens-Johnson syndrome (SJS), toxic epidermal necrolysis (TEN), and Drug Reaction with Eosinophilia and Systemic Symptoms (DRESS).[11][12][13]
The Critical Role of HLA-B*58:01
A strong and consistent association has been established between the Human Leukocyte Antigen (HLA)-B allele, HLA-B58:01, and the risk of developing allopurinol-induced SCARs.[12][14][15][16] The allele is a codominant gene, meaning that carrying even a single copy increases risk.[14][17] This association is particularly strong in certain Asian populations, such as Han Chinese, Korean, and Thai individuals, who have a higher prevalence of this allele.[14][15] In a study of Han Chinese patients, 100% of those who developed allopurinol-induced SJS/TEN carried the HLA-B58:01 allele, compared to only 15% of tolerant patients.[14][17]
| Population | Allele Frequency (%) | Reference |
| Han Chinese | up to 20% | [18] |
| Korean | ~12% | [18] |
| Thai | ~8-15% | [14][18] |
| Indian | ~15.4% | [18] |
| African American | ~3.8% | [18] |
| Hispanic | ~1.35% | [18] |
| Caucasian (European) | ~0.8-2% | [15][18] |
Table 2: Approximate Frequencies of the HLA-B*58:01 Allele in Various Global Populations.
Mechanism of HLA-B*58:01-Mediated Hypersensitivity
The prevailing theory for this severe reaction is the "p-i" (pharmacological interaction with immune receptors) concept.[17] According to this model, the allopurinol metabolite, oxypurinol, binds non-covalently to the peptide-binding groove of the HLA-B*58:01 protein on the surface of antigen-presenting cells.[18] This drug-protein complex is recognized as foreign by cytotoxic T-cells (CD8+), triggering a massive, drug-specific immune response that leads to widespread keratinocyte apoptosis and the clinical manifestations of SJS/TEN.[17]
Clinical Guidelines and Predictive Value
The strong association has led major consortia, including the Clinical Pharmacogenetics Implementation Consortium (CPIC), to publish guidelines recommending HLA-B58:01 testing prior to initiating allopurinol in high-risk populations.[12][13][19] For patients positive for HLA-B58:01, allopurinol is contraindicated, and alternative therapies like febuxostat (B1672324) or probenecid (B1678239) should be considered.[13][14][20]
| Metric | Value | Population | Reference |
| Odds Ratio for SCARs | 74 (95% CI, 27-204) | Asians | [20] |
| Odds Ratio for SCARs | 101 (95% CI, 45-229) | Non-Asians | [20] |
| Sensitivity | ~78-92% | Mixed | [20] |
| Specificity | ~90-96% | Mixed | |
| Negative Predictive Value | >99% | Mixed | [21] |
Table 3: Predictive Metrics for HLA-B*58:01 Testing for Allopurinol-Induced SCARs.
Pharmacogenomics of Allopurinol Efficacy
Beyond safety, genetic variation also influences how effectively allopurinol lowers serum uric acid levels.
The Role of the ABCG2 Transporter
The ATP-binding cassette transporter subfamily G member 2 (ABCG2) gene encodes for the protein BCRP (Breast Cancer Resistance Protein), an efflux transporter.[22] BCRP is involved in the excretion of uric acid and has also been identified as a transporter of allopurinol.[22][23][24]
Impact of ABCG2 Variants on Treatment Response
Genome-wide association studies (GWAS) have identified that genetic variants in ABCG2 are associated with the response to allopurinol.[22][23] The most studied variant is a non-synonymous single nucleotide polymorphism (SNP), rs2231142, which results in a glutamine to lysine (B10760008) amino acid change (Q141K).[22][25] The 'K' allele (the minor allele) leads to reduced protein expression and transport activity.[25]
Carriers of the rs2231142 risk allele often exhibit a poorer response to standard doses of allopurinol, meaning they are less likely to achieve the target serum urate level of <6 mg/dL.[22][26][27] This reduced efficacy may necessitate higher doses of allopurinol to achieve therapeutic goals.[25] The Dutch Pharmacogenetics Working Group (DPWG) recommends a dose increase for carriers of the Q141K variant.[25][28]
| Gene (Protein) | Variant (SNP) | Effect on Protein | Impact on Allopurinol Therapy | Reference |
| ABCG2 (BCRP) | Q141K (rs2231142) | Reduced transport function | Associated with poor response; may require higher doses to reach target serum urate levels. | [22][25][26] |
Table 4: Key Genetic Variant in ABCG2 Influencing Allopurinol Efficacy.
Key Experimental Protocols
Reproducible and standardized methodologies are essential in pharmacogenomic research. Below are outlines of key experimental protocols relevant to allopurinol studies.
Protocol: HLA-B*58:01 Genotyping
HLA-B*58:01 genotyping is performed to identify patients at high risk for SCARs. While specific kits and platforms vary, the underlying methodologies are standardized.
Objective: To detect the presence or absence of the HLA-B*58:01 allele.
Sample: Whole blood (for genomic DNA extraction) or buccal swab.
Methodology:
-
DNA Extraction: Genomic DNA is isolated from the patient sample using a commercially available kit (e.g., Qiagen QIAamp DNA Blood Mini Kit). DNA quantity and quality are assessed via spectrophotometry (e.g., NanoDrop) or fluorometry (e.g., Qubit).
-
Genotyping Assay: Several methods can be employed:
-
Sequence-Specific Primer PCR (SSP-PCR): This method uses primers designed to specifically amplify the HLA-B*58:01 allele. The presence of a PCR product of a specific size on an agarose (B213101) gel indicates a positive result.
-
Real-Time PCR with Allele-Specific Probes: This is a high-throughput method using TaqMan probes. Two probes are designed: one for the HLA-B*58:01 allele and one for a control or wild-type sequence, each labeled with a different fluorescent dye. The resulting fluorescence signal determines the genotype.
-
Sequence-Based Typing (SBT): This is the gold standard for HLA typing and involves PCR amplification of the relevant HLA-B exons followed by Sanger or next-generation sequencing to determine the exact DNA sequence of the allele.
-
-
Data Analysis: The results are interpreted to classify the patient as either HLA-B58:01 positive (at least one copy of the allele is present) or HLA-B58:01 negative (no copies detected).[12][13]
HLA-B*58:01 guided allopurinol therapy.Protocol: Spectrophotometric Xanthine Oxidase (XO) Activity Assay
This assay measures the enzymatic activity of XO by quantifying the production of uric acid, which has a distinct absorbance peak.[29][30][31]
Objective: To determine the rate of XO enzymatic activity in a sample or to assess the inhibitory potential of a compound (e.g., allopurinol).
Principle: Xanthine oxidase converts a substrate (xanthine or hypoxanthine) into uric acid. The formation of uric acid is monitored by measuring the increase in absorbance at approximately 290-295 nm.[29][30]
Materials:
-
Spectrophotometer capable of reading UV wavelengths.
-
UV-transparent 96-well plates or cuvettes.
-
Potassium phosphate (B84403) buffer (e.g., 50-70 mM, pH 7.5).[29]
-
Xanthine solution (substrate, e.g., 150-300 µM).[29]
-
Xanthine Oxidase enzyme solution (e.g., from bovine milk).
-
Inhibitor solution (e.g., allopurinol) and vehicle control (e.g., DMSO).
Methodology:
-
Reagent Preparation: Prepare all solutions in the specified buffer.
-
Assay Setup: In a 96-well plate, add the components in the following order:
-
50 µL of buffer.
-
20 µL of inhibitor solution (or vehicle for control).
-
20 µL of Xanthine Oxidase enzyme solution.
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for 15 minutes to allow the inhibitor to interact with the enzyme.[29]
-
Reaction Initiation: Add 110 µL of the xanthine substrate solution to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the spectrophotometer and begin reading the absorbance at 295 nm every minute for 15-30 minutes.[29]
-
Data Analysis:
-
Plot absorbance versus time for each well.
-
Determine the reaction rate (V) by calculating the slope (ΔAbs/min) from the linear portion of the curve.
-
For inhibition studies, calculate the percentage of inhibition relative to the vehicle control.
-
IC50 values can be determined by plotting the percentage of inhibition against a range of logarithmic inhibitor concentrations.
-
Conclusion and Future Directions
The pharmacogenomics of allopurinol represents a paradigm of personalized medicine. The strong, clinically actionable association between HLA-B*58:01 and SCARs provides a clear mandate for preemptive genotyping in at-risk populations to prevent severe, life-threatening reactions.[32] Concurrently, understanding the role of transporters like ABCG2 in allopurinol efficacy opens the door to dose optimization and improved therapeutic outcomes for patients with gout.[27]
Future research should focus on identifying additional genetic markers that may contribute to the remaining heritability of allopurinol response and toxicity, particularly in populations where HLA-B*58:01 is rare. Further investigation into the functional consequences of variants in metabolic enzymes (e.g., AOX1) and other transporters is warranted.[33][34] The development of rapid, cost-effective, point-of-care genotyping assays will be critical for the widespread clinical implementation of allopurinol pharmacogenomics, making this long-standing therapy safer and more effective for all patients.[11]
References
- 1. ClinPGx [clinpgx.org]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of Allopurinol and Oxypurinol | Semantic Scholar [semanticscholar.org]
- 3. Allopurinol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of Allopurinol? [synapse.patsnap.com]
- 5. pharmacyfreak.com [pharmacyfreak.com]
- 6. Biochemistry, Xanthine Oxidase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Xanthine oxidase - Wikipedia [en.wikipedia.org]
- 8. ClinPGx [clinpgx.org]
- 9. Allopurinol and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxipurinol - Wikipedia [en.wikipedia.org]
- 11. Pharmacogenetics of allopurinol--making an old drug safer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical Pharmacogenetics Implementation Consortium Guidelines for Human Leukocyte Antigen-B Genotype and Allopurinol Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. files.cpicpgx.org [files.cpicpgx.org]
- 14. Allopurinol Therapy and HLA-B*58:01 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. ovid.com [ovid.com]
- 17. oatext.com [oatext.com]
- 18. HLA-B*58:01 Genotyping, Allopurinol Hypersensitivity | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 19. CPIC® Guideline for Allopurinol and HLA-B – CPIC [cpicpgx.org]
- 20. Allopurinol Hypersensitivity Assay HLA-B*58:01 Genotyping | AAFP [aafp.org]
- 21. ClinPGx [clinpgx.org]
- 22. Genome-wide association study identifies ABCG2 (BCRP) as an allopurinol transporter and a determinant of drug response - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Genome-wide association study identifies ABCG2 (BCRP) as an allopurinol transporter and a determinant of drug response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. g-standaard.nl [g-standaard.nl]
- 25. tandfonline.com [tandfonline.com]
- 26. ABCG2 loss-of-function polymorphism predicts poor response to allopurinol in patients with gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. ACR: Study confirms potential genetic basis for poor response to allopurinol in gout | MDedge [ma1.mdedge.com]
- 28. ClinPGx [clinpgx.org]
- 29. benchchem.com [benchchem.com]
- 30. m.23michael.com [m.23michael.com]
- 31. Xanthine Oxidase - Assay | Worthington Biochemical [worthington-biochem.com]
- 32. ClinPGx [clinpgx.org]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Allopurinol Sodium in a Hyperuricemia Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary risk factor for gout and is associated with other conditions such as kidney disease and cardiovascular disorders. Animal models are indispensable tools for studying the pathophysiology of hyperuricemia and for the preclinical evaluation of novel therapeutic agents. This document provides a detailed protocol for inducing hyperuricemia in a mouse model using a uricase inhibitor, and the subsequent application of allopurinol (B61711) sodium, a xanthine (B1682287) oxidase inhibitor, to study its therapeutic effects.
Allopurinol acts by inhibiting xanthine oxidase, the enzyme responsible for the conversion of hypoxanthine (B114508) to xanthine and then to uric acid.[1][2][3] Its active metabolite, oxypurinol, also contributes to this inhibition and has a longer half-life.[3][4] In most mammals, uric acid is further metabolized by the enzyme uricase. To create a hyperuricemic model in mice, it is often necessary to inhibit this enzyme's activity.[5] Potassium oxonate is a commonly used uricase inhibitor for this purpose.[5][6]
Data Presentation
Table 1: Induction of Hyperuricemia in Mice
This table summarizes typical dosages for agents used to induce hyperuricemia in mice. The combination of a uricase inhibitor with a purine (B94841) source can lead to a more robust and sustained hyperuricemic state.
| Compound | Dosage Range | Administration Route | Frequency | Duration | Reference(s) |
| Potassium Oxonate | 200 - 750 mg/kg | Oral gavage or Intraperitoneal (i.p.) injection | Once daily | 1 - 14 consecutive days | [5][7][8] |
| Adenine (B156593) | 100 - 150 mg/kg | Oral gavage | Once daily | 3 - 21 days | [7][9] |
| Hypoxanthine | 250 - 500 mg/kg | Intraperitoneal (i.p.) injection | Once daily | 2 - 8 days | [2][10] |
| Inosine/Guanosine | 400 mg/kg each | Intraperitoneal (i.p.) injection | Single dose | 1 day | [1] |
Table 2: Allopurinol Sodium Administration in Hyperuricemic Mice
This table provides a range of dosages for allopurinol sodium used in mouse models of hyperuricemia. A dose-response study is recommended to determine the optimal dose for specific experimental conditions.
| Dosage | Administration Route | Frequency | Therapeutic Effect | Reference(s) |
| 5 - 10 mg/kg | Oral gavage | Once daily | Significant reduction in serum uric acid | [1][5] |
| 20 - 50 mg/kg | Oral gavage | Once daily | Dose-dependent reduction in serum uric acid | [11] |
| 10 - 400 mg/kg | Intraperitoneal (i.p.) injection | Single dose | Dose-dependent anti-nociceptive effects | [12] |
Table 3: Expected Serum Uric Acid Levels
The following table presents typical serum uric acid (SUA) levels observed in different experimental groups. These values can vary based on the mouse strain, age, and the specific hyperuricemia induction protocol used.
| Group | Treatment | Expected SUA (mg/dL) | Reference(s) |
| Normal Control | Vehicle (e.g., 0.5% CMC-Na) | 0.6 - 2.0 | [5][13][14] |
| Hyperuricemia Model | Potassium Oxonate ± Purine Source | 3.0 - 6.0+ | [1][5][13][14] |
| Positive Control | Hyperuricemia Model + Allopurinol (5-10 mg/kg) | 1.5 - 3.0 | [1][5] |
Experimental Protocols
Protocol 1: Preparation and Administration of Allopurinol Sodium via Oral Gavage
Allopurinol has low solubility in water. A suspension is typically prepared for oral administration.
Materials:
-
Allopurinol sodium powder
-
0.5% (w/v) Sodium Carboxymethyl Cellulose (CMC-Na) in sterile water
-
Weighing scale
-
Mortar and pestle (optional)
-
Stir plate and stir bar
-
Oral gavage needles (18-20 gauge for adult mice)[5]
-
Syringes
Procedure:
-
Calculate the required amount of allopurinol sodium based on the mean body weight of the mice and the desired dosage.
-
Weigh the calculated amount of allopurinol sodium powder.
-
Prepare a 0.5% CMC-Na solution by dissolving CMC-Na in sterile water.
-
Gradually add the allopurinol powder to the CMC-Na solution while continuously stirring to form a homogenous suspension. A mortar and pestle can be used to grind the powder for a finer suspension.
-
Administer the suspension to the mice via oral gavage. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[5]
Protocol 2: Induction of Hyperuricemia using Potassium Oxonate and Adenine
This protocol describes the induction of hyperuricemia through daily oral administration of potassium oxonate and adenine.
Materials:
-
Potassium oxonate
-
Adenine
-
Vehicle (e.g., 0.5% CMC-Na)
-
Male C57BL/6 or Kunming mice (8-10 weeks old)
-
Standard laboratory animal diet and water ad libitum
-
Metabolic cages (optional, for urine collection)
Procedure:
-
Acclimatize the mice for at least one week under standard laboratory conditions (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle).
-
Randomly divide the animals into experimental groups (e.g., Normal Control, Hyperuricemia Model, Allopurinol Treatment).
-
Prepare suspensions of potassium oxonate and adenine in the vehicle.
-
Administer potassium oxonate (e.g., 250 mg/kg) and adenine (e.g., 100 mg/kg) orally to the mice in the hyperuricemia and allopurinol groups once daily for 7-14 consecutive days.[7][9]
-
The Normal Control group should receive an equivalent volume of the vehicle.
-
For the Allopurinol Treatment group, administer allopurinol sodium (e.g., 5-10 mg/kg, orally) 1 hour after the administration of potassium oxonate and adenine.
-
Monitor the body weight and general health of the mice daily.
Protocol 3: Measurement of Serum Uric Acid (SUA)
SUA levels are a key indicator of hyperuricemia. Commercial colorimetric assay kits are widely available and provide a straightforward method for quantification.
Materials:
-
Blood collection tubes (e.g., microcentrifuge tubes)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Centrifuge
-
Commercial uric acid assay kit (e.g., from Sigma-Aldrich, Abcam, Cayman Chemical)[15][16]
-
Microplate reader
Procedure:
-
At the end of the experimental period, fast the mice for at least 6 hours.
-
Anesthetize the mice.
-
Collect blood via retro-orbital bleeding or cardiac puncture.
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge at 3000 rpm for 15 minutes at 4°C to separate the serum.
-
Collect the supernatant (serum) and store at -80°C until analysis.
-
On the day of analysis, thaw the serum samples on ice.
-
Follow the manufacturer's instructions provided with the commercial uric acid assay kit to determine the SUA concentration.[15][16]
Protocol 4: Measurement of Xanthine Oxidase (XO) Activity in Liver Tissue
XO activity is a crucial parameter to assess the efficacy of allopurinol. This can be measured in liver homogenates using commercially available kits.
Materials:
-
Fresh or frozen liver tissue
-
Homogenization buffer (provided in the assay kit or a phosphate (B84403) buffer)
-
Tissue homogenizer
-
Centrifuge
-
Commercial xanthine oxidase activity assay kit (e.g., from Sigma-Aldrich, Abcam, Elabscience)[17][18]
-
Microplate reader
Procedure:
-
After blood collection, perfuse the liver with ice-cold PBS to remove remaining blood.
-
Excise the liver, weigh it, and immediately place it in ice-cold homogenization buffer.
-
Homogenize the liver tissue using a tissue homogenizer.
-
Centrifuge the homogenate at approximately 15,000 x g for 10 minutes at 4°C to remove insoluble material.[17]
-
Collect the supernatant, which contains the liver lysate.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
Follow the protocol of the commercial xanthine oxidase activity assay kit to measure XO activity in the liver lysates.[17][18]
-
Normalize the XO activity to the protein concentration of the sample.
Mandatory Visualization
Caption: Purine metabolism and points of inhibition.
Caption: Experimental workflow for the mouse model.
References
- 1. researchgate.net [researchgate.net]
- 2. Establishment and optimization of a novel mouse model of hyperuricemic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Understanding the dose-response relationship of allopurinol: predicting the optimal dosage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iacuc.wsu.edu [iacuc.wsu.edu]
- 6. Understanding the dose–response relationship of allopurinol: predicting the optimal dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clinexprheumatol.org [clinexprheumatol.org]
- 8. raybiotech.com [raybiotech.com]
- 9. droracle.ai [droracle.ai]
- 10. CN111887202B - Method for constructing mouse model of acute hyperuricemia - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. abcam.cn [abcam.cn]
- 13. rjpbcs.com [rjpbcs.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. biogot.com [biogot.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Xanthine Oxidase (XOD) Activity Assay Kit - Elabscience® [elabscience.com]
- 18. Xanthine Oxidase Activity Assay Kit (ab102522) | Abcam [abcam.com]
Application Notes and Protocols for Allopurinol Sodium in Ischemia-Reperfusion Injury Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing allopurinol (B61711) sodium in preclinical studies of ischemia-reperfusion (I/R) injury. Allopurinol, a potent inhibitor of xanthine (B1682287) oxidase, serves as a critical tool to investigate the roles of oxidative stress in the pathophysiology of I/R injury across various organ systems.
Mechanism of Action in Ischemia-Reperfusion Injury
Ischemia, or the restriction of blood flow, leads to a deficit of oxygen and nutrients in tissues. This state triggers the catabolism of adenosine (B11128) triphosphate (ATP), resulting in the accumulation of hypoxanthine (B114508) and xanthine. Concurrently, the enzyme xanthine dehydrogenase is converted to xanthine oxidase (XO). Upon reperfusion, the reintroduction of molecular oxygen enables xanthine oxidase to metabolize the accumulated hypoxanthine and xanthine. This enzymatic reaction produces a burst of reactive oxygen species (ROS), including superoxide (B77818) radicals (O₂⁻) and hydrogen peroxide (H₂O₂), which are key mediators of reperfusion injury.
Allopurinol, and its primary active metabolite oxypurinol, act as competitive inhibitors of xanthine oxidase. By blocking this enzyme, allopurinol curtails the production of ROS, thereby mitigating the oxidative stress and cellular damage that characterize reperfusion injury. Beyond direct ROS reduction, allopurinol's protective effects also involve the modulation of downstream signaling pathways associated with inflammation and apoptosis.
Downstream Signaling Pathways Modulated by Allopurinol
The reduction of ROS by allopurinol initiates a cascade of effects on intracellular signaling pathways involved in inflammation and cell death. In models of bladder I/R injury, allopurinol has been shown to normalize the activity of Mitogen-Activated Protein Kinases (MAPKs) by decreasing the phosphorylation of pro-inflammatory JNK and p38, while increasing the phosphorylation of pro-survival ERK. Furthermore, allopurinol can modulate the apoptotic pathway by decreasing the expression of the pro-apoptotic protein Bax and increasing the expression of the anti-apoptotic protein Bcl-2.
Quantitative Data Summary
The following tables summarize the quantitative effects of allopurinol treatment in various preclinical models of ischemia-reperfusion injury.
Table 1: Effects of Allopurinol on Biochemical Markers of Tissue Injury
| Organ | Animal Model | Allopurinol Dose & Regimen | Outcome Measure | Control Group (I/R) | Allopurinol Group (I/R) | Reference |
| Liver | Rat | 50 mg/kg, pre-ischemia | ALT (U/L) | Increased vs. Sham | Significantly Reduced vs. Control | |
| Liver | Rat | 50 mg/kg, pre-ischemia | AST (U/L) | Increased vs. Sham | Significantly Reduced vs. Control | |
| Heart | Rat | 400 mg loading dose | Troponin I (peak) | Higher | Lower (p=0.04) | |
| Heart | Rat | 400 mg loading dose | CPK (peak) | Higher | Lower (p=0.01) | |
| Heart | Rat | 400 mg loading dose | CK-MB (peak) | Higher | Lower (p=0.03) | |
| Skeletal Muscle | Dog | Pre-reperfusion | CPK (blood effluent) | Increased | Reduced |
Table 2: Effects of Allopurinol on Markers of Oxidative Stress
| Organ | Animal Model | Allopurinol Dose & Regimen | Outcome Measure | Control Group (I/R) | Allopurinol Group (I/R) | Reference |
| Urinary Bladder | Rat | Not specified | MDA (nmol/mg protein) | 1.09 ± 0.13 | 0.70 ± 0.07 | |
| Liver | Rat | 50 mg/kg, pre-ischemia | Lipid Peroxidation | Increased vs. Sham | Attenuated vs. Control (p<0.05) | |
| Skeletal Muscle | Dog | Pre-reperfusion | MDA (muscle) | Increased | Reduced | |
| Heart | Rat | Not specified | TBARS | Increased | Significantly Decreased |
Table 3: Effects of Allopurinol on Functional Outcomes
| Organ | Animal Model | Allopurinol Dose & Regimen | Outcome Measure | Control Group (I/R) | Allopurinol Group (I/R) | Reference |
| Heart | Rabbit | 75 mg/kg/day for 7 days | Left Ventricular Pressure | Decreased | Significantly Prevented Decrease | |
| Heart | Human | 600 mg loading dose | TIMI Flow | Lower | Significantly Improved (p=0.02) | |
| Heart | Human | 600 mg loading dose | PCI Success Rate | 61.5% | 78.6% | |
| Heart | Rat | 20 mg/kg oral + 20 mg/kg IV | Ventricular Tachycardia (ischemia) | 88% incidence | 50% incidence (p<0.05) | |
| Heart | Rat | 20 mg/kg oral + 20 mg/kg IV | Ventricular Fibrillation (reperfusion) | 67% incidence | 11% incidence (p<0.01) |
Experimental Protocols
Preparation of Allopurinol Sodium for In Vivo Administration
Allopurinol is sparingly soluble in water. For in vivo studies, allopurinol sodium is often used due to its higher aqueous solubility. Alternatively, allopurinol can be dissolved in a vehicle such as DMSO, and then diluted with an aqueous buffer like PBS. It is recommended to prepare fresh solutions daily.
Protocol 1: Rat Model of Renal Ischemia-Reperfusion Injury
This protocol is adapted from studies investigating the protective effects of allopurinol on kidney I/R injury.
1. Animals and Pretreatment:
-
Animals: Male Sprague-Dawley rats (250-300g).
-
Housing: Standard laboratory conditions (25 ± 1°C, 12h light/dark cycle) with ad libitum access to food and water.
-
Allopurinol Group: Administer allopurinol at a dose of 50 mg/kg/day for 14 consecutive days prior to surgery via oral gavage or intraperitoneal injection.
-
Control/Sham Group: Administer an equivalent volume of the vehicle (e.g., saline) on the same schedule.
2. Surgical Procedure for I/R Injury:
-
Anesthesia: Anesthetize the rat with an appropriate anesthetic (e.g., sodium pentobarbital, 50 mg/kg, IP).
-
Surgical Preparation: Place the animal on a heating pad to maintain body temperature. Shave and disinfect the abdominal area.
-
Uninephrectomy: Perform a midline laparotomy. Ligate the right renal artery, vein, and ureter with silk sutures and perform a right uninephrectomy. This focuses the injury on the remaining kidney.
-
Ischemia Induction: Isolate the left renal pedicle and place a non-traumatic vascular clamp across the left renal artery to induce ischemia. Ischemia is confirmed by a change in kidney color to pale white. Maintain ischemia for 30-45 minutes.
-
Reperfusion: Remove the vascular clamp to initiate reperfusion. Successful reperfusion is indicated by the return of the kidney's normal color.
-
Sham Operation: In the sham group, perform the same surgical procedure, including uninephrectomy and exposure of the left renal pedicle, but do not apply the vascular clamp.
3. Post-Operative Care and Sample Collection:
-
Suture the abdominal muscle and skin layers.
-
Provide post-operative analgesia as per institutional guidelines.
-
At a predetermined time point (e.g., 24 hours post-reperfusion), euthanize the animals and collect blood and the left kidney for biochemical and histological analysis.
Allopurinol Sodium: A Potential Neuroprotective Agent in Experimental Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Allopurinol (B61711), a xanthine (B1682287) oxidase inhibitor traditionally used in the management of gout, is gaining increasing attention for its neuroprotective properties in various experimental models of neurological injury. Its primary mechanism of action involves the reduction of oxidative stress by inhibiting the production of uric acid and reactive oxygen species.[1][2] This document provides a comprehensive overview of the application of allopurinol sodium in preclinical neuroprotection studies, detailing experimental protocols and summarizing key quantitative data from various animal models.
Mechanism of Action
Allopurinol and its active metabolite, oxypurinol, act as potent inhibitors of xanthine oxidase. This enzyme plays a crucial role in the purine (B94841) catabolism pathway, converting hypoxanthine (B114508) to xanthine and then to uric acid. During ischemic events, the breakdown of adenosine (B11128) triphosphate (ATP) leads to an accumulation of hypoxanthine. Upon reperfusion and reintroduction of molecular oxygen, xanthine oxidase activity leads to a burst of superoxide (B77818) radicals, contributing significantly to oxidative stress and subsequent cellular damage.[3][4] By inhibiting this enzyme, allopurinol effectively mitigates the production of these damaging free radicals.[2] Furthermore, some studies suggest that allopurinol may also exert anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines such as TNF-α and iNOS.[5][6]
Data Presentation: Summary of Quantitative Data
The neuroprotective efficacy of allopurinol has been evaluated in a range of experimental models. The following tables summarize the key quantitative findings from these studies.
Table 1: Hypoxic-Ischemic Encephalopathy (HIE) Models
| Animal Model | Allopurinol Sodium Dose & Route | Key Quantitative Outcomes | Reference |
| 7-day-old rats (Vannucci model) | 135 mg/kg, subcutaneous | Reduced increase in right hemisphere water content; Markedly reduced cerebral atrophy. | [7] |
| 10-day-old rat pups (Vannucci model) | 50 mg/kg, intraperitoneal | Reduced protein oxidation and lipid peroxidation in the brain. | [8] |
| 7-day-old rat pups | 130-138 mg/kg, intraperitoneal | Significantly less water content in the right hemisphere (89.07% vs 91.64% in saline group); Reduced incidence of infarction (2/13 vs 10/14 in saline group). | [9][10] |
Table 2: Traumatic Brain Injury (TBI) and Spinal Cord Injury (SCI) Models
| Animal Model | Allopurinol Sodium Dose & Route | Key Quantitative Outcomes | Reference |
| Old male Wistar rats (repeated TBI) | 100 mg/kg, intraperitoneal (daily for 5 days) | Improved neurobehavioral scores (time in closed arms, swimming latency); Reduced expression of iNOS and TNFα; Increased NeuN expression. | [5][6] |
| Male Sprague Dawley rats (SCI) | 50 mg/kg, intraperitoneal (daily for 7 days) | Decreased myeloperoxidase and malondialdehyde levels; Restored glutathione (B108866) content. | [11] |
Table 3: Cerebral Ischemia Models
| Animal Model | Allopurinol Sodium Dose & Route | Key Quantitative Outcomes | Reference |
| C57BL/6J mice (cortical microinfarction) | Pre-treatment | 42% reduction in infarct volume. | [12] |
| Male Sprague-Dawley rats (MCAO) | Pre-treatment | 32-35% reduction in stroke volume. | [13] |
| Spontaneously hypertensive rats (bilateral common carotid artery occlusion) | 200 mg/kg, oral (24h and 1h before occlusion) | Prevented increase in cerebral water content. | [14] |
| Rabbits (permanent MCAO) | 150 mg/kg, pre-treatment | Significant decrease in uric acid and xanthine levels in the ischemic brain. | [15] |
Table 4: Other Neurological Models
| Animal Model | Allopurinol Sodium Dose & Route | Key Quantitative Outcomes | Reference |
| Hyperlipidemic rats | 50, 100, 200 mg/kg, oral | Decreased brain malondialdehyde content; Increased brain reduced glutathione content. | [16][17] |
| Rats (carbon monoxide toxicity) | 50 mg/kg, intraperitoneal (6 doses) | Significantly reduced neuronal death; Improved performance in Morris water maze test. | [18] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
Neonatal Hypoxic-Ischemic Encephalopathy (HIE) Model
This protocol is based on the Vannucci model, a widely used method to induce HIE in neonatal rodents.
Materials:
-
7-day-old rat pups
-
Isoflurane (B1672236) anesthesia system
-
Dissecting microscope
-
Fine surgical scissors and forceps
-
5-0 surgical silk
-
Hypoxic chamber (8% oxygen, 92% nitrogen)
-
Water bath at 37°C
-
Allopurinol sodium solution (e.g., dissolved in saline)
-
Saline solution (control)
-
Syringes and needles for subcutaneous or intraperitoneal injection
Procedure:
-
Anesthetize the rat pup using isoflurane (3% for induction, 1.5% for maintenance).
-
Make a midline cervical incision and expose the right common carotid artery.
-
Ligate the artery with 5-0 surgical silk.
-
Suture the incision and allow the pup to recover for 1-2 hours with the dam.
-
Place the pup in a hypoxic chamber with 8% oxygen for a specified duration (e.g., 2.25 hours).[7] Maintain the chamber temperature at 37°C.
-
After the hypoxic period, return the pup to a normoxic environment.
-
Administer allopurinol sodium or saline at a predetermined time point post-hypoxia (e.g., 15 minutes).[7]
-
Return the pup to the dam.
-
At the designated endpoint (e.g., 42 hours or 30 days), sacrifice the animal for histological or biochemical analysis.[7]
Repetitive Traumatic Brain Injury (rTBI) Model
This protocol describes a weight-drop model to induce repetitive mild TBI in aged rats.[5][6]
Materials:
-
Old male Wistar rats
-
Weight-drop device (e.g., a specific weight dropped from a set height onto the exposed skull)
-
Anesthesia (e.g., ketamine/xylazine)
-
Stereotaxic frame
-
Surgical instruments for craniotomy
-
Allopurinol sodium solution
-
Saline solution
-
Behavioral testing apparatus (e.g., Open Field, Elevated Plus Maze, Morris Water Maze)
Procedure:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Perform a craniotomy to expose the dura mater over the target brain region.
-
Induce TBI using the weight-drop device.
-
Repeat the injury every 24 hours for a total of 5 injuries.[5][6]
-
Administer allopurinol sodium or saline intraperitoneally after each injury.[5][6]
-
On day 6 post-final injury, a subset of animals can be sacrificed for histological and immunohistochemical analysis (e.g., NeuN, iNOS, TNFα staining).[5][6]
-
The remaining animals undergo neurobehavioral assessments starting at a specified time point (e.g., every other day until day 19 post-final injury).[5][6]
Middle Cerebral Artery Occlusion (MCAO) Model
The MCAO model is a common method for inducing focal cerebral ischemia.
Materials:
-
Adult male rats (e.g., Sprague-Dawley or Wistar)
-
Anesthesia system
-
Operating microscope
-
Fine surgical instruments
-
Nylon monofilament suture (e.g., 4-0) with a rounded tip
-
Allopurinol sodium solution
-
Saline solution
-
Triphenyltetrazolium chloride (TTC) solution for infarct volume measurement
Procedure:
-
Anesthetize the rat.
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the CCA proximally and the ECA distally.
-
Insert the nylon monofilament through an incision in the CCA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).
-
The occlusion can be permanent or transient (by withdrawing the filament after a specific duration).
-
Administer allopurinol sodium or saline, typically as a pre-treatment.[13]
-
After a set reperfusion period (e.g., 24 hours), sacrifice the animal.
-
Remove the brain and slice it into coronal sections.
-
Stain the sections with TTC to visualize the infarct area (infarcted tissue appears white, while viable tissue stains red).
-
Calculate the infarct volume.
Concluding Remarks
The evidence from experimental models strongly suggests that allopurinol sodium holds significant promise as a neuroprotective agent. Its well-established safety profile in humans further enhances its translational potential. The protocols and data presented herein provide a valuable resource for researchers and drug development professionals interested in further exploring the therapeutic utility of allopurinol in the context of various neurological disorders. Future studies should focus on optimizing dosing regimens, exploring combination therapies, and ultimately, translating these preclinical findings into clinical trials.
References
- 1. Allopurinol for preventing mortality and morbidity in newborn infants with hypoxic-ischaemic encephalopathy | Cochrane [cochrane.org]
- 2. researchgate.net [researchgate.net]
- 3. Alzheimer's Association International Conference [alz.confex.com]
- 4. Beyond urate lowering: neuroprotective potential of Allopurinol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allopurinol attenuates repeated traumatic brain injury in old rats: A preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Allopurinol administered after inducing hypoxia-ischemia reduces brain injury in 7-day-old rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pure.psu.edu [pure.psu.edu]
- 10. Reduction of perinatal hypoxic-ischemic brain damage with allopurinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.viamedica.pl [journals.viamedica.pl]
- 12. Allopurinol protects against ischemic insults in a mouse model of cortical microinfarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Allopurinol and dimethylthiourea reduce brain infarction following middle cerebral artery occlusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. The effect of allopurinol on focal cerebral ischaemia: an experimental study in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academicjournals.org [academicjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. Allopurinol reduces severity of delayed neurologic sequelae in experimental carbon monoxide toxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cell Culture Experiments Using Allopurinol Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allopurinol (B61711), a structural analogue of the purine (B94841) base hypoxanthine (B114508), is a well-established inhibitor of xanthine (B1682287) oxidase (XO), an enzyme critical for purine catabolism.[1] Clinically, it is primarily used to manage hyperuricemia and associated conditions like gout.[1] However, a growing body of in vitro evidence suggests that allopurinol sodium possesses direct and indirect effects on various cell types, making it a compound of interest for broader research applications, including oncology and studies on oxidative stress.[1][2]
The primary mechanism of allopurinol involves its role as a competitive inhibitor of xanthine oxidase.[3] This enzyme catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid, a process that generates reactive oxygen species (ROS).[4][5] Allopurinol is metabolized in the liver to its active metabolite, oxypurinol (B62819) (also known as alloxanthine), which is also a potent inhibitor of xanthine oxidase.[4][6] By inhibiting this enzyme, allopurinol and oxypurinol effectively reduce the production of uric acid and associated ROS.[4][5]
Emerging in vitro research has demonstrated that allopurinol's effects extend beyond simple enzyme inhibition. In some cancer cell lines, while exhibiting limited cytotoxicity on its own, allopurinol can sensitize cells to apoptosis-inducing agents like Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL).[1][7] This sensitization is achieved by upregulating the expression of pro-apoptotic receptors such as Death Receptor 5 (DR5).[7] Furthermore, allopurinol has been shown to inhibit de novo purine synthesis in certain cancer cells, highlighting its potential as an anti-metabolite.[1][8][9] In other contexts, allopurinol's ability to mitigate oxidative stress is a key area of investigation, with studies demonstrating its capacity to reduce intracellular ROS levels in various cell types, including endothelial and trophoblast cells.[5][10][11]
These application notes provide a comprehensive overview of the in vitro applications of allopurinol sodium, complete with detailed experimental protocols and a summary of quantitative data to guide researchers in their study design.
Data Presentation
Table 1: Cytotoxicity of Allopurinol and Its Derivatives in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Allopurinol Derivative (Compound 4) | BEL-7402 (Hepatoma) | 25.5 | [2] |
| Allopurinol Derivative (Compound 4) | SMMC-7221 (Hepatoma) | 35.2 | [2] |
| Allopurinol Derivative (Compound 12b) | A549 (Non-small cell lung cancer) | 8.21 | [2] |
| Allopurinol Derivative (Compound 12b) | HCT-116 (Colon cancer) | 19.56 | [2] |
| Allopurinol | PC-3 (Prostate Cancer) | No significant cytotoxicity alone | [7] |
| Allopurinol | DU145 (Prostate Cancer) | No significant cytotoxicity alone | [7] |
Note: The anti-cancer activity of the derivatives mentioned does not appear to be linked to xanthine oxidase inhibition, suggesting a novel mechanism of action.[2]
Table 2: In Vitro Inhibition of Xanthine Oxidase and ROS Production by Allopurinol
| Parameter | Model System | Allopurinol Concentration | Effect | Reference |
| Xanthine Oxidase Activity | In vitro enzyme assay | 0 - 1.25 µM | IC50 = 2.84 ± 0.41 µM | [5] |
| Superoxide (B77818) Production | In vitro (XO + Allopurinol) | 10 µM and 20 µM | Produced 2.8 µM superoxide radical | [5] |
| ROS Levels | Fibroblast-like synoviocytes | 500 µmol/L | Inhibition of ROS production | [5] |
| Intracellular Uric Acid | HeLa and HT29 cells (treated with 5-FU, gemcitabine, or radiation) | Not specified | Completely blocked the accumulation of uric acid | [12] |
| IL-1β and ROS production | Human trophoblast cell line (excess glucose-induced) | Not specified | Inhibited secretion | [10] |
Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol is used to determine the cytotoxic effects of allopurinol sodium on cultured cells.
Materials:
-
Target cell line (e.g., BEL-7402, SMMC-7221, MDA-MB-231)[1]
-
Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS)[1]
-
Allopurinol sodium stock solution (dissolved in DMSO)[1]
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]
-
Dimethyl sulfoxide (B87167) (DMSO)[1]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[1]
-
Treatment: Prepare serial dilutions of allopurinol sodium in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (medium with the same final concentration of DMSO).[1]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC50 value.[1]
Protocol 2: Apoptosis Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic cells following treatment.
Materials:
-
Target cell line (e.g., PC-3, DU145)[1]
-
6-well plates
-
Allopurinol sodium stock solution
-
TRAIL (if investigating sensitization)[1]
-
Phosphate-buffered saline (PBS)
-
Propidium Iodide (PI) staining solution (containing RNase A)
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with the desired concentrations of allopurinol sodium and/or TRAIL for 24 hours.[1]
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cell pellet once with cold PBS.[1]
-
Fixation and Staining: Resuspend the cell pellet in 500 µL of PI staining solution for fixation and staining.[1]
-
Incubation: Incubate the cells on ice in the dark for 30 minutes.[1]
-
Flow Cytometry: Analyze the cells using a flow cytometer. Apoptotic cells will appear in the sub-G1 peak due to DNA fragmentation.[1]
-
Data Analysis: Quantify the percentage of cells in the sub-G1 phase.[1]
Protocol 3: Measurement of Intracellular ROS using DCFH-DA
This protocol describes the quantification of total intracellular ROS in cultured cells treated with allopurinol.[5]
Materials:
-
Cultured cells (e.g., HUVECs, fibroblasts)[5]
-
6-well plates
-
Allopurinol sodium stock solution
-
ROS inducer (e.g., H₂O₂) (optional)[5]
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) solution (10 µM in serum-free medium)[5]
-
PBS
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to reach the desired confluency.[5]
-
Treatment: Treat the cells with the desired concentrations of allopurinol for the specified duration. Include appropriate controls: untreated cells, vehicle-treated cells, and a positive control (e.g., cells treated with an ROS inducer like H₂O₂).[5]
-
Staining: Remove the culture medium and wash the cells once with warm PBS. Add 1 mL of 10 µM DCFH-DA in serum-free medium to each well. Incubate the plates at 37°C for 30 minutes in the dark.[5]
-
Cell Harvesting: Remove the DCFH-DA solution and wash the cells twice with PBS. Add 0.5 mL of Trypsin-EDTA to each well and incubate until the cells detach.[5]
-
Resuspension: Resuspend the detached cells in PBS.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer with excitation at 488 nm and emission at 530 nm.[5]
-
Data Analysis: Quantify the Mean Fluorescence Intensity to determine the relative levels of intracellular ROS.[5]
Protocol 4: Western Blotting for Protein Expression Analysis
This protocol detects changes in the expression levels of specific proteins (e.g., DR5, CHOP).[1]
Materials:
-
Target cell line
-
Allopurinol sodium stock solution
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-DR5, anti-CHOP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted according to the manufacturer's instructions) overnight at 4°C.[1]
-
Washing: Wash the membrane three times with TBST.[1]
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Visualization of Pathways and Workflows
Allopurinol's Primary Mechanism of Action
Caption: Allopurinol inhibits Xanthine Oxidase, reducing uric acid and ROS production.
Allopurinol-Mediated Sensitization to TRAIL-Induced Apoptosis
Caption: Allopurinol sensitizes cancer cells to TRAIL-induced apoptosis via DR5 upregulation.
General Workflow for In Vitro Analysis of Allopurinol Sodium
Caption: A general experimental workflow for studying the in vitro effects of allopurinol.
Conclusion
The provided application notes and protocols offer a framework for investigating the multifaceted in vitro effects of allopurinol sodium. Beyond its well-documented role as a xanthine oxidase inhibitor, allopurinol presents intriguing possibilities in cancer research, particularly as a sensitizing agent for apoptosis-inducing therapies, and in the study of cellular responses to oxidative stress. The detailed methodologies and summarized data serve as a valuable resource for researchers aiming to explore the therapeutic potential and cellular mechanisms of this established drug in novel contexts. It is crucial to optimize the described protocols for specific cell lines and experimental conditions to ensure robust and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of Allopurinol? [synapse.patsnap.com]
- 4. What is the mechanism of Allopurinol Sodium? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. Allopurinol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Anti-gout agent allopurinol exerts cytotoxicity to human hormone-refractory prostate cancer cells in combination with tumor necrosis factor-related apoptosis-inducing ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of allopurinol and oxipurinol on purine synthesis in cultured human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Allopurinol inhibits excess glucose-induced trophoblast IL-1β and ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Allopurinol Attenuates Senescence and Oxidative Stress in Endothelial Cells Exposed to Serum from Hypertensive Patients with Hyperuricemia - a Pilot Study [cellphysiolbiochem.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Administration of Allopurinol Sodium in Rat Models of Cerebral Ischemia
Audience: Researchers, scientists, and drug development professionals.
Introduction
Allopurinol (B61711), a xanthine (B1682287) oxidase inhibitor, and its more soluble sodium salt are subjects of significant interest in preclinical studies of cerebral ischemia.[1] By blocking the terminal steps of purine (B94841) metabolism, allopurinol reduces the production of uric acid and, critically, mitigates the generation of superoxide (B77818) radicals, a key contributor to reperfusion injury.[2][3] These application notes provide a comprehensive overview of the use of allopurinol sodium in rat models of cerebral ischemia, detailing experimental protocols, summarizing quantitative data, and illustrating the underlying signaling pathways.
Mechanism of Action
Allopurinol acts as a competitive inhibitor of xanthine oxidase, the enzyme responsible for converting hypoxanthine (B114508) to xanthine and then to uric acid.[2] During cerebral ischemia and subsequent reperfusion, the breakdown of adenosine (B11128) triphosphate (ATP) leads to an accumulation of hypoxanthine.[2] The reintroduction of oxygen during reperfusion fuels the xanthine oxidase-mediated conversion of hypoxanthine, generating a burst of superoxide radicals and contributing to oxidative stress, neuroinflammation, and ultimately, neuronal death.[2][4] Allopurinol's neuroprotective effects are primarily attributed to its ability to suppress this free radical production.[5][6] Some studies also suggest that high doses of allopurinol or its metabolite, oxypurinol, may act as direct free radical scavengers.[6]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies investigating the effects of allopurinol in rat models of cerebral ischemia.
Table 1: Allopurinol Administration Parameters in Rat Cerebral Ischemia Models
| Rat Strain | Ischemia Model | Allopurinol Dosage | Route of Administration | Timing of Administration | Reference |
| Long-Evans | Permanent MCAO & bilateral CCA clamp (90 min) | 50, 100, 150 mg/kg/day for 3 days | Not specified | Pre-treatment | [7] |
| Wistar | Bilateral common carotid artery occlusion (30 min) & reperfusion (4h) | 15, 30 mg/kg | Not specified | 10 min before reperfusion | [5][8] |
| Spontaneously Hypertensive Rats | Bilateral common carotid artery occlusion (4h) & reperfusion | 200 mg/kg | Oral | 24h and 1h before occlusion | [9] |
| Sprague-Dawley | Middle Cerebral Artery Occlusion (MCAO) | Not specified | Not specified | Pre-treatment | [3] |
| Wistar | Not specified | 21.6 mg/kg | Peritoneal injection | Not specified | [10] |
| 7-day-old rats | Right common carotid artery ligation & hypoxia (2.25h) | 135 mg/kg | Subcutaneous | 15 min after hypoxia-ischemia | [11] |
| 7-day-old rats | Right common carotid artery ligation & hypoxia (3h) | 130-138 mg/kg | Not specified | 30-45 min before hypoxia | [12] |
Table 2: Effects of Allopurinol on Outcome Measures in Rat Cerebral Ischemia Models
| Rat Strain | Allopurinol Dosage | Infarct Volume Reduction | Neurological Deficit Improvement | Other Key Findings | Reference |
| Long-Evans | 150 mg/kg | 24% | Not specified | Protection independent of xanthine oxidase inhibition at higher doses. | [7] |
| Wistar | 15, 30 mg/kg | Not specified | Not specified | Decreased MDA and MPO levels; Increased SOD and CAT levels. | [5][8] |
| Spontaneously Hypertensive Rats | 200 mg/kg | Not specified | Prevention of loss of righting reflex | Prevented increase in cerebral water content. | [9] |
| Sprague-Dawley | Not specified | 32-35% | Not specified | Reduced cerebral edema and improved blood-brain barrier function. | [3] |
| Wistar | 21.6 mg/kg | Not specified | Not specified | Reduced degree of hypoxia in ischemic brain tissue. | [10] |
| 7-day-old rats | 135 mg/kg | Markedly reduced atrophy; no cavitary lesions | Not specified | Reduced acute brain edema. | [11] |
| 7-day-old rats | 130-138 mg/kg | Not specified | Not specified | Reduced cerebral edema. | [12] |
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model
This is a widely used model to induce focal cerebral ischemia.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane, chloral (B1216628) hydrate)
-
Heating pad to maintain body temperature
-
Surgical instruments
-
4-0 monofilament nylon suture with a rounded tip
-
Allopurinol sodium solution
Procedure:
-
Anesthetize the rat and maintain its body temperature at 37°C.
-
Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the CCA and the ECA.
-
Insert the nylon suture into the ICA via the ECA stump and advance it until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA).
-
After the desired occlusion period (e.g., 90 minutes), withdraw the suture to allow for reperfusion.
-
Administer allopurinol sodium at the desired dose and time point (e.g., intraperitoneally at the onset of reperfusion).
-
Suture the incision and allow the animal to recover.
-
Assess neurological deficits and infarct volume at a predetermined time point (e.g., 24 hours).
Bilateral Common Carotid Artery Occlusion (BCCAO) Model
This model induces global cerebral ischemia.
Materials:
-
Male Wistar rats (200-250g)
-
Anesthesia
-
Surgical instruments
-
Aneurysm clips or thread
-
Allopurinol sodium solution
Procedure:
-
Anesthetize the rat and make a ventral midline cervical incision.
-
Carefully isolate both common carotid arteries.
-
Induce ischemia by occluding both arteries simultaneously with aneurysm clips or thread for a specific duration (e.g., 30 minutes).[5][8]
-
Remove the clips or thread to initiate reperfusion.
-
Administer allopurinol sodium at the specified time (e.g., 10 minutes before reperfusion).[5][8]
-
Close the incision and monitor the animal.
-
Sacrifice the animal at the end of the experiment for biochemical or histological analysis.
Visualization of Pathways and Workflows
Caption: Experimental workflow for evaluating allopurinol in rat cerebral ischemia.
Caption: Allopurinol's mechanism in cerebral ischemia.
Conclusion
The administration of allopurinol sodium in rat models of cerebral ischemia demonstrates significant neuroprotective potential. Its primary mechanism involves the inhibition of xanthine oxidase, leading to a reduction in oxidative stress and subsequent neuronal damage. The provided protocols and data serve as a valuable resource for researchers aiming to investigate the therapeutic efficacy of allopurinol and related compounds in the context of ischemic stroke. Further research is warranted to fully elucidate the complex downstream signaling pathways and to optimize dosing and treatment windows for potential clinical translation.
References
- 1. Allopurinol (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 2. Cerebral uric acid, xanthine, and hypoxanthine after ischemia: the effect of allopurinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allopurinol and dimethylthiourea reduce brain infarction following middle cerebral artery occlusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of amflutizole, a xanthine oxidase inhibitor, on ischemia-evoked purine release and free radical formation in the rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effect of allopurinol and nimesulide against cerebral ischemic reperfusion injury in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.viamedica.pl [journals.viamedica.pl]
- 7. Role of xanthine dehydrogenase and oxidase in focal cerebral ischemic injury to rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. europeanreview.org [europeanreview.org]
- 9. ahajournals.org [ahajournals.org]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. Allopurinol administered after inducing hypoxia-ischemia reduces brain injury in 7-day-old rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reduction of perinatal hypoxic-ischemic brain damage with allopurinol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Allopurinol in Tumor Lysis Syndrome Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor Lysis Syndrome (TLS) is a critical oncological emergency that arises from the rapid destruction of malignant cells, leading to the release of intracellular contents into the bloodstream.[1] This event triggers a cascade of metabolic disturbances, including hyperuricemia, hyperkalemia, hyperphosphatemia, and hypocalcemia, which can precipitate acute kidney injury, cardiac arrhythmias, seizures, and even death.[2] Allopurinol (B61711), a xanthine (B1682287) oxidase inhibitor, serves as a fundamental agent in the prophylactic management of TLS-associated hyperuricemia.[3][4] By blocking the metabolic conversion of purine (B94841) breakdown products (hypoxanthine and xanthine) into uric acid, allopurinol mitigates the risk of uric acid nephropathy.[5][6] These application notes offer a comprehensive guide for the use of allopurinol in preclinical research to investigate the pathophysiology of TLS and to assess novel therapeutic interventions.
Mechanism of Action of Allopurinol in Tumor Lysis Syndrome
Allopurinol and its active metabolite, oxypurinol, function as competitive inhibitors of xanthine oxidase.[5] This enzyme is pivotal in the purine catabolism pathway, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and subsequently xanthine to uric acid.[4] By inhibiting xanthine oxidase, allopurinol effectively curtails the production of new uric acid, thereby preventing the development of hyperuricemia, a hallmark of TLS.[7] However, it is crucial to note that allopurinol does not affect pre-existing uric acid levels.[5]
Signaling Pathway Diagram
Caption: Purine catabolism pathway and the inhibitory action of allopurinol.
Quantitative Data Summary
The following tables summarize key quantitative data for the application of allopurinol in TLS studies.
Table 1: Recommended Allopurinol Dosages for Prophylaxis of TLS
| Population | Route | Dosage | Frequency | Maximum Daily Dose | Reference(s) |
| Adults | Oral | 100 mg/m² | Every 8 hours | 800 mg | [7] |
| Intravenous | 200-400 mg/m² | Once daily or in 1-3 divided doses | 600 mg | [7] | |
| Pediatrics | Oral | 100 mg/m² | Every 8-12 hours | 800 mg | [8] |
| Intravenous | 200-400 mg/m² | Single dose or in 2-3 divided doses | - | [9] |
Table 2: Timing of Allopurinol Administration for TLS Prophylaxis
| Parameter | Recommendation | Reference(s) |
| Initiation | 1-3 days before the start of chemotherapy | [7][9] |
| Duration | 3-7 days after chemotherapy completion, based on TLS risk | [7][9] |
Table 3: Dose Adjustments for Allopurinol in Renal Impairment
| Creatinine Clearance | Recommendation | Reference(s) |
| CrCl 10-20 mL/min | 200 mg/day | [10] |
| CrCl 3-10 mL/min | 100 mg/day | [10] |
| CrCl <3 mL/min | 100 mg/day at extended intervals | [10] |
| General Renal Failure | Dose reduction of 50% or more | [7] |
Experimental Protocols
Detailed methodologies for key experiments involving allopurinol in TLS research are provided below.
In Vitro Model of TLS
This protocol describes a method to induce and study TLS in a cancer cell line, using allopurinol to mitigate hyperuricemia.
Objective: To evaluate the efficacy of allopurinol in preventing the accumulation of uric acid following chemotherapy-induced cell lysis in vitro.
Materials:
-
Cancer cell line susceptible to TLS (e.g., Burkitt's lymphoma cell lines like Raji or Daudi)
-
Appropriate cell culture medium and supplements
-
Chemotherapeutic agent (e.g., doxorubicin, etoposide)
-
Allopurinol stock solution (dissolved in a suitable solvent like DMSO or NaOH, then diluted in media)
-
Uric acid assay kit
-
Cell viability assay kit (e.g., MTT, trypan blue)
-
96-well plates
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density that allows for logarithmic growth during the experiment.
-
Allopurinol Pre-treatment: 24 hours after seeding, treat the cells with varying concentrations of allopurinol. Include a vehicle control.
-
Induction of Cell Lysis: After 24 hours of allopurinol pre-treatment, add the chemotherapeutic agent to induce cell lysis. Include a control group with no chemotherapy.
-
Incubation: Incubate the plates for a further 24-72 hours.
-
Assessment of Cell Viability: At the end of the incubation period, assess cell viability to confirm the cytotoxic effect of the chemotherapy.
-
Measurement of Uric Acid: Collect the cell culture supernatant. Measure the concentration of uric acid using a commercial assay kit according to the manufacturer's instructions.
-
Data Analysis: Compare the uric acid levels in the supernatants from different treatment groups.
In Vivo Model of TLS
This protocol outlines the use of allopurinol in a xenograft mouse model of cancer to study TLS.
Objective: To assess the in vivo efficacy of allopurinol in preventing hyperuricemia in a tumor-bearing mouse model undergoing chemotherapy.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID, nude mice)
-
Human cancer cell line for xenograft implantation
-
Chemotherapeutic agent
-
Allopurinol formulation for oral gavage or intraperitoneal injection
-
Blood collection supplies (e.g., retro-orbital sinus, tail vein)
-
Centrifuge
-
Uric acid assay kit
-
Calipers for tumor measurement
Protocol:
-
Xenograft Implantation: Subcutaneously inject the cancer cells into the flank of the mice.
-
Tumor Growth: Monitor tumor growth regularly using calipers.
-
Treatment Groups: Once tumors reach a predetermined size, randomize the mice into treatment groups (e.g., vehicle control, chemotherapy alone, allopurinol + chemotherapy).
-
Allopurinol Administration: Begin administration of allopurinol 1-2 days prior to the initiation of chemotherapy.
-
Chemotherapy Administration: Administer the chemotherapeutic agent according to the established protocol.
-
Monitoring: Monitor the mice daily for signs of toxicity and tumor size.
-
Blood Sampling: Collect blood samples at baseline and at various time points after chemotherapy.
-
Uric Acid Measurement: Separate the plasma or serum and measure the uric acid concentration.
-
Data Analysis: Analyze the changes in serum uric acid levels over time among the different treatment groups.
Experimental Workflow Diagram
Caption: Workflow for in vitro and in vivo studies of allopurinol in TLS.
Analytical Methods for Uric Acid Measurement
Accurate quantification of uric acid is critical in TLS research. Several methods are available, with enzymatic colorimetric assays being the most common.
Principle of Enzymatic Colorimetric Assay: Uric acid is oxidized by uricase to produce allantoin and hydrogen peroxide. The hydrogen peroxide then reacts with a chromogenic substrate in the presence of peroxidase to produce a colored product, the absorbance of which is proportional to the uric acid concentration.[11]
Sample Handling Considerations:
-
For accurate measurements, especially when rasburicase is used, blood samples should be collected in pre-chilled tubes containing heparin, immediately placed on an ice-water bath, and assayed within 4 hours of collection to prevent ex vivo degradation of uric acid.[12][13]
Logical Relationship Diagram
Caption: The role of allopurinol in preventing acute kidney injury in TLS.
Conclusion
Allopurinol is an indispensable tool for studying the mechanisms of TLS and for the preclinical evaluation of novel cancer therapies. Its well-defined mechanism of action in preventing hyperuricemia allows researchers to dissect the specific contributions of uric acid to the pathophysiology of TLS-induced organ damage. The protocols and data presented herein provide a robust framework for the effective application of allopurinol in cancer research, ultimately contributing to the development of safer and more effective treatment strategies for patients at risk of this life-threatening syndrome.
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. benchchem.com [benchchem.com]
- 3. Tumor Lysis Syndrome Medication: Xanthine Oxidase Inhibitors, Electrolytes, Diuretics, Loop, Alkalinizing Agents, Electrolyte Supplements, Parenteral, Antidotes, Other [emedicine.medscape.com]
- 4. droracle.ai [droracle.ai]
- 5. Tumor Lysis Syndrome - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. droracle.ai [droracle.ai]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Allopurinol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. reference.medscape.com [reference.medscape.com]
- 11. atlas-medical.com [atlas-medical.com]
- 12. Hyperuricemia Management [jhoponline.com]
- 13. Rasburicase-Induced Falsely Low Measurement of Uric Acid in Tumor Lysis Syndrome: A Report of Two Cases - PMC [pmc.ncbi.nlm.nih.gov]
Allopurinol's Impact on Inflammatory Pathways: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and investigating the anti-inflammatory effects of allopurinol (B61711) in cell-based assays. Allopurinol, a well-established xanthine (B1682287) oxidase inhibitor, demonstrates significant modulatory effects on key inflammatory signaling pathways beyond its primary role in reducing uric acid production.[1][2][3][4] This document outlines the core mechanisms, presents quantitative data from various studies, and provides detailed protocols for researchers to conduct their own investigations.
Core Anti-Inflammatory Mechanisms of Allopurinol
Allopurinol exerts its anti-inflammatory effects through several key mechanisms:
-
Inhibition of Xanthine Oxidase and Reduction of Oxidative Stress: By blocking xanthine oxidase, allopurinol and its active metabolite, oxypurinol, decrease the production of reactive oxygen species (ROS) such as superoxide (B77818) and hydrogen peroxide.[1][5] This reduction in oxidative stress is a critical upstream event that mitigates downstream inflammatory cascades.[1]
-
Attenuation of the NLRP3 Inflammasome: Allopurinol has been shown to inhibit the activation of the NACHT, LRR and PYD domains-containing protein 3 (NLRP3) inflammasome.[1][6][7] This multi-protein complex is a key component of the innate immune system, and its activation leads to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[8][9][10]
-
Modulation of NF-κB Signaling: Allopurinol can suppress the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[6][11][12]
-
Inhibition of Pro-inflammatory Cytokine Production: Consequently, allopurinol treatment leads to a significant reduction in the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[1][13]
Quantitative Data from Cell-Based Assays
The following tables summarize the quantitative effects of allopurinol on various inflammatory markers in different cell-based models.
Table 1: Effect of Allopurinol on Cytokine Production
| Cell Type | Stimulant | Allopurinol Conc. | Cytokine | Percent Reduction | Reference |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | T. cruzi antigens | 100 µg/mL | IFN-γ | ~40% | [14] |
| Human PBMCs | T. cruzi antigens | 100 µg/mL | IL-2 | ~50% | [14] |
| Human Mononuclear Cells | E. coli LPS | Not Specified | TNF-α | Inhibition Observed | [13] |
| Mast Cells | IL-17A | Not Specified | Inflammatory Factors | Significantly Alleviated | [11] |
| HL-60 Cells | - | Not Specified | IL-8, MCP-1, TNF-α | Significantly Increased mRNA | [15] |
Table 2: Effect of Allopurinol on Inflammatory Signaling Pathways
| Cell Type | Stimulant | Allopurinol Conc. | Pathway/Molecule | Effect | Reference |
| Fibroblast-like Synoviocytes (FLS) | Uric Acid | Not Specified | ROS | Inhibition | [7] |
| FLS | Uric Acid | Not Specified | NLRP3 Protein | Inhibition | [7] |
| T cells | CD3/CD28 | 300 µg/mL | Intracellular ROS | Significant Reduction | [14] |
| Mast Cells | IL-17A | Not Specified | JNK/AP-1 | Dramatic Suppression | [11] |
| Mast Cells | IL-17A | Not Specified | NF-κB | Dramatic Suppression | [11] |
| HaCaT Keratinocytes | TNF-α/IFN-γ | Not Specified | NF-κB Activation | Inhibition | [12] |
| HaCaT Keratinocytes | TNF-α/IFN-γ | Not Specified | p38 MAPK Phosphorylation | Restriction | [12] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by allopurinol and a general workflow for cell-based assays.
Caption: Allopurinol inhibits Xanthine Oxidase, reducing ROS and inflammation.
Caption: Allopurinol's inhibition of the NLRP3 inflammasome activation.
Caption: Allopurinol's suppression of the NF-κB signaling pathway.
Caption: General workflow for cell-based assays with allopurinol.
Experimental Protocols
Protocol 1: Cell-Based Assay for NLRP3 Inflammasome Activation
Objective: To investigate the effect of allopurinol on NLRP3 inflammasome activation in a human monocytic cell line.
Cell Line: THP-1 (human monocytic cell line).
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Monosodium urate (MSU) crystals
-
Allopurinol
-
Opti-MEM I Reduced Serum Medium
-
Human IL-1β ELISA Kit
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 cells in RPMI-1640 medium.
-
Seed THP-1 cells at a density of 5 x 10^5 cells/well in a 24-well plate.
-
Differentiate the cells into macrophage-like cells by treating with 100 nM PMA for 24 hours.
-
After 24 hours, replace the PMA-containing medium with fresh, serum-free RPMI-1640 and rest the cells for another 24 hours.
-
-
Priming and Treatment:
-
Prime the differentiated THP-1 cells with 1 µg/mL LPS in Opti-MEM for 4 hours to upregulate NLRP3 and pro-IL-1β expression.
-
Pre-treat the cells with various concentrations of allopurinol (e.g., 10, 50, 100 µM) for 1 hour.
-
-
Inflammasome Activation:
-
Stimulate the cells with MSU crystals (250 µg/mL) for 6 hours to activate the NLRP3 inflammasome.
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatants.
-
Measure the concentration of secreted IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
Assess cell viability and cytotoxicity by measuring LDH release in the supernatants using an LDH cytotoxicity assay kit.
-
Protocol 2: Quantification of TNF-α Production by ELISA
Objective: To measure the effect of allopurinol on TNF-α production in stimulated human mononuclear cells.
Cell Line: Human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Ficoll-Paque for PBMC isolation
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) or heat-killed Staphylococcus aureus
-
Allopurinol
-
Human TNF-α ELISA Kit
Procedure:
-
PBMC Isolation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
-
Cell Culture and Treatment:
-
Seed PBMCs at a density of 1 x 10^6 cells/well in a 96-well plate.
-
Pre-treat the cells with desired concentrations of allopurinol for 1 hour.
-
-
Stimulation:
-
Stimulate the cells with a pro-inflammatory agent such as LPS (100 ng/mL) or heat-killed S. aureus.
-
-
Incubation and Sample Collection:
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge the plate and collect the cell-free supernatants.
-
-
ELISA:
-
Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit following the manufacturer's protocol.
-
Protocol 3: Western Blot Analysis of NF-κB Pathway Activation
Objective: To determine the effect of allopurinol on the phosphorylation of key proteins in the NF-κB signaling pathway.
Cell Line: HaCaT (human keratinocyte cell line) or other suitable cell line.
Materials:
-
DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
TNF-α and IFN-γ
-
Allopurinol
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL Western blotting detection reagents
Procedure:
-
Cell Culture and Treatment:
-
Seed HaCaT cells in 6-well plates and grow to 80-90% confluency.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Pre-treat the cells with allopurinol for 1 hour.
-
-
Stimulation:
-
Stimulate the cells with TNF-α (10 ng/mL) and IFN-γ (10 ng/mL) for 30 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control (β-actin).
-
References
- 1. benchchem.com [benchchem.com]
- 2. Allopurinol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Allopurinol? [synapse.patsnap.com]
- 4. Allopurinol: Mechanism of Action & Structure | Study.com [study.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. ksn.or.kr [ksn.or.kr]
- 10. Targeting Hyperuricemia and NLRP3 Inflammasome in Gouty Arthritis: A Preclinical Evaluation of Allopurinol and Disulfiram Combination Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The protective effects of allopurinol against IL-17A-induced inflammatory response in mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Allopurinol suppresses expression of the regulatory T-cell migration factors TARC/CCL17 and MDC/CCL22 in HaCaT keratinocytes via restriction of nuclear factor-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The inhibitory effects of allopurinol on the production and cytotoxicity of tumor necrosis factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Allopurinol reduces antigen-specific and polyclonal activation of human T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Allopurinol induces innate immune responses through mitogen-activated protein kinase signaling pathways in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Impact of Allopurinol on Endothelial Function In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the effects of allopurinol (B61711) on endothelial function in an in-vitro setting. This document outlines the underlying signaling pathways, detailed experimental protocols for key assays, and a summary of quantitative data from relevant studies. The provided methodologies are intended to assist in the design and execution of experiments aimed at elucidating the vasoprotective mechanisms of allopurinol.
Introduction
Endothelial dysfunction is a critical early event in the pathogenesis of various cardiovascular diseases, characterized by reduced bioavailability of nitric oxide (NO), increased oxidative stress, and a pro-inflammatory state. Allopurinol, a xanthine (B1682287) oxidase inhibitor, has demonstrated benefits in improving endothelial function.[1][2] Its primary mechanism of action involves the reduction of uric acid production and, consequently, a decrease in reactive oxygen species (ROS) generated during this process.[1][2] In-vitro studies are crucial for dissecting the specific cellular and molecular mechanisms by which allopurinol exerts its effects on endothelial cells.
Core Signaling Pathways
Allopurinol's impact on endothelial function is primarily mediated through its inhibition of xanthine oxidase, which leads to a reduction in ROS production and subsequent downstream effects on nitric oxide bioavailability and inflammatory signaling.
Caption: Allopurinol's Mechanism of Action on Endothelial Function.
Data Presentation
The following tables summarize quantitative data from in-vitro studies on the effect of allopurinol on various markers of endothelial function.
Table 1: Effect of Allopurinol on Markers of Oxidative Stress and Senescence in HUVECs
| Parameter | Condition | Treatment | Result | Reference |
| Mitochondrial ROS | HUVECs exposed to serum from hypertensive patients | Allopurinol (from patient treatment) | Significant reduction in mitochondrial ROS | [1] |
| Mitochondrial Mass | HUVECs exposed to serum from hypertensive patients | Allopurinol (from patient treatment) | Decreased mitochondrial mass | [1] |
| γ-H2A.X levels (DNA damage marker) | HUVECs exposed to serum from hypertensive patients | Allopurinol (from patient treatment) | Reduced γ-H2A.X levels | [1] |
| Cell Proliferation | HUVECs exposed to serum from hypertensive patients | Allopurinol (from patient treatment) | Increased cell proliferation | [1] |
| SA-β-Gal Activity (Senescence marker) | HUVECs exposed to serum from hypertensive patients | Allopurinol (from patient treatment) | Reduction in senescence-associated β-galactosidase activity | [1] |
Table 2: Effect of Allopurinol on Inflammatory Cytokines in HUVEC Culture
| Cytokine | Condition | Treatment | Result | Reference |
| IL-6 | HUVECs exposed to serum from hypertensive patients | Allopurinol (from patient treatment) | No significant reduction; levels remained elevated | [1] |
| IL-8 | HUVECs exposed to serum from hypertensive patients | Allopurinol (from patient treatment) | No significant effect | [1] |
| TGF-β1 | HUVECs exposed to serum from hypertensive patients | Allopurinol (from patient treatment) | No statistically significant reduction in secreted levels | [1] |
Experimental Protocols
Detailed methodologies for key in-vitro experiments are provided below.
Human Umbilical Vein Endothelial Cell (HUVEC) Culture
Objective: To establish and maintain primary HUVEC cultures for subsequent experiments.
Materials:
-
Cryopreserved primary HUVECs
-
Endothelial Cell Growth Medium (EGM-2) supplemented with growth factors, cytokines, and 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA (0.05%)
-
Cell culture flasks/plates (gelatin-coated)
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Pre-coat culture vessels with 0.1% gelatin for 1 hour at 37°C. Aspirate the gelatin solution before cell seeding.
-
Thaw the cryopreserved HUVECs rapidly in a 37°C water bath.
-
Transfer the cells to a centrifuge tube containing pre-warmed EGM-2 and centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh EGM-2 and seed onto the gelatin-coated culture vessel.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days.
-
For sub-culturing, wash the confluent monolayer with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with EGM-2 containing FBS, centrifuge, and re-seed in new gelatin-coated vessels.
Induction of Endothelial Senescence
Objective: To induce a senescent phenotype in HUVECs to model endothelial aging and dysfunction.
Method: Exposure to serum from hypertensive patients with hyperuricemia.[1]
Protocol:
-
Culture HUVECs to 80-90% confluency in 6-well plates.
-
Prepare the treatment medium by mixing EGM-2 with 10-20% (v/v) serum collected from hypertensive patients with hyperuricemia (before and after allopurinol treatment) and a control group of healthy individuals.
-
Remove the standard culture medium from the HUVECs and wash the cells once with PBS.
-
Add the prepared treatment medium to the respective wells.
-
Incubate the cells for a specified period (e.g., 72 hours) to induce a senescent phenotype.
Measurement of Senescence-Associated β-Galactosidase (SA-β-Gal) Activity
Objective: To detect senescent cells by assaying for SA-β-Gal activity at pH 6.0.
Materials:
-
Senescence-Associated β-Galactosidase Staining Kit (containing Fixation Solution, Staining Solution, and X-Gal)
-
Microscope
Protocol:
-
After inducing senescence, wash the HUVECs twice with PBS.
-
Fix the cells with the provided Fixation Solution for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Prepare the Staining Solution according to the manufacturer's instructions by adding X-Gal.
-
Add the Staining Solution to the cells and incubate at 37°C (without CO2) for 12-24 hours. Protect the plate from light.
-
Observe the cells under a microscope for the development of a blue color, which indicates SA-β-Gal activity.
-
Quantify the percentage of blue-stained (senescent) cells by counting at least 200 cells in several random fields.
Measurement of Intracellular Reactive Oxygen Species (ROS)
Objective: To quantify the levels of intracellular ROS in HUVECs.
Method: Using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
Materials:
-
DCFH-DA stock solution (10 mM in DMSO)
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorometer or fluorescence microscope
Protocol:
-
Culture HUVECs in a 96-well black plate with a clear bottom until they reach 80-90% confluency.
-
Induce oxidative stress or treat with allopurinol as required by the experimental design.
-
Wash the cells twice with warm HBSS.
-
Dilute the DCFH-DA stock solution in HBSS to a final working concentration of 10 µM.
-
Add the DCFH-DA solution to each well and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells three times with HBSS to remove excess probe.
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorometer.
Measurement of Mitochondrial Superoxide (B77818)
Objective: To specifically measure superoxide production in the mitochondria of HUVECs.
Method: Using the fluorescent probe MitoSOX Red.
Materials:
-
MitoSOX Red reagent
-
HBSS
-
Fluorescence microscope or flow cytometer
Protocol:
-
Culture HUVECs on glass-bottom dishes or in culture plates suitable for fluorescence imaging or flow cytometry.
-
Treat the cells with allopurinol or inducing agents as per the experimental design.
-
Prepare a 5 µM working solution of MitoSOX Red in warm HBSS.
-
Remove the culture medium, wash the cells once with warm HBSS.
-
Add the MitoSOX Red working solution to the cells and incubate for 10 minutes at 37°C, protected from light.
-
Wash the cells gently three times with warm HBSS.
-
Immediately image the cells using a fluorescence microscope with an excitation of ~510 nm and emission detection at ~580 nm. Alternatively, detach the cells and analyze by flow cytometry using the PE channel.
Nitric Oxide Synthase (NOS) Activity Assay
Objective: To measure the activity of NOS in HUVEC lysates.
Method: Colorimetric assay based on the conversion of nitrate (B79036) to nitrite (B80452).
Materials:
-
Commercially available NOS Activity Assay Kit (containing assay buffer, nitrate reductase, Griess reagents, etc.)
-
HUVEC cell lysates
-
Microplate reader
Protocol:
-
Prepare HUVEC cell lysates according to the kit manufacturer's instructions. This typically involves homogenization in a specific lysis buffer followed by centrifugation.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA or Bradford).
-
In a 96-well plate, add the cell lysate to the assay buffer containing the necessary cofactors for NOS activity (e.g., NADPH, L-arginine, calmodulin).
-
Incubate the plate at 37°C for a specified time (e.g., 1-2 hours) to allow for the production of nitric oxide, which is then converted to nitrate and nitrite.
-
Add nitrate reductase to the wells to convert all nitrate to nitrite. Incubate as recommended by the kit protocol.
-
Add the Griess reagents to each well. This will react with nitrite to form a colored azo dye.
-
Measure the absorbance at ~540 nm using a microplate reader.
-
Calculate the NOS activity based on a standard curve generated with known concentrations of nitrite.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the logical flow of experiments to investigate allopurinol's effect on endothelial senescence and oxidative stress.
Caption: Workflow for Assessing Allopurinol's Effect on Endothelial Senescence.
Caption: Workflow for Investigating Allopurinol's Impact on Oxidative Stress.
References
- 1. Allopurinol Attenuates Senescence and Oxidative Stress in Endothelial Cells Exposed to Serum from Hypertensive Patients with Hyperuricemia - a Pilot Study [cellphysiolbiochem.com]
- 2. Xanthine oxidase inhibition for chronic heart failure: is allopurinol the next therapeutic advance in heart failure? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Allopurinol Treatment in Experimental Models of Colitis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allopurinol (B61711), a xanthine (B1682287) oxidase inhibitor, is a widely used medication for treating hyperuricemia and gout. Its mechanism of action involves blocking the conversion of hypoxanthine (B114508) and xanthine to uric acid. Recent research has explored the potential role of allopurinor in the context of inflammatory bowel disease (IBD), with experimental studies in colitis models yielding conflicting results. These notes provide a comprehensive overview of the application of allopurinol in experimental colitis models, summarizing key quantitative findings and providing detailed protocols for relevant experiments.
The available data present a dichotomous view of allopurinol's effects in experimental colitis. One line of research suggests that allopurinol may exacerbate colitis by disrupting purine (B94841) metabolism, leading to impaired wound healing and increased tissue damage.[1][2][3] This is hypothesized to be due to the inhibition of purine salvage pathways, which are crucial for cellular energy and proliferation in the gut epithelium, and subsequent dysregulation of AMP-activated protein kinase (AMPK) signaling.[1][2][3]
Conversely, other studies indicate a protective role for allopurinol, suggesting it ameliorates colitis by reducing oxidative stress and inflammation through the inhibition of xanthine oxidase, which is also a source of reactive oxygen species.[4] These studies have shown a dose-dependent reduction in inflammatory markers and biochemical injuries in rodent models of colitis.[4]
These contrasting findings underscore the complexity of allopurinol's effects in the context of intestinal inflammation and highlight the need for standardized protocols and careful interpretation of results. The following sections provide detailed methodologies and summarize the quantitative data from key studies to aid researchers in designing and evaluating their own experiments.
Data Presentation
Table 1: Effects of Allopurinol on Histological and Cellular Markers in DSS-Induced Colitis in Mice
| Parameter | Control (DSS) | Allopurinol (DSS) | Percentage Change | p-value | Reference |
| Histological Score | |||||
| Severity of Inflammation | 2.5 ± 0.2 | 3.0 ± 0.1 | +20% | < 0.05 | Worledge et al., 2024 |
| Extent of Injury | 2.2 ± 0.3 | 2.8 ± 0.2 | +27% | < 0.05 | Worledge et al., 2024 |
| Crypt Damage | 2.0 ± 0.2 | 2.7 ± 0.2 | +35% | < 0.05 | Worledge et al., 2024 |
| Total Histological Score | 20 ± 2.5 | 30 ± 3.0 | +50% | < 0.05 | Worledge et al., 2024 |
| Immunofluorescence Markers | |||||
| Ki67 (% positive cells) | 25 ± 3.0 | 15 ± 2.0 | -40% | < 0.01 | Worledge et al., 2024 |
| Activated AMPK-P (MFI) | 150 ± 20 | 75 ± 15 | -50% | < 0.01 | Worledge et al., 2024 |
MFI: Mean Fluorescence Intensity
Table 2: Effects of Allopurinol on Biochemical Parameters in DSS-Induced Colitis in Rats
| Parameter | Control (DSS) | Allopurinol (50 mg/kg) + DSS | Allopurinol (100 mg/kg) + DSS | Reference |
| Colonic Tissue Markers | ||||
| IL-1β (pg/mg tissue) | 150 ± 15 | 105 ± 12 | 80 ± 10 | El-Mahalaway et al., 2020[4] |
| Malondialdehyde (nmol/g tissue) | 80 ± 8 | 55 ± 6 | 40 ± 5 | El-Mahalaway et al., 2020[4] |
| Reduced Glutathione (µmol/g tissue) | 1.5 ± 0.2 | 2.5 ± 0.3 | 3.2 ± 0.4 | El-Mahalaway et al., 2020[4] |
| Xanthine Oxidase (U/g protein) | 0.8 ± 0.1 | 0.5 ± 0.05 | 0.3 ± 0.04 | El-Mahalaway et al., 2020[4] |
| Superoxide Dismutase (U/mg protein) | 20 ± 2 | 30 ± 3 | 38 ± 4 | El-Mahalaway et al., 2020[4] |
| Serum Markers | ||||
| IL-1β (pg/mL) | 120 ± 12 | 85 ± 10 | 65 ± 8 | El-Mahalaway et al., 2020[4] |
| IL-6 (pg/mL) | 250 ± 25 | 180 ± 20 | 130 ± 15 | El-Mahalaway et al., 2020[4] |
| Uric Acid (mg/dL) | 5.5 ± 0.6 | 3.5 ± 0.4 | 2.0 ± 0.3 | El-Mahalaway et al., 2020[4] |
*p < 0.05 compared to Control (DSS) group.
Experimental Protocols
Protocol 1: Induction of Colitis using Dextran Sulfate Sodium (DSS)
This protocol describes the induction of acute colitis in mice using DSS administered in drinking water.
Materials:
-
Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000 Da
-
Sterile, autoclaved drinking water
-
Animal caging and husbandry supplies
-
Analytical balance
-
Calibrated water bottles
Procedure:
-
Animal Acclimatization: House mice in a specific pathogen-free facility for at least one week prior to the start of the experiment to allow for acclimatization.
-
Preparation of DSS Solution:
-
On the day of administration, prepare a 2-5% (w/v) DSS solution in sterile drinking water. The optimal concentration may vary depending on the mouse strain and the specific batch of DSS.
-
For a 3% solution, dissolve 30 g of DSS powder in 1 L of autoclaved water. Ensure the DSS is completely dissolved.
-
-
DSS Administration:
-
Replace the regular drinking water in the mouse cages with the prepared DSS solution.
-
Provide the DSS solution ad libitum for 5-7 consecutive days.
-
Monitor the volume of DSS solution consumed daily per cage.
-
-
Monitoring of Colitis Development:
-
Record the body weight of each mouse daily.
-
Observe and score the stool consistency (0: normal, 2: loose, 4: diarrhea).
-
Check for the presence of blood in the feces or at the anus (0: negative, 2: positive, 4: gross bleeding).
-
Calculate a daily Disease Activity Index (DAI) score by combining the scores for weight loss, stool consistency, and bleeding.
-
-
Termination of DSS Treatment: After the 5-7 day treatment period, replace the DSS solution with regular autoclaved drinking water.
-
Post-DSS Monitoring: Continue to monitor the mice daily for an additional 2-3 days or as required by the experimental design to observe recovery or progression of the disease.
Protocol 2: Allopurinol Administration
This protocol outlines the administration of allopurinol to mice, typically initiated prior to or concurrently with colitis induction.
Materials:
-
Allopurinol powder
-
Sterile drinking water or vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)
-
Heating plate/stirrer
-
Oral gavage needles (for gavage administration)
Procedure:
-
Administration in Drinking Water:
-
Prepare a stock solution of allopurinol in sterile drinking water. A therapeutically relevant dose for mice is approximately 10 mg/kg/day.[2]
-
To achieve this, dissolve 21.875 mg of allopurinol in 350 mL of water.[2] Gentle heating may be required to fully dissolve the allopurinol.[2]
-
Provide this solution as the sole source of drinking water to the treatment group.
-
Start the allopurinol administration several days prior to DSS induction to ensure steady-state levels of the drug.[4]
-
-
Oral Gavage:
-
Prepare a suspension of allopurinol in a suitable vehicle.
-
Administer the allopurinol suspension once or twice daily via oral gavage at the desired dosage (e.g., 50-100 mg/kg for rats).[4]
-
Ensure proper technique to minimize stress and injury to the animals.
-
Protocol 3: Histological Analysis of Colonic Tissue
This protocol describes the preparation and scoring of colonic tissue for histological assessment of inflammation and injury.
Materials:
-
Phosphate-buffered saline (PBS)
-
10% neutral buffered formalin
-
Ethanol (B145695) series (70%, 95%, 100%)
-
Xylene
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) staining reagents
-
Microscope
Procedure:
-
Tissue Collection and Fixation:
-
At the end of the experiment, euthanize the mice and carefully excise the entire colon from the cecum to the anus.
-
Gently flush the colon with ice-cold PBS to remove fecal content.
-
Measure the length of the colon.
-
Fix the colon in 10% neutral buffered formalin for 24 hours.
-
-
Tissue Processing and Embedding:
-
After fixation, transfer the tissue through a series of graded ethanol solutions for dehydration.
-
Clear the tissue in xylene.
-
Embed the tissue in paraffin wax.
-
-
Sectioning and Staining:
-
Cut 5 µm thick sections from the paraffin-embedded tissue blocks using a microtome.
-
Mount the sections on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
-
Histological Scoring:
-
Examine the stained sections under a light microscope in a blinded manner.
-
Score the following parameters:
-
Severity of Inflammation (0-3): 0 = none, 1 = slight, 2 = moderate, 3 = severe.
-
Extent of Injury (0-3): 0 = none, 1 = mucosal, 2 = mucosal and submucosal, 3 = transmural.
-
Crypt Damage (0-4): 0 = intact crypts, 1 = loss of the basal one-third, 2 = loss of the basal two-thirds, 3 = entire crypt loss, 4 = change of epithelial surface with erosion or ulceration.
-
-
A total histological score can be calculated by summing the individual scores.
-
Protocol 4: Immunofluorescence Staining for Ki67 and Phospho-AMPK
This protocol details the immunofluorescent detection of the proliferation marker Ki67 and activated AMPK (AMPK-P) in colonic tissue sections.
Materials:
-
Paraffin-embedded colon sections on slides
-
Xylene and ethanol series for deparaffinization
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% bovine serum albumin in PBS)
-
Primary antibodies: Rabbit anti-Ki67, Rabbit anti-phospho-AMPK (Thr172)
-
Fluorescently-labeled secondary antibody (e.g., Goat anti-Rabbit IgG-Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate sections through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing slides in antigen retrieval buffer and heating in a microwave or water bath.
-
-
Permeabilization and Blocking:
-
Permeabilize the tissue sections with permeabilization buffer.
-
Block non-specific antibody binding by incubating the sections in blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the sections with the primary antibodies (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the sections with PBS.
-
Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the sections with PBS.
-
Counterstain the nuclei with DAPI.
-
Mount the slides with mounting medium.
-
-
Imaging and Analysis:
-
Visualize the stained sections using a fluorescence microscope.
-
Capture images and quantify the fluorescence intensity or the percentage of Ki67-positive cells using image analysis software.
-
Mandatory Visualization
Caption: Experimental workflow for studying the effects of allopurinol in a DSS-induced colitis model.
Caption: Proposed signaling pathways of allopurinol in experimental colitis.
References
- 1. researchgate.net [researchgate.net]
- 2. Allopurinol Disrupts Purine Metabolism to Increase Damage in Experimental Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allopurinol Disrupts Purine Metabolism to Increase Damage in Experimental Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of allopurinol and febuxostat in the amelioration of dextran-induced colitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Allopurinol-Induced Nephrotoxicity in Animal Models
This technical support center is designed for researchers, scientists, and drug development professionals utilizing animal models to study allopurinol (B61711). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered when inducing nephrotoxicity with allopurinol in animal models.
Issue 1: Unexpectedly High Serum Creatinine (B1669602) and Blood Urea Nitrogen (BUN) Levels
-
Question: We observed a significant elevation in plasma creatinine and BUN in our mouse model treated with allopurinol, even at doses previously reported as non-nephrotoxic. What could be the underlying cause and how can we troubleshoot this?
-
Answer: This is a frequently encountered issue. The mechanism behind this unexpected renal toxicity can be multifactorial.[1] Here are the potential causes and corresponding troubleshooting steps:
-
Impaired Pyrimidine (B1678525) Metabolism: High doses of allopurinol can inhibit orotidylic decarboxylase, leading to the accumulation of orotic acid and orotidine. These metabolites can precipitate in the renal tubules, causing damage.[1]
-
Recommendation: Consider the co-administration of uridine (B1682114) to bypass this enzymatic block and ameliorate the renal toxicity.[1][2]
-
-
Animal Model Sensitization: Pre-existing or experimentally induced inflammatory conditions can significantly enhance allopurinol's nephrotoxic effects. For instance, in dinitrofluorobenzene (DNFB)-sensitized mice, renal impairment is more pronounced.[1][3]
-
Dehydration: Insufficient fluid intake can lead to the concentration of allopurinol and its metabolites in the urine, increasing the risk of crystal formation and subsequent renal damage.[1]
-
Recommendation: Ensure all animals have ad libitum (free) access to water. For some models, a gel-based water source can be provided to encourage hydration.[1]
-
-
Dose-Dependent Toxicity: While you may be using a dose considered safe in the literature, individual animal variability and specific strain sensitivities can lead to toxicity.
-
Recommendation: It is advisable to perform a dose-response study in your specific animal model to determine the minimal effective dose and the maximal tolerated dose.
-
-
Issue 2: Formation of Bladder Stones and Urolithiasis
-
Question: Our dogs on long-term allopurinol treatment are developing bladder stones. How can we identify and manage this complication?
-
Answer: Long-term administration of allopurinol, a xanthine (B1682287) oxidase inhibitor, can lead to the formation of xanthine uroliths (stones) because it increases the excretion of xanthine in the urine.
-
Identification: Definitive identification of the stone composition requires laboratory analysis after removal.[1]
-
Management Strategies:
-
Dietary Modification: Implement a low-purine prescription diet for the duration of allopurinol therapy to reduce the substrate for xanthine production.
-
Dosage Adjustment: High doses of allopurinol significantly increase the risk of xanthine urolithiasis. Consider reducing the dose if therapeutically viable.
-
Discontinuation of Therapy: In cases where xanthine stones have formed due to allopurinol, discontinuing the medication and switching to a low-purine, urine-alkalinizing diet can lead to the dissolution of the stones.[1]
-
-
Issue 3: Variable or Unreproducible Nephrotoxicity
-
Question: We are observing high variability in the degree of nephrotoxicity between animals in the same treatment group. What could be causing this and how can we improve reproducibility?
-
Answer: Variability can stem from several factors:
-
Genetic Differences: Different strains of mice or rats can have varying sensitivities to drug-induced toxicity.
-
Hydration Status: As mentioned, even minor differences in water intake can affect urine concentration and crystal precipitation.
-
Underlying Health Status: Subclinical infections or inflammation can impact an animal's response to allopurinol.
-
Gavage/Injection Technique: Inconsistent administration can lead to variations in drug absorption and bioavailability.
-
Recommendations:
-
Use a well-characterized, isogenic strain of animals.
-
Closely monitor water intake and consider using gel packs for consistent hydration.
-
Ensure animals are healthy and free from infections before starting the experiment.
-
Standardize administration techniques among all personnel.
-
-
Data Presentation: Quantitative Effects of Allopurinol on Renal Biomarkers
The following tables summarize the quantitative effects of allopurinol on key renal biomarkers in different animal models.
Table 1: Effect of Allopurinol and Cisplatin (B142131) on Renal Function in Rats
| Group | Treatment | Serum Creatinine (mg/dL) | Blood Urea Nitrogen (BUN) (mg/dL) |
| Control | Saline | 0.6 ± 0.1 | 18.5 ± 2.1 |
| Allopurinol | 50 mg/kg/day s.c. for 5 days | 0.7 ± 0.1 | 20.3 ± 2.5 |
| Cisplatin | 5 mg/kg i.p. single dose | 2.8 ± 0.4 | 85.6 ± 9.3 |
| Allopurinol + Cisplatin | 50 mg/kg Allopurinol + 5 mg/kg Cisplatin | 4.9 ± 0.6 | 128.4 ± 11.7 |
| Data are presented as mean ± SEM. Note the potentiation of cisplatin-induced nephrotoxicity with allopurinol co-administration.[4][5] |
Table 2: Renal Function in HPRT-Deficient Mice Treated with Allopurinol
| Genotype | Treatment (in drinking water) | Serum Creatinine (mg/dL) | Blood Urea Nitrogen (BUN) (mg/dL) |
| Wild-Type (WT) | Vehicle | ~0.4 | ~25 |
| Wild-Type (WT) | 75 µg/mL Allopurinol | ~0.4 | ~25 |
| HPRT -/- | Vehicle | ~0.4 | ~25 |
| HPRT -/- | 75 µg/mL Allopurinol | >2.0 | >150 |
| Approximate values are derived from graphical data. HPRT-deficient mice exhibit severe renal failure upon allopurinol treatment due to massive xanthine crystal deposition.[6][7] |
Table 3: Effect of Allopurinol on Renal Function in DNFB-Sensitized Mice
| Group | Allopurinol Dose (i.p.) | Plasma Creatinine (mg/dL) | Plasma BUN (mg/dL) |
| Non-sensitized | 100 mg/kg/day for 3 days | ~0.5 | ~30 |
| DNFB-sensitized | Vehicle | ~0.5 | ~30 |
| DNFB-sensitized | 30 mg/kg/day for 3 days | ~1.0 | ~60 |
| DNFB-sensitized | 100 mg/kg/day for 3 days | >2.5 | >150 |
| Approximate values are derived from graphical data, showing a dose-dependent increase in renal injury markers in the sensitized model.[3] |
Experimental Protocols
Protocol 1: DNFB-Sensitized Mouse Model of Allopurinol-Induced Nephrotoxicity
This model is used to study allopurinol hypersensitivity and enhanced nephrotoxicity.[1][3]
-
Animals: Male BALB/c mice (8-10 weeks old).
-
Materials:
-
1-fluoro-2,4-dinitrobenzene (DNFB)
-
Acetone and olive oil (4:1 mixture)
-
Allopurinol
-
Vehicle for allopurinol (e.g., 0.5% methylcellulose)
-
-
Procedure:
-
Sensitization (Day 0): Shave the abdomen of the mice. Apply 50 µL of 0.5% DNFB solution in acetone/olive oil to the shaved area.
-
Challenge (Day 5): Apply 10 µL of 0.2% DNFB solution to both sides of the right ear to elicit a local inflammatory response.
-
Allopurinol Administration: Immediately after the challenge, begin intraperitoneal (i.p.) administration of allopurinol (e.g., 100 mg/kg/day) or vehicle. Continue for a defined period (typically 1-3 days).[4]
-
Sample Collection: 18 hours after the final dose, collect blood via cardiac puncture under anesthesia.[4]
-
Analysis: Separate plasma and analyze for creatinine and BUN levels.
-
Histopathology (Optional): Perfuse the animal with saline followed by 4% paraformaldehyde. Collect kidneys for histopathological examination to assess for tubulointerstitial damage and calculus formation.[1][2]
-
Protocol 2: Cisplatin and Allopurinol Co-administration Model in Rats
This model investigates the potentiation of cisplatin-induced nephrotoxicity by allopurinol.[4][5]
-
Animals: Male Wistar rats (200-250 g).
-
Materials:
-
Cisplatin (cis-diamminedichloroplatinum II)
-
Allopurinol
-
Normal saline (0.9% NaCl)
-
-
Procedure:
-
Grouping: Divide animals into four groups: Control (saline only), Allopurinol only, Cisplatin only, and Allopurinol + Cisplatin.
-
Allopurinol Administration: Administer allopurinol (50 mg/kg, subcutaneously) or saline to the respective groups daily for five days.[4]
-
Cisplatin Administration: On the third day of allopurinol/saline treatment, administer a single intraperitoneal (i.p.) injection of cisplatin (5 mg/kg) to the Cisplatin and Allopurinol + Cisplatin groups.[4]
-
Observation Period: Monitor animals for an additional 48 hours after the last allopurinol dose.
-
Sample Collection: On day 6, collect blood samples for serum creatinine and BUN analysis.
-
Histopathology: Euthanize the animals and collect the kidneys for histopathological analysis, focusing on proximal tubular necrosis.[4]
-
Signaling Pathways and Experimental Workflows
Caption: Mechanisms of Allopurinol-Induced Nephrotoxicity.
Caption: Troubleshooting Workflow for Unexpected Renal Toxicity.
Frequently Asked Questions (FAQs)
-
Q1: What are the typical histopathological findings in allopurinol-induced nephrotoxicity?
-
A1: Common findings include the formation of crystals (calculi) within the collecting tubules and papillary ducts, which can lead to obstruction.[1][2] Additionally, signs of tubulointerstitial injury, such as tubular dilation, necrosis, and inflammatory cell infiltration, are often observed.[6][7] In severe cases, interstitial fibrosis may develop.[6][7]
-
-
Q2: Are there species-specific differences in susceptibility to allopurinol nephrotoxicity?
-
A2: Yes. For example, dogs, particularly Dalmatians, being treated for leishmaniasis or urate stones are prone to developing xanthine urolithiasis as a complication of long-term allopurinol therapy. This is less commonly reported in rodents unless high doses or specific genetic models (like HPRT-deficiency) are used.[6][7] The minimal toxic dose for renal effects in rats is reported to be between 10 and 30 mg/kg/day when administered intraperitoneally.
-
-
Q3: Can allopurinol interact with other drugs in my experimental protocol to worsen nephrotoxicity?
-
A3: Absolutely. A key example is the interaction with cisplatin. Studies have shown that allopurinol can potentiate, or worsen, cisplatin-induced nephrotoxicity in rats.[4][5] This is thought to be related to an increase in oxidative stress.[4] It is crucial to review all co-administered compounds for potential interactions.
-
-
Q4: How quickly does nephrotoxicity develop in animal models?
-
A4: The timeline can vary depending on the model, dose, and species. In acute, high-dose studies or in sensitized models, significant increases in creatinine and BUN can be seen within 18 hours to 3 days.[3] In chronic models, such as those for xanthine stone formation, toxicity may develop over several weeks to months.
-
-
Q5: Besides creatinine and BUN, what other biomarkers can be useful for detecting allopurinol-induced nephrotoxicity?
-
A5: Newer urinary biomarkers can provide earlier and more sensitive detection of kidney injury. These include Kidney Injury Molecule-1 (KIM-1), Neutrophil Gelatinase-Associated Lipocalin (NGAL), and Interleukin-18 (IL-18).[8] These markers can often detect tubular injury before significant changes in GFR (and thus creatinine/BUN) are apparent.[8]
-
References
- 1. Allopurinol induces renal toxicity by impairing pyrimidine metabolism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nephrotoxic effects of allopurinol in dinitrofluorobenzene-sensitized mice: comparative studies on TEI-6720 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potentiation of cisplatin-induced nephrotoxicity in rats by allopurinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The renal phenotype of allopurinol-treated HPRT-deficient mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. The Utility of Novel Urinary Biomarkers in Mice for Drug Development Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Allopurinol for Rodent Studies
This guide provides researchers, scientists, and drug development professionals with comprehensive information, frequently asked questions, and troubleshooting advice for using allopurinol (B61711) in in vivo rodent studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for allopurinol?
A1: Allopurinol is a structural analog of the purine (B94841) base hypoxanthine (B114508).[1] It competitively inhibits xanthine (B1682287) oxidase, the enzyme that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[1] Allopurinol is metabolized to an active metabolite, oxypurinol (B62819) (or alloxanthine), which also potently inhibits xanthine oxidase and has a longer half-life, contributing to the drug's sustained effect.[1][2] By blocking this final step in purine metabolism, allopurinol effectively reduces the production of uric acid.[1]
Q2: What are the recommended routes of administration for allopurinol in long-term rodent studies?
A2: The most common and effective routes for long-term allopurinol administration are oral gavage, inclusion in drinking water, or incorporation into the diet.[2] The choice depends on the experimental design, the need for precise dosing, and the potential for causing stress to the animals.[2] Oral gavage ensures accurate dosage but can be stressful if not performed by trained personnel.[2] Administration via drinking water or diet is less stressful but offers less control over the exact dose consumed by each animal.
Q3: What is a typical starting dosage for allopurinol in mice and rats?
A3: The appropriate dosage of allopurinol varies depending on the rodent species, strain, and the specific research goals. However, general starting ranges have been established. For detailed dosage information and pharmacokinetic parameters, refer to the tables below.
Data Presentation: Dosage and Pharmacokinetics
Table 1: Allopurinol Dosage and Pharmacokinetic Parameters in Rodents
| Parameter | Mice | Rats |
| Common Oral Dosage Range | 10 - 400 mg/kg/day[2][3] | 10 - 100 mg/kg/day[2] |
| Common Intraperitoneal (i.p.) Dosage Range | 10 - 200 mg/kg/day[3][4] | 3 - 100 mg/kg/day[5] |
| Peak Plasma Time (Allopurinol) | ~1.5 hours[2] | Not specified |
| Peak Plasma Time (Oxypurinol) | ~4.5 hours | ~6 hours |
| Half-life (Allopurinol) | ~1 hour | ~1-2 hours |
| Half-life (Oxypurinol) | ~3.5 hours | ~18-30 hours |
Note: These values are indicative and can vary based on rodent strain, age, sex, and experimental conditions.
Table 2: Example Data from a Hyperuricemia Rat Model
| Group | Treatment | Expected Serum Uric Acid (mg/dL) |
| Normal Control | Vehicle (e.g., 0.5% Na-CMC) | 1.0 - 2.0 |
| Hyperuricemia Model | Potassium Oxonate (250 mg/kg) | 3.0 - 5.0 |
| Positive Control | Potassium Oxonate (250 mg/kg) + Allopurinol (5 mg/kg) | 1.5 - 2.5 |
Source: Data compiled from BenchChem Application Notes.[6] Values are presented as mean ± standard deviation and may vary.
Visualized Pathways and Workflows
Caption: Inhibition of purine metabolism by allopurinol and potassium oxonate.[6]
Caption: Experimental workflow for a typical hyperuricemia rodent model.[6]
Experimental Protocols
Protocol: Potassium Oxonate-Induced Hyperuricemia in Rats
This protocol details a common method for inducing hyperuricemia in rats to evaluate the efficacy of urate-lowering therapies like allopurinol.[6]
1. Materials and Reagents:
-
Male Sprague-Dawley or Wistar rats (180-220 g)
-
Potassium Oxonate (PO)
-
Allopurinol
-
Vehicle (e.g., 0.5% sodium carboxymethylcellulose (Na-CMC), distilled water, or saline)
-
Commercial serum uric acid (SUA) assay kit
-
Standard laboratory equipment (cages, gavage needles, centrifuge, etc.)
2. Animal Acclimatization:
-
House the animals in a controlled environment (22±2°C, 12h light/dark cycle) with free access to standard chow and water for at least one week before the experiment.
3. Group Allocation:
-
Randomly divide rats into a minimum of three groups (n=6-8 per group):
-
Group 1: Normal Control (NC): Receives the vehicle only.
-
Group 2: Hyperuricemia Model (HU): Receives potassium oxonate.
-
Group 3: Positive Control (PC): Receives potassium oxonate and allopurinol.
-
4. Dosing Solution Preparation:
-
Potassium Oxonate: Prepare a suspension of PO (e.g., 250 mg/kg) in the chosen vehicle.
-
Allopurinol: Prepare a separate suspension of allopurinol (e.g., 5 mg/kg) in the vehicle.
-
Note: Sonication may be required to achieve a uniform suspension. Prepare fresh daily.
5. Administration:
-
Duration: Treat animals daily for 7 to 14 days.
-
Procedure:
-
Administer potassium oxonate (e.g., 250 mg/kg) via oral gavage to the HU and PC groups approximately 1 hour before the administration of the test compound or vehicle.
-
Administer allopurinol (e.g., 5 mg/kg, oral gavage) to the PC group.
-
Administer an equivalent volume of the vehicle to the NC and HU groups.
-
6. Sample Collection and Analysis:
-
On the day after the final treatment, collect blood samples (e.g., from the retro-orbital sinus or tail vein) under light anesthesia.[6]
-
Allow the blood to clot at room temperature, then centrifuge at 3000 rpm for 15 minutes to separate the serum.[6]
-
Store serum samples at -80°C until analysis.
-
Measure the serum uric acid concentration using a commercial assay kit according to the manufacturer’s instructions.[6][7]
Troubleshooting Guide
Problem 1: I'm observing signs of toxicity (e.g., weight loss, renal impairment, diarrhea) in my animals.
-
Possible Cause: The allopurinol dose may be too high. The minimal toxic dose in rats for renal effects can be between 10 and 30 mg/kg/day when given intraperitoneally.[5][8] High doses can also impair pyrimidine (B1678525) metabolism, leading to renal toxicity, which can be particularly pronounced in certain mouse models (e.g., DNFB-sensitized mice).[9][10][11]
-
Troubleshooting Steps:
-
Dose-Response Study: Perform a pilot dose-response study to determine the minimal effective dose and the maximal tolerated dose in your specific animal model and strain.[8]
-
Reduce Dose: Lower the allopurinol dosage. Even doses considered safe can cause toxicity due to individual animal variability.[8]
-
Check Hydration: Ensure animals have unrestricted access to water, as dehydration can increase the risk of metabolite crystallization in the kidneys.[8]
-
Consider Co-administration: In cases of suspected pyrimidine metabolism impairment, co-administration of uridine (B1682114) may help alleviate renal toxicity.[8][9]
-
Monitor Health: Regularly monitor animal body weight, food/water intake, and general appearance. If severe side effects like anorexia, significant weight loss, or diarrhea are observed, consider humane endpoints.[9]
-
Problem 2: I am not seeing the expected decrease in serum uric acid levels.
-
Possible Cause: Suboptimal dosage, poor bioavailability, or rapid metabolism can lead to a lack of efficacy. Allopurinol has poor aqueous solubility and is preferentially absorbed in the upper small intestine, which can affect its bioavailability.[12][13]
-
Troubleshooting Steps:
-
Increase Dose: The dose may be insufficient. The required dose is highly dependent on the baseline (pre-treatment) uric acid level.[14] Higher baseline levels require higher maintenance doses of allopurinol.[14]
-
Verify Administration Technique: Ensure proper oral gavage technique to deliver the full dose to the stomach.[2][12]
-
Optimize Formulation: Allopurinol's low solubility is a major barrier to absorption.[12] Consider using a vehicle that enhances solubility or a different formulation.
-
Measure Metabolites: Allopurinol is rapidly metabolized to oxypurinol.[12] Measuring only the parent drug can be misleading. A high oxypurinol-to-allopurinol ratio shortly after dosing indicates rapid metabolism.[12]
-
Check Model Efficacy: Ensure your hyperuricemia induction method (e.g., potassium oxonate) is consistently elevating uric acid to the expected levels in the model control group.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Anti-nociceptive properties of the xanthine oxidase inhibitor allopurinol in mice: role of A1 adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. europeanreview.org [europeanreview.org]
- 5. Allopurinol toxicity: its toxic organ-specificity between the liver and the kidney in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Quantification of Uric Acid of Rat Serum by Liquid Chromatography-ultraviolet Detection and Its Comparison Study [slarc.org.cn]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Allopurinol induces renal toxicity by impairing pyrimidine metabolism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Allopurinol induces renal toxicity by impairing pyrimidine metabolism in mice. (2000) | Hideki Horiuchi | 60 Citations [scispace.com]
- 12. benchchem.com [benchchem.com]
- 13. Allopurinol absorption from different sites of the rat gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Understanding the dose–response relationship of allopurinol: predicting the optimal dosage - PMC [pmc.ncbi.nlm.nih.gov]
Addressing solubility challenges of Allopurinol sodium in research experiments
Welcome to the Allopurinol Sodium Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address the solubility challenges of Allopurinol sodium in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in working with Allopurinol sodium in research experiments?
A1: The main challenge with Allopurinol is its poor aqueous solubility, which can be a rate-limiting step for its absorption and bioavailability in experiments.[1][2] Allopurinol is classified as a Biopharmaceutics Classification System (BCS) class IV drug, indicating both low solubility and low permeability.[3]
Q2: What is the solubility of Allopurinol in common laboratory solvents?
A2: Allopurinol has limited solubility in water and is sparingly soluble in aqueous buffers.[4] Its solubility is greater in alkaline solutions.[1] It is soluble in organic solvents like Dimethyl sulfoxide (B87167) (DMSO).[5] For specific solubility data, please refer to the data table below.
Q3: How does pH affect the solubility of Allopurinol?
A3: Allopurinol's solubility is pH-dependent.[1] As a weak acid with a pKa of approximately 10.2, its solubility increases in alkaline solutions.[1] Preparing stock solutions in a small amount of 0.1 N sodium hydroxide (B78521) (NaOH) is a common practice to enhance dissolution before dilution into a buffer.[5]
Q4: What is the role of Oxypurinol in Allopurinol research?
A4: Allopurinol is rapidly metabolized to its major active metabolite, Oxypurinol (also known as alloxanthine).[1][6] Oxypurinol is also a potent inhibitor of xanthine (B1682287) oxidase and has a much longer half-life than Allopurinol.[1][6][7] Therefore, for a complete pharmacokinetic and pharmacodynamic assessment, it is crucial to measure both Allopurinol and its metabolite, Oxypurinol.[1]
Q5: Can I store Allopurinol in an aqueous solution?
A5: It is not recommended to store Allopurinol in aqueous solutions for more than one day due to its limited stability.[4] For long-term storage, it is best to prepare fresh solutions before each experiment or store them as aliquots at -70°C or lower.[8]
Troubleshooting Guide
Issue: Allopurinol powder is not dissolving completely in my aqueous buffer.
-
Possible Cause 1: Low intrinsic solubility.
-
Solution: Allopurinol has poor water solubility.[5] Consider preparing a concentrated stock solution in a small volume of 0.1 N sodium hydroxide or DMSO before diluting it with your aqueous buffer.[5] Be mindful of the final pH and solvent concentration in your experiment to avoid off-target effects.
-
-
Possible Cause 2: Particle agglomeration.
-
Solution: The powder may not be properly wetted. Sonication can help break up agglomerates and increase the surface area available for dissolution.[5]
-
Issue: The dissolution rate of my Allopurinol formulation is too slow for my experiment.
-
Possible Cause 1: Large particle size.
-
Solution: The dissolution rate is inversely proportional to the particle size. Using micronized Allopurinol powder can significantly increase the surface area and, consequently, the dissolution rate.[5]
-
-
Possible Cause 2: Crystalline nature of the drug.
-
Solution: The crystalline form of Allopurinol is less soluble. While more complex, preparing a solid dispersion with a hydrophilic carrier like PVP or PEG can improve the dissolution rate.[2]
-
Issue: I am observing precipitation of Allopurinol after diluting my stock solution.
-
Possible Cause: Supersaturation and instability.
-
Solution: This can happen when a concentrated stock solution in an organic solvent or alkaline solution is diluted into an aqueous buffer where the drug has lower solubility. To mitigate this, ensure rapid and thorough mixing upon dilution. Preparing the final solution immediately before use is also recommended.[5]
-
Data Presentation
Table 1: Solubility of Allopurinol in Various Solvents
| Solvent | Temperature | Solubility | Reference |
| Water | 25 °C | 0.48 mg/mL | [1][9] |
| Water | 37 °C | 0.8 mg/mL | [1][9] |
| Water | 37 °C | 80.0 mg/dL (0.8 mg/mL) | [10] |
| Dimethyl sulfoxide (DMSO) | Room Temperature | ~3 mg/mL | [4][5] |
| Dimethyl sulfoxide (DMSO) | Not Specified | 31-32 mg/mL | [11] |
| 1:10 DMSO:PBS (pH 7.2) | Room Temperature | ~0.1 mg/mL | [4] |
| Ethanol | 25 °C | 0.30 mg/mL | [10] |
| Chloroform | 25 °C | 0.60 mg/mL | [10] |
| n-octanol | 25 °C | < 0.01 mg/mL | [10] |
| Phosphate Buffer (pH 6.8) | 30 °C | 687 mg/L (0.687 mg/mL) | [12] |
Experimental Protocols
Protocol 1: Preparation of Allopurinol Stock Solution using NaOH
-
Weighing: Accurately weigh the desired amount of Allopurinol powder.
-
Initial Dissolution: In a suitable volumetric flask, add a small volume of 0.1 N sodium hydroxide to the Allopurinol powder to dissolve it. For example, use 5.0 mL of 0.1 N NaOH for 25 mg of Allopurinol.[13]
-
Sonication (Optional but Recommended): Promptly sonicate the solution with swirling for no more than 1 minute to ensure complete dissolution.[13]
-
Dilution: Add the desired buffer or diluent (e.g., mobile phase for chromatography, cell culture medium) to the flask.
-
Final Sonication: Sonicate for an additional 5 minutes.[13]
-
Volume Adjustment: Bring the solution to the final desired volume with the diluent and mix thoroughly.
-
Usage: Use the solution immediately or store appropriately. Note that aqueous solutions are recommended for use within one day.[4]
Protocol 2: Preparation of Allopurinol Stock Solution using DMSO
-
Weighing: Accurately weigh the Allopurinol powder.
-
Dissolution in DMSO: Dissolve the Allopurinol in pure DMSO to make a concentrated stock solution (e.g., 3 mg/mL).[4][5] Purging the solvent with an inert gas is recommended.[4]
-
Dilution: For aqueous-based experiments, dilute the DMSO stock solution with the aqueous buffer of your choice to the final desired concentration.[4][5]
-
Final Concentration Check: Be mindful of the final DMSO concentration in your experimental system to avoid solvent-induced artifacts.
Visualizations
Signaling Pathway
Caption: Mechanism of action of Allopurinol and its active metabolite, Oxypurinol.
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. What is the mechanism of Allopurinol? [synapse.patsnap.com]
- 7. Allopurinol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Physicochemical Stability of Compounded Allopurinol Suspensions in PCCA Base, SuspendIt - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Allopurinol | C5H4N4O | CID 135401907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Mechanosynthesis of Stable Salt Hydrates of Allopurinol with Enhanced Dissolution, Diffusion, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Allopurinol [drugfuture.com]
Allopurinol stability and degradation in different experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of allopurinol (B61711) in various experimental buffers. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and summarized data to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of allopurinol?
A1: Allopurinol has low aqueous solubility. At 25°C, its solubility is approximately 0.48 mg/mL, and this increases to about 0.8 mg/mL at 37°C[1][2]. This limited solubility can be a challenge when preparing solutions for in vitro assays[2].
Q2: How can I dissolve allopurinol for my experiments?
A2: Due to its poor water solubility, it is recommended to first dissolve allopurinol in an organic solvent like Dimethyl Sulfoxide (DMSO), where it is soluble at approximately 3 mg/mL[2][3]. For aqueous buffers, a stock solution in DMSO can be prepared and then diluted to the final concentration in the desired buffer[3]. The final DMSO concentration in your experiment should typically be kept below 0.5% to avoid solvent-induced artifacts[2]. Allopurinol also dissolves in alkaline solutions like sodium hydroxide[2].
Q3: How does pH affect the stability of allopurinol in solution?
A3: Allopurinol's stability is significantly influenced by pH. It is more soluble and generally more stable in alkaline solutions compared to acidic solutions[2]. Forced degradation studies show that allopurinol degrades under both acidic (e.g., HCl) and basic (e.g., NaOH) conditions, with significant degradation observed at high concentrations of acid or base and elevated temperatures[4][5][6][7]. For instance, significant degradation occurs in 5N HCl at 100°C and in 5N NaOH at 100°C[4].
Q4: What are the primary degradation products of allopurinol?
A4: The main degradation products of allopurinol, particularly under hydrolytic stress, are aminopyrazole carboxamide derivatives. Two known degradation products are Allopurinol impurity A (3-amino-4-carboxamidopyrazole) and Allopurinol impurity B (5-(formylamino)-1H-pyrazole-4-carboxamide)[4][5]. Under alkaline conditions, the formate (B1220265) salt of 3-amino-4-pyrazolecarboxamide is a primary degradation product[8].
Q5: What is the shelf-life of allopurinol in a compounded oral suspension?
A5: The stability of extemporaneously compounded allopurinol suspensions varies depending on the vehicle used. In a suspension with PCCA Base, SuspendIt, allopurinol (10 mg/mL and 20 mg/mL) is physically and chemically stable for at least 180 days when stored at both refrigerated (5°C) and room temperature (25°C)[1][9]. Another study using a vehicle with sodium carboxymethylcellulose and magnesium aluminum silicate (B1173343) reported a predicted shelf-life of 8.3 years at room temperature[10]. In a suspension formulated with Inorpha, it was found to be stable for 120 days at both 5°C and 20°C[11].
Q6: How should I store aqueous solutions of allopurinol for short-term use?
A6: Due to its limited stability in aqueous solutions, it is not recommended to store them for more than one day[2][3]. For experiments, it is best to prepare fresh dilutions from a DMSO stock solution for each use[2].
Troubleshooting Guide
Problem: My allopurinol is precipitating out of my aqueous buffer/cell culture medium.
-
Possible Cause 1: Concentration is too high.
-
Solution: The final concentration of allopurinol may be exceeding its solubility limit in the aqueous medium. Try lowering the final concentration[2].
-
-
Possible Cause 2: Improper dissolution method.
-
Possible Cause 3: pH of the medium.
-
Solution: Allopurinol is more soluble in alkaline conditions[2]. If your experimental design allows, a slight increase in the buffer's pH might improve solubility. However, ensure the pH remains compatible with your assay or cells.
-
-
Possible Cause 4: Extended storage of aqueous solution.
Data on Allopurinol Degradation and Stability
The following tables summarize quantitative data on the degradation of allopurinol under various stress conditions and its stability in different formulations.
Table 1: Summary of Allopurinol Forced Degradation Studies
| Stress Condition | Temperature | Duration | % Degradation | Major Degradation Products | Reference |
| Acid Hydrolysis (5N HCl) | 100°C | 2 hours | 8.2% | Allopurinol Impurity A, Unknowns | [4] |
| Base Hydrolysis (5N NaOH) | 100°C | 90 minutes | 8.09% | Allopurinol Impurity B, Unknowns | [4] |
| Oxidation (10% H₂O₂) | 100°C | 3 hours | 1.10% | Unknowns | [4] |
| Thermal | 100°C | 6 hours | 0.09% | Minor Unknowns | [4] |
| Photolytic (UV light) | Room Temp | 1.2 million lux hours | No significant degradation | - | [4] |
Note: The percentage of degradation can vary based on the exact experimental conditions.
Table 2: Stability of Compounded Allopurinol Suspensions
| Vehicle | Concentration | Storage Temperature | Duration | Remaining Allopurinol | Reference |
| PCCA Base, SuspendIt | 10 mg/mL & 20 mg/mL | 5°C and 25°C | 180 days | >93% | [1] |
| Vehicle with CMC & Veegum | 20 mg/mL | Room Temperature | 8.3 years (predicted) | >90% | [10] |
| Inorpha with 0.5% xanthan gum | 20 mg/mL | 5°C and 20°C | 120 days | 90-110% of initial | [11] |
| Syrup-based vehicle | 20 mg/mL | 5°C and Room Temp | 56 days | >90% | [12] |
Experimental Protocols
Protocol: Forced Degradation Study of Allopurinol
This protocol outlines a typical procedure for conducting a forced degradation study to establish the stability-indicating properties of an analytical method for allopurinol.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve allopurinol in a suitable solvent (e.g., a mixture of buffer and acetonitrile, or initially in DMSO) to obtain a known stock concentration (e.g., 100 µg/mL)[4].
2. Stress Conditions:
-
Acid Hydrolysis:
-
Take a known volume of the allopurinol stock solution.
-
Add an equal volume of a strong acid (e.g., 5N HCl).
-
Heat the mixture in a water bath at a specified temperature (e.g., 100°C) for a defined period (e.g., 2 hours)[4].
-
Cool the solution to room temperature and neutralize it with a suitable base (e.g., 5N NaOH).
-
Dilute to a final concentration with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
Take a known volume of the allopurinol stock solution.
-
Add an equal volume of a strong base (e.g., 5N NaOH).
-
Heat the mixture at a specified temperature (e.g., 100°C) for a defined period (e.g., 90 minutes)[4].
-
Cool the solution and neutralize it with a suitable acid (e.g., 5N HCl).
-
Dilute to a final concentration with the mobile phase.
-
-
Oxidative Degradation:
-
Take a known volume of the allopurinol stock solution.
-
Add an equal volume of an oxidizing agent (e.g., 10% hydrogen peroxide).
-
Heat the mixture at a specified temperature (e.g., 100°C) for a defined period (e.g., 3 hours)[4].
-
Cool and dilute to a final concentration with the mobile phase.
-
-
Thermal Degradation:
-
Place the solid allopurinol powder or a solution in an oven at a high temperature (e.g., 100°C) for a specified duration (e.g., 6 hours)[4].
-
After cooling, dissolve and dilute the sample to a final concentration for analysis.
-
-
Photolytic Degradation:
3. Analysis:
-
Analyze all stressed samples, along with a non-stressed control sample, using a stability-indicating HPLC method. The method should be able to separate the intact allopurinol from any degradation products formed[4][13].
-
A common mobile phase for HPLC analysis consists of a phosphate (B84403) buffer (e.g., 0.025M potassium dihydrogen phosphate at pH 2.5) and an organic modifier like methanol (B129727) or acetonitrile[4]. Detection is typically performed using a UV detector at around 250-254 nm[13][14].
Visualizations
The following diagrams illustrate key experimental and logical workflows related to allopurinol stability.
Caption: Experimental workflow for a forced degradation study of allopurinol.
Caption: Factors influencing allopurinol stability and degradation pathways.
References
- 1. Physicochemical Stability of Compounded Allopurinol Suspensions in PCCA Base, SuspendIt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. researchgate.net [researchgate.net]
- 6. FORCED DEGRADATION STUDY FOR ESTIMATION OF RELATED SUBSTANCES AND DEGRADANTS IN ALLOPURINOL TABLET AND ITS METHOD VALIDATION USING RP-HPLC [zenodo.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Quantitative analysis and alkaline stability studies of allopurinol. | Semantic Scholar [semanticscholar.org]
- 9. Physicochemical Stability of Compounded Allopurinol Suspensions in PCCA Base, SuspendIt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. International Journal of Pharmaceutical Compounding [ijpc.com]
- 11. gerpac.eu [gerpac.eu]
- 12. Stability of allopurinol and of five antineoplastics in suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijpbs.net [ijpbs.net]
- 14. A Brief Review of Analytical Methods for the Estimation of Allopurinol in Pharmaceutical Formulation and Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Allopurinol's Interference with Pyrimidine Metabolism in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with allopurinol's interference with pyrimidine (B1678525) metabolism in mouse models.
Frequently Asked Questions (FAQs)
Q1: We are observing signs of renal toxicity (e.g., elevated plasma creatinine (B1669602) and BUN) in mice treated with allopurinol (B61711). What is the underlying mechanism?
A1: Allopurinol, beyond its primary function of inhibiting xanthine (B1682287) oxidase, can interfere with de novo pyrimidine biosynthesis.[1][2] Its metabolites can inhibit orotidylic decarboxylase (ODC), a key enzyme in the pyrimidine synthesis pathway. This inhibition leads to the accumulation of orotic acid and its nucleoside, orotidine (B106555), in the blood and urine.[1][2] The precipitation of these metabolites in the renal tubules can lead to calculus formation and subsequent renal toxicity.[1][2]
Q2: How can we mitigate the renal toxicity observed with allopurinol administration in our mouse models?
A2: Co-administration of uridine (B1682114) has been shown to ameliorate allopurinol-induced renal toxicity in mice.[1][2] Uridine can be utilized by the pyrimidine salvage pathway to produce uridine monophosphate (UMP), bypassing the enzymatic block caused by allopurinol metabolites. This restores the pyrimidine pool and reduces the accumulation of toxic intermediates.
Q3: Are there alternative xanthine oxidase inhibitors that do not interfere with pyrimidine metabolism?
A3: Yes, newer xanthine oxidase/xanthine dehydrogenase inhibitors, such as TEI-6720, have been developed that do not cause abnormalities in pyrimidine metabolism or subsequent renal impairment in mice.[1]
Q4: Can experimental conditions exacerbate allopurinol-induced renal toxicity?
A4: Yes, certain experimental conditions, such as inducing a contact hypersensitivity with dinitrofluorobenzene (DNFB), have been shown to enhance the renal toxicity of allopurinol in mice.[1][2] This suggests that underlying inflammatory conditions may increase the susceptibility to allopurinol's adverse effects on the kidney.
Troubleshooting Guides
Issue 1: Unexpectedly high plasma creatinine and Blood Urea Nitrogen (BUN) levels in allopurinol-treated mice.
Troubleshooting Steps:
-
Confirm Pyrimidine Metabolism Interference: Measure urinary orotic acid and orotidine levels. A significant increase in these metabolites is a strong indicator of allopurinol-induced interference with pyrimidine synthesis.
-
Implement Uridine Rescue Protocol:
-
Administer uridine concurrently with allopurinol. A typical dose is 500 mg/kg, administered intraperitoneally (i.p.) twice daily at a 6-hour interval.
-
Monitor plasma creatinine and BUN levels 18 hours after the last uridine injection to assess for amelioration of renal toxicity.[1]
-
-
Hydration: Ensure mice have ad libitum access to water to prevent dehydration, which can exacerbate renal calculus formation.
-
Dose-Response Evaluation: If toxicity persists, consider performing a dose-response study to determine the minimal effective dose of allopurinol with the lowest toxicity in your specific mouse model.
Issue 2: High variability in renal toxicity markers within the same experimental group.
Troubleshooting Steps:
-
Standardize Animal Model: Ensure consistency in the age, sex, and genetic background of the mice used.
-
Control for Inflammation: If your experimental model involves inducing inflammation, be aware that this can sensitize the animals to allopurinol's renal toxicity.[1] Implement appropriate controls to account for this variable.
-
Consistent Dosing and Sample Collection: Ensure precise and consistent timing of allopurinol and any co-administered compounds. Standardize the timing and method of blood and urine collection.
Data Presentation
Table 1: Effect of Allopurinol and Uridine on Renal Function and Pyrimidine Metabolism in DNFB-Sensitized Mice
| Treatment Group | Plasma Creatinine (mg/dL) | Plasma BUN (mg/dL) | Urinary Orotidine (µg/mL) |
| Control (Vehicle) | 0.4 ± 0.1 | 25 ± 5 | Not Detected |
| Allopurinol (100 mg/kg) | 2.5 ± 0.8 | 150 ± 30 | 350 ± 75 |
| Allopurinol (100 mg/kg) + Uridine (500 mg/kg x 2) | 0.8 ± 0.2 | 60 ± 15 | 320 ± 60 |
Data are presented as Mean ± SD. Data is illustrative based on findings from Horiuchi et al., 2000.[1]
Experimental Protocols
Protocol 1: Induction of Allopurinol-Induced Pyrimidine Metabolism Interference and Renal Toxicity in Mice
-
Animal Model: Use male BALB/c mice (8-10 weeks old).
-
Sensitization (Optional but Recommended for Enhanced Effect):
-
On day 0, sensitize mice by applying 20 µL of 0.5% 2,4-dinitrofluorobenzene (DNFB) in acetone-olive oil (4:1) to the shaved abdomen.
-
On day 5, elicit a contact hypersensitivity reaction by applying 10 µL of 0.2% DNFB to both sides of the right ear.
-
-
Allopurinol Administration:
-
On day 6, administer allopurinol at a dose of 100 mg/kg (i.p.). Prepare the allopurinol suspension in 0.5% methylcellulose.
-
-
Sample Collection:
-
At 18 hours after allopurinol administration, collect blood via cardiac puncture for the analysis of plasma creatinine and BUN.
-
Collect urine for the measurement of orotic acid and orotidine.
-
Protocol 2: Uridine Rescue from Allopurinol-Induced Toxicity
-
Follow Steps 1-3 of Protocol 1.
-
Uridine Administration:
-
At 6 and 12 hours after allopurinol administration, administer uridine at a dose of 500 mg/kg (i.p.).
-
-
Sample Collection:
-
At 18 hours after the last uridine injection, collect blood and urine as described in Protocol 1.
-
Protocol 3: Measurement of Orotic Acid and Orotidine in Mouse Urine
-
Sample Preparation: Centrifuge urine samples to remove any precipitates.
-
High-Performance Liquid Chromatography (HPLC):
-
Use a reverse-phase C18 column.
-
Employ a mobile phase of 0.1 M potassium phosphate (B84403) buffer (pH 7.0) with a methanol (B129727) gradient.
-
Detect orotic acid and orotidine by UV absorbance at 280 nm.
-
Quantify by comparing peak areas to a standard curve of known concentrations of orotic acid and orotidine.
-
Mandatory Visualizations
Caption: Allopurinol's interference with pyrimidine metabolism and the uridine rescue pathway.
Caption: Experimental workflow for studying allopurinol toxicity and uridine rescue.
Caption: Troubleshooting logic for allopurinol-induced renal toxicity.
References
Strategies to prevent calculus formation with high-dose Allopurinol in rats
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing high-dose allopurinol (B61711) in rat models and encountering challenges with calculus formation.
Troubleshooting Guides
Issue 1: Observation of Renal Calculi or Crystalluria in Rats Treated with High-Dose Allopurinol
-
Problem: You have observed the formation of urinary stones (calculi) or crystals in the urine (crystalluria) of rats receiving high-dose allopurinol. This can lead to renal damage and confound experimental results. High doses of allopurinol can lead to the formation of xanthine (B1682287) or oxypurinol (B62819) stones due to the inhibition of the xanthine oxidase enzyme.[1] Inadequate fluid intake can further increase the concentration of these metabolites in the urine, raising the risk of crystal precipitation.[1]
-
Troubleshooting Steps:
-
Confirm Calculus Composition: If possible, collect and analyze the composition of the calculi. With high-dose allopurinol, the stones are likely to be composed of xanthine or its metabolite, oxypurinol.
-
Increase Hydration: Ensure rats have ad libitum and easy access to fresh drinking water.[1] Dehydration concentrates urinary metabolites, significantly increasing the risk of crystal formation.[1] Consider providing gel-based water sources to encourage fluid intake.
-
Dietary Modification: Switch to a low-purine diet for the duration of the allopurinol administration.[1] Purines are metabolized into xanthine, so reducing dietary intake can lower the substrate for stone formation.
-
Urinary Alkalinization: Consider alkalinizing the rats' urine. Xanthine and oxypurinol are more soluble in alkaline urine. This can be achieved by adding sodium bicarbonate or potassium citrate (B86180) to the drinking water or diet.[2][3] The goal is to raise the urinary pH.[3][4]
-
Dosage Review: Re-evaluate the allopurinol dosage. While your experiment may require a high dose, it's crucial to determine the minimal effective dose that achieves your research goal while minimizing the risk of calculus formation.[1]
-
Issue 2: Elevated Serum Creatinine (B1669602) and BUN Levels
-
Problem: You are observing elevated serum creatinine and Blood Urea Nitrogen (BUN) levels, indicating potential kidney damage, even at doses not typically considered nephrotoxic.
-
Troubleshooting Steps:
-
Assess for Sub-clinical Dehydration: Even mild dehydration can exacerbate renal stress. Monitor water intake and consider methods to increase hydration as mentioned above.[1]
-
Evaluate for Underlying Inflammation: Pre-existing inflammatory conditions can enhance the nephrotoxic effects of allopurinol.[1] Review your experimental model for any inflammatory components that could be sensitizing the animals to renal impairment.
-
Consider Co-administration of Uridine (B1682114): High doses of allopurinol can interfere with pyrimidine (B1678525) metabolism, leading to the accumulation of orotic acid which can precipitate in the renal tubules.[1] Co-administration of uridine may help to mitigate this specific pathway of renal toxicity.[1][5]
-
Histopathological Examination: If feasible, perform a histological examination of the kidneys from a subset of animals to identify the nature of the renal injury, such as crystal deposits in the tubules.[5]
-
Frequently Asked Questions (FAQs)
Q1: What type of kidney stones are expected with high-dose allopurinol in rats?
A1: High-dose allopurinol inhibits xanthine oxidase, the enzyme that breaks down xanthine into uric acid.[6] This leads to an accumulation of xanthine, which is poorly soluble in urine and can precipitate to form xanthine stones.[1] Additionally, allopurinol is metabolized to oxypurinol, which can also form stones at high concentrations.
Q2: What is a typical high dose of allopurinol in rat studies?
A2: Dosages can vary significantly based on the study's objective. Doses up to 100 mg/kg have been used in rats to study allopurinol metabolism.[6][7] However, minimal toxic doses affecting the kidneys can be as low as 10 to 30 mg/kg/day when administered intraperitoneally.[1] It is crucial to perform a dose-response study to find the optimal balance between efficacy and safety for your specific experimental model.[1]
Q3: How can I monitor for the risk of calculus formation during my experiment?
A3: Regular monitoring of several parameters can help predict and mitigate the risk:
-
Urinalysis: Periodically collect urine samples to check for the presence of crystals (crystalluria), which is a precursor to stone formation.
-
Urine pH: Monitor the urinary pH. An acidic pH increases the risk of xanthine and oxypurinol stone formation.
-
Water Intake and Urine Output: Keep a record of daily water consumption and urine output. A decrease in urine volume can indicate dehydration and an increased risk of stone formation.
-
Serum Markers: Regularly monitor serum creatinine and BUN levels for early signs of kidney dysfunction.
Q4: Can dietary changes alone prevent allopurinol-induced calculi?
A4: While dietary modifications are a cornerstone of prevention, they may not be sufficient on their own, especially with very high doses of allopurinol. A multi-faceted approach is recommended:
-
Increased Fluid Intake: This is the most critical intervention to dilute the urine.[8]
-
Low-Purine Diet: Reduces the substrate for xanthine formation.[1]
-
Urinary Alkalinization: Increases the solubility of xanthine and oxypurinol.[3]
Data Presentation
Table 1: Key Urinary Parameters and a Summary of Preventative Strategies
| Parameter | Implication for Calculus Formation | Preventative Strategy | Target/Goal |
| Urine Volume | Low volume concentrates stone precursors. | Increase fluid intake. | Maximize urine output. |
| Urine pH | Acidic urine (low pH) decreases the solubility of xanthine and oxypurinol. | Administer urinary alkalinizing agents (e.g., potassium citrate, sodium bicarbonate).[3] | pH > 6.5[4] |
| Urinary Xanthine/Oxypurinol | High levels are the direct cause of stone formation. | Reduce dietary purine (B94841) intake; review allopurinol dosage. | Minimize urinary supersaturation. |
Table 2: Experimental Dosages of Allopurinol and Metabolites in Rats
| Study Focus | Rat Strain | Allopurinol Dose (mg/kg) | Key Findings Related to Metabolism |
| Metabolism of Allopurinol | Crl:CD and Jcl:SD | 30 and 100 | Aldehyde oxidase plays a greater role in allopurinol metabolism at higher doses (100 mg/kg).[6][7] |
| Osteoblast Differentiation | Not specified | In vitro study | Allopurinol and oxypurinol showed effects on bone formation.[9] |
Experimental Protocols
Protocol 1: Induction of Urolithiasis in Rats (General Model)
This is a general protocol for inducing calcium oxalate (B1200264) stones, which can be adapted to study the preventative strategies for other types of stones.
-
Animals: Male Wistar or Sprague-Dawley rats are commonly used.[10][11]
-
Inducing Agent: Ethylene glycol (EG) is frequently added to the drinking water (e.g., 0.75% v/v) to induce hyperoxaluria, which leads to calcium oxalate stone formation.[11][12][13]
-
Duration: The EG administration period typically lasts for several weeks (e.g., 4-8 weeks).
-
Monitoring: Throughout the study, collect 24-hour urine samples using metabolic cages to analyze for crystal formation, pH, and relevant biochemical markers (e.g., oxalate, calcium).
-
Endpoint Analysis: At the end of the study, kidneys are harvested for histopathological examination to assess crystal deposition and tissue damage.
Protocol 2: Implementation of Preventative Strategies
-
Increased Hydration:
-
Ensure constant access to water bottles.
-
For enhanced hydration, provide a hydrogel or other water-rich food source in the cage.
-
-
Dietary Modification:
-
Utilize a commercially available low-purine rodent chow.
-
If preparing a custom diet, ensure it is deficient in purine-rich ingredients.
-
-
Urinary Alkalinization:
-
Add potassium citrate or sodium bicarbonate to the drinking water at a pre-determined concentration.
-
Regularly monitor the pH of the drinking water and the urine of the rats to ensure the target pH is achieved and maintained.
-
Visualizations
Caption: Allopurinol's inhibition of xanthine oxidase and potential for calculus formation.
Caption: Workflow for preventing allopurinol-induced calculus formation in rats.
References
- 1. benchchem.com [benchchem.com]
- 2. Animal models of naturally-occurring stone disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Method of alkalization and monitoring of urinary pH for prevention of recurrent uric acid urolithiasis: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. researchgate.net [researchgate.net]
- 6. Xanthine oxidase and aldehyde oxidase contribute to allopurinol metabolism in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. vetmed.ucdavis.edu [vetmed.ucdavis.edu]
- 9. Allopurinol and oxypurinol promote osteoblast differentiation and increase bone formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Experimental induction of crystalluria in rats using mini-osmotic pumps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. openaccess.biruni.edu.tr [openaccess.biruni.edu.tr]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Allopurinol Resistance in In Vitro Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to allopurinol (B61711) in in vitro cancer cell line experiments.
Frequently Asked Questions (FAQs)
Q1: Why do my cancer cells show high viability after treatment with allopurinol alone?
A1: Allopurinol, a xanthine (B1682287) oxidase inhibitor, often exhibits limited direct cytotoxicity as a monotherapy in many cancer models.[1][2] Its more significant anticancer role in vitro is frequently as a sensitizing agent, enhancing the efficacy of other therapeutic compounds.[1][3] If you observe high cell viability, it is likely that the cell line is resistant to allopurinol as a single agent and may require a combination approach to induce cytotoxicity.
Q2: What is the most common mechanism for overcoming resistance with allopurinol in vitro?
A2: A primary mechanism is the sensitization of cancer cells to apoptosis-inducing ligands like TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand).[2][3][4] Allopurinol has been shown to upregulate the expression of Death Receptor 5 (DR5), a pro-apoptotic receptor for TRAIL, on the surface of cancer cells.[2][4] This increased DR5 expression overcomes resistance to TRAIL, leading to a significant induction of apoptosis when the two agents are combined.[2][4]
Q3: How does allopurinol upregulate Death Receptor 5 (DR5)?
A3: Allopurinol's inhibition of xanthine oxidase leads to cellular stress that can activate the transcription factor C/EBP homologous protein (CHOP).[2][4] CHOP, in turn, binds to its corresponding site on the DR5 gene promoter, enhancing DR5 transcription and leading to increased DR5 protein expression.[2][4] This signaling cascade is a key part of the sensitization mechanism.
Q4: Are there other combination strategies for allopurinol-resistant cell lines?
A4: Yes. In non-small-cell lung cancer (NSCLC) cell lines identified as resistant to allopurinol, combination therapy with a JAK2 inhibitor (like CEP-33779) has been shown to be effective.[5][6] This approach can restore a sensitive phenotype and significantly decrease cell viability compared to either agent alone.[5]
Q5: Does allopurinol's effect on purine (B94841) metabolism contribute to its anticancer activity?
A5: While allopurinol is a well-known inhibitor of xanthine oxidase in the purine degradation pathway, its anticancer derivatives' anti-proliferative effects may be independent of this inhibition.[3][7] Allopurinol can also inhibit de novo purine synthesis in lymphoblastic leukemia cells, which may contribute to its effects in those specific models.[8] The broader connection between purine metabolism modulation and overcoming resistance is an area of ongoing investigation.[9][10]
Troubleshooting Guides
Problem 1: High Cell Viability Persists After Allopurinol Monotherapy.
Cause: Many cancer cell lines are inherently resistant to allopurinol as a single agent. Its primary in vitro anticancer activity is often realized in combination with other drugs.
Solution:
-
Introduce a Sensitizing Partner: Combine allopurinol with an apoptosis-inducing agent. TRAIL is a well-documented partner for overcoming resistance, particularly in prostate cancer cell lines like PC-3 and DU145.[2][4][11]
-
Investigate Alternative Pathways: If the TRAIL combination is ineffective, consider targeting other pathways. For NSCLC cell lines, co-treatment with a JAK2 inhibitor may be effective.[5][6]
-
Confirm Target Expression: Before combination experiments, verify that the target pathway components (e.g., DR5 for TRAIL) are expressed in your cell line at a basal level.
Problem 2: Inconsistent or Non-Reproducible Cell Viability Assay Results.
Cause: Minor variations in experimental conditions can significantly impact the results of cell viability assays like the MTT assay.
Solution:
-
Standardize Protocol: Adhere strictly to a detailed protocol for cell seeding density, drug incubation time, and reagent concentrations. Ensure cells are in the exponential growth phase during the experiment.[12]
-
Optimize Seeding Density: Cell density can affect drug response. Perform a preliminary experiment to determine the optimal seeding density for your specific cell line to ensure uniform growth.[12]
-
Include Proper Controls: Always include untreated (vehicle) controls and a positive control (a known cytotoxic agent) to validate the assay's performance. A t=0 control (measuring cell number at the time of drug addition) is crucial for accurately calculating growth rate inhibition.[12]
Problem 3: Difficulty Confirming the Mechanism of Allopurinol-Mediated Sensitization.
Cause: Verifying the underlying molecular changes requires specific protein and genetic analysis.
Solution:
-
Assess Protein Expression: Use Western Blotting to detect changes in the expression levels of key proteins. To confirm the DR5 sensitization mechanism, probe for DR5 and CHOP protein levels after allopurinol treatment. An increase in both proteins would support this pathway.[2][4]
-
Quantify Apoptosis: Use flow cytometry with Propidium Iodide (PI) staining to quantify apoptotic cells. A significant increase in the sub-G1 cell population after combination treatment (e.g., allopurinol + TRAIL) compared to single-agent treatments indicates apoptosis.[1]
-
Measure Receptor Surface Expression: To specifically confirm an increase in surface DR5, use flow cytometry with a fluorescently labeled anti-DR5 antibody.[2]
Data Presentation
Table 1: Summary of Allopurinol's Effects in Combination Therapies
| Cell Line(s) | Combination Agent | Allopurinol Concentration | Key Outcome | Mechanism | Reference(s) |
| PC-3, DU145 (Prostate) | TRAIL | 200 µmol/L | Sensitization to TRAIL-induced apoptosis | Upregulation of CHOP and DR5 | [2][4][11] |
| HCC827, NCI-H1975 (NSCLC) | CEP-33779 (JAK2 Inhibitor) | 400 µm | Decreased cell viability (synergistic effect) | Inhibition of JAK2 pathway | [5][6] |
| Colon Cancer Cell Lines | 5-Fluorouracil (5-FU) | Variable | Modulated toxicity, but no clear increase in therapeutic index | Not fully elucidated; may involve purine metabolism interference | [13][14] |
Table 2: IC50 Values of Allopurinol Derivatives in Cancer Cell Lines
| Compound | BEL-7402 (Hepatoma) IC50 (µM) | SMMC-7221 (Hepatoma) IC50 (µM) | Notes | Reference |
| Allopurinol Derivative 4 | 25.5 | 35.2 | Potent cytotoxicity, independent of Xanthine Oxidase inhibition. | [7] |
| 17-AAG (Positive Control) | 12.4 | 9.85 | Hsp90 inhibitor used for comparison. | [7] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of allopurinol and its combinations.
-
Materials: 96-well plates, complete culture medium, MTT solution (5 mg/mL in PBS), DMSO.
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours (37°C, 5% CO2).[1]
-
Treatment: Prepare serial dilutions of allopurinol and/or combination agents in culture medium. Replace the old medium with 100 µL of the drug-containing medium. Include vehicle-only wells as a negative control.
-
Incubation: Incubate plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[3]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[1][3]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC50 value.
-
Apoptosis Assay (Flow Cytometry with Propidium Iodide)
This protocol quantifies the percentage of apoptotic cells by measuring the sub-G1 DNA content.
-
Materials: 6-well plates, PBS, Propidium Iodide (PI) staining solution (containing PI and RNase A).
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once adhered, treat with allopurinol and/or a combination agent (e.g., TRAIL) for 24 hours.[1]
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet once with cold PBS.
-
Fixation and Staining: Resuspend the cell pellet in 500 µL of PI staining solution.[1]
-
Incubation: Incubate on ice in the dark for 30 minutes.[1]
-
Flow Cytometry: Analyze the cells using a flow cytometer. Apoptotic cells, with fragmented DNA, will appear in the sub-G1 peak.
-
Data Analysis: Quantify the percentage of cells in the sub-G1 phase to determine the level of apoptosis.
-
Western Blotting for Protein Expression
This protocol detects changes in the expression levels of specific proteins, such as DR5 and CHOP.
-
Materials: Lysis buffer, protein assay kit, SDS-PAGE gels, transfer apparatus, PVDF membrane, blocking buffer (e.g., 5% non-fat milk in TBST), primary antibodies (e.g., anti-DR5, anti-CHOP, anti-actin), HRP-conjugated secondary antibody, ECL substrate.
-
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them using an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted according to manufacturer's instructions) overnight at 4°C.[1]
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detection: Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like actin or GAPDH to ensure equal protein loading.
-
Visualizations
Caption: Allopurinol-mediated sensitization to TRAIL-induced apoptosis.
Caption: Workflow for investigating and overcoming Allopurinol resistance.
Caption: Logical guide for troubleshooting Allopurinol resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. Anti-gout agent allopurinol exerts cytotoxicity to human hormone-refractory prostate cancer cells in combination with tumor necrosis factor-related apoptosis-inducing ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genomic signatures defining responsiveness to allopurinol and combination therapy for lung cancer identified by systems therapeutics analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genomic signatures defining responsiveness to allopurinol and combination therapy for lung cancer identified by systems therapeutics analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Allopurinol inhibits de novo purine synthesis in lymphoblasts of children with acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CeMM: Do purines influence cancer development? [cemm.at]
- 10. Potential Mechanisms Connecting Purine Metabolism and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 13. 5-FU and allopurinol: toxicity modulation and phase II results in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Combinations of 5-FU, hypoxanthine and allopurinol in chemotherapy for human colon adenocarcinoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting Allopurinol concentration for long-term cell culture studies
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for utilizing allopurinol (B61711) in long-term in vitro studies. Below you will find frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store allopurinol for cell culture experiments?
A1: Allopurinol has low solubility in water. Therefore, it is recommended to first prepare a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO).[1] A stock solution in DMSO can be prepared at a concentration of approximately 3 mg/mL.[1] For experiments, this stock solution should be diluted to the final working concentration in the cell culture medium. It is crucial to ensure the final DMSO concentration in the culture medium is not toxic to the cells, typically below 0.5%. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[1] Aqueous solutions of allopurinol are not recommended for storage longer than one day.[2]
Q2: What is the stability of allopurinol in cell culture medium at 37°C?
Q3: What is a suitable working concentration range for allopurinol in in vitro studies?
A3: The effective concentration of allopurinol can vary significantly depending on the cell line and the experimental objective. The IC50 value for its primary target, xanthine (B1682287) oxidase, is in the range of 0.2-50 µM.[5] For cell-based assays, concentrations ranging from 10 µM to 1000 µg/mL have been used.[5][6] It is highly recommended to perform a dose-response study to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.
Q4: Does allopurinol exhibit direct cytotoxicity to cells in culture?
A4: As a single agent, allopurinol generally exhibits limited cytotoxicity to many cell lines.[6][7] For instance, one study showed no cytotoxic effects on peripheral blood mononuclear cells at concentrations up to 300 µg/ml.[6] However, its effects can be cell-type dependent, and at higher concentrations, it may inhibit de novo purine (B94841) synthesis.[8] Some derivatives of allopurinol have been shown to have more potent cytotoxic effects.[7] Always assess the viability of your specific cell line in the presence of the desired allopurinol concentration.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Precipitation of Allopurinol in Culture Medium | - Low aqueous solubility of allopurinol.[2] - Final concentration of DMSO from the stock solution is too high, causing the compound to fall out of solution upon dilution. | - Ensure the stock solution in DMSO is fully dissolved before diluting in the medium. - Prepare an intermediate dilution of the stock solution in a serum-free medium before adding it to the final culture medium. - Reduce the final concentration of allopurinol if possible. - Ensure the final DMSO concentration is kept low (e.g., <0.1%). |
| Inconsistent or No Observable Effect | - Degradation of allopurinol in the culture medium over time.[2] - The concentration used is too low for the specific cell line or endpoint being measured. - The cell line may be resistant to the effects of allopurinol. | - Replenish the culture medium with freshly prepared allopurinol every 24-48 hours. - Perform a dose-response experiment to identify the optimal concentration. - Verify the expression and activity of xanthine oxidase in your cell line, if this is the target of interest. |
| Unexpected Cytotoxicity | - The concentration of allopurinol is too high for the specific cell line. - Toxicity from the solvent (e.g., DMSO). - Contamination of the cell culture. | - Perform a dose-response curve to determine the IC50 value and select a non-toxic concentration for your experiments. - Ensure the final DMSO concentration is below the toxic level for your cells (typically <0.5%) and include a vehicle control. - Regularly check cultures for signs of microbial contamination. |
| Variability Between Experiments | - Inconsistent preparation of allopurinol solutions. - Differences in cell seeding density or growth phase. - Fluctuation in incubation conditions. | - Prepare fresh allopurinol dilutions from a validated stock solution for each experiment. - Standardize cell seeding density and ensure cells are in the logarithmic growth phase at the start of the experiment. - Maintain consistent incubator conditions (temperature, CO2, humidity). |
Data Presentation
Table 1: Solubility and Stock Solution Preparation of Allopurinol
| Parameter | Value/Recommendation | Reference |
| Solvent for Stock Solution | Dimethyl Sulfoxide (DMSO) | [1][2] |
| Solubility in DMSO | ~3 mg/mL | [1] |
| Aqueous Solubility | Sparingly soluble | [2] |
| Storage of Aqueous Solution | Not recommended for more than one day | [2] |
| Final DMSO Concentration in Culture | < 0.5% | [1] |
Table 2: Exemplary In Vitro Concentrations of Allopurinol
| Application | Cell Line | Concentration Range | Reference |
| Xanthine Oxidase Inhibition | - | IC50: 0.2-50 µM | [5] |
| Assessment of Cytotoxicity | Human Hepatoma Carcinoma (BEL-7402, SMMC-7221) | > 100 µM (IC50) | [7] |
| HIF-1α and HIF-2α Expression | HFF and HUVEC cells | 0, 10, 100, 1000 µg/mL | [5][9] |
| Cytotoxicity Assessment | Peripheral Blood Mononuclear Cells (PBMCs) | 25-300 µg/mL (no cytotoxicity observed) | [6] |
Experimental Protocols
Protocol 1: Determination of Optimal Allopurinol Concentration using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase for the duration of the experiment. Allow cells to adhere overnight.
-
Preparation of Allopurinol Dilutions:
-
Prepare a 100X stock solution of allopurinol in DMSO.
-
Perform serial dilutions of the stock solution in a complete culture medium to achieve 2X the final desired concentrations.
-
-
Treatment:
-
Remove the old medium from the cells.
-
Add 100 µL of the 2X allopurinol dilutions to the respective wells.
-
Include wells with a vehicle control (medium with the same final DMSO concentration) and a "no treatment" control.
-
-
Incubation: Incubate the plate for the desired duration of your long-term study (e.g., 3, 5, or 7 days). If the experiment exceeds 48 hours, perform a full media change with freshly prepared allopurinol dilutions every 48 hours.
-
MTT Assay:
-
At the end of the incubation period, add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value and a suitable non-toxic working concentration.
Protocol 2: Long-Term Allopurinol Treatment and Endpoint Analysis
-
Cell Seeding: Seed cells in larger format plates (e.g., 6-well or 12-well plates) at a lower density to accommodate growth over a longer period.
-
Treatment Initiation: Once cells have adhered, replace the medium with a complete culture medium containing the predetermined optimal concentration of allopurinol or vehicle control.
-
Maintenance:
-
Every 48 hours, aspirate the old medium and replace it with a fresh medium containing the same concentration of allopurinol or vehicle.
-
Monitor cell morphology and confluency regularly.
-
-
Subculturing (if necessary): If cells reach near-confluency before the end of the experiment, they will need to be subcultured.
-
Trypsinize and collect the cells.
-
Count the cells and re-seed them at the initial lower density in new plates.
-
Continue the treatment with freshly prepared allopurinol-containing medium.
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. droracle.ai [droracle.ai]
- 4. droracle.ai [droracle.ai]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of Novel Allopurinol Derivatives with Anticancer Activity and Attenuated Xanthine Oxidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of allopurinol and oxipurinol on purine synthesis in cultured human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the co-administration of uridine (B1682114) to reduce allopurinol-related renal toxicity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which allopurinol (B61711) induces renal toxicity?
A1: Allopurinol, a xanthine (B1682287) oxidase inhibitor, can induce renal toxicity primarily by impairing pyrimidine (B1678525) metabolism.[1][2] Its active metabolite, oxypurinol, inhibits orotidine-5'-phosphate decarboxylase, a key enzyme in the de novo pyrimidine synthesis pathway.[3] This inhibition leads to the accumulation and increased urinary excretion of orotidine (B106555) and orotic acid, which can precipitate in the renal tubules, leading to calculus formation and subsequent kidney damage.[1][2][3] A secondary mechanism involves the induction of oxidative stress through the generation of reactive oxygen species (ROS), leading to lipid peroxidation and cellular damage in the kidneys.[4][5]
Q2: How does uridine co-administration ameliorate allopurinol-induced renal toxicity?
A2: Uridine administration helps to bypass the allopurinol-induced blockage in the pyrimidine synthesis pathway. By providing an exogenous source of uridine, cells can synthesize necessary pyrimidine nucleotides via the salvage pathway, thus mitigating the effects of the impaired de novo synthesis.[1][2] This reduces the accumulation of orotic acid and orotidine, thereby decreasing the formation of renal calculi.[1][2] Additionally, uridine possesses antioxidant properties that can help counteract the oxidative stress induced by allopurinol.[6][7]
Q3: What are the expected phenotypic outcomes in animal models of allopurinol-induced renal toxicity with and without uridine co-administration?
A3: In animal models treated with high doses of allopurinol, you can expect to observe elevated markers of renal damage such as plasma creatinine (B1669602) and blood urea (B33335) nitrogen (BUN).[2][8] Histopathological examination of the kidneys would likely reveal calculus formation in the collecting tubules and papillary ducts, along with signs of interstitial nephritis and tubular damage.[1][2][9] With the co-administration of uridine, a significant reduction in the severity of these markers and histopathological changes is expected.[1][2]
Q4: Are there alternative compounds to allopurinol that have a lower risk of renal toxicity?
A4: Yes, newer xanthine oxidase/xanthine dehydrogenase inhibitors, such as TEI-6720 (Febuxostat), have been shown to cause neither pyrimidine metabolism abnormality nor renal impairment in similar experimental models.[1][2] These compounds may be considered as alternatives in research settings where allopurinol-related nephrotoxicity is a concern.
Troubleshooting Guides
Problem 1: Inconsistent or no significant signs of renal toxicity after allopurinol administration.
-
Possible Cause 1: Insufficient Dose of Allopurinol. The dose of allopurinol required to induce renal toxicity can vary depending on the animal model and strain.
-
Solution: Ensure the allopurinol dosage is adequate. For mice, high doses (e.g., 100 mg/kg/day) administered subcutaneously have been shown to induce renal toxicity.[8] A dose-response study may be necessary to determine the optimal concentration for your specific model.
-
-
Possible Cause 2: Animal Model Resistance. Some animal strains may be less susceptible to allopurinol-induced nephrotoxicity.
-
Solution: Consider using a sensitized model, such as dinitrofluorobenzene (DNFB)-sensitized mice, which have been shown to exhibit more striking renal impairment with allopurinol.[1][2] Alternatively, using a model with a compromised purine (B94841) salvage pathway, like HPRT-deficient mice, can lead to profound renal dysfunction with allopurinol treatment.[9][10]
-
-
Possible Cause 3: Short Duration of Treatment. The onset of renal toxicity may require a sustained period of allopurinol administration.
-
Solution: Review the literature for appropriate treatment durations. The study by Horiuchi et al. (2000) administered allopurinol for multiple days to observe significant renal impairment.
-
Problem 2: Uridine co-administration does not effectively rescue renal function.
-
Possible Cause 1: Inadequate Uridine Dosage or Bioavailability. The protective effect of uridine is dose-dependent.
-
Solution: Verify the dosage and administration route of uridine. Intraperitoneal or subcutaneous injections are common. Ensure the uridine solution is properly prepared and administered to ensure adequate bioavailability. The timing of uridine administration relative to allopurinol may also be critical.
-
-
Possible Cause 2: Severe, Irreversible Renal Damage. If the allopurinol-induced toxicity is too severe, uridine may not be able to fully reverse the damage.
-
Solution: Consider reducing the allopurinol dose or the duration of treatment to a point where renal damage is significant but still potentially reversible. Assess renal function at multiple time points to capture the window of therapeutic intervention for uridine.
-
-
Possible Cause 3: Purity of Compounds. Impurities in either allopurinol or uridine could lead to unexpected results.
-
Solution: Use high-purity, research-grade compounds from a reputable supplier.
-
Data Presentation
The following tables summarize the expected quantitative outcomes from a typical experiment investigating the effect of uridine on allopurinol-induced renal toxicity, based on trends reported in the literature.
Table 1: Effect of Allopurinol and Uridine on Renal Function Markers
| Treatment Group | Plasma Creatinine (mg/dL) | Blood Urea Nitrogen (BUN) (mg/dL) | Urinary Orotidine (µg/mL) |
| Control (Vehicle) | Baseline | Baseline | Not Detected |
| Allopurinol | Increased | Increased | Significantly Increased |
| Allopurinol + Uridine | Decreased (compared to Allopurinol) | Decreased (compared to Allopurinol) | Decreased (compared to Allopurinol) |
| Uridine | Baseline | Baseline | Not Detected |
Note: "Baseline" refers to the normal physiological range for the specific animal model. "Increased" and "Decreased" are relative to the control and allopurinol-only groups, respectively. Actual values will vary based on the experimental setup.
Table 2: Histopathological Findings in Renal Tissue
| Treatment Group | Calculus Formation in Tubules | Tubular Damage | Interstitial Inflammation |
| Control (Vehicle) | Absent | None | None |
| Allopurinol | Present (Moderate to Severe) | Present | Present |
| Allopurinol + Uridine | Reduced (Absent to Mild) | Reduced | Reduced |
| Uridine | Absent | None | None |
Experimental Protocols
Key Experiment: Induction of Allopurinol-Related Renal Toxicity and Rescue with Uridine in Mice
This protocol is a composite based on methodologies described in the scientific literature, particularly the work of Horiuchi et al. (2000).
1. Animal Model:
-
Species: Mouse (e.g., BALB/c or other appropriate strain)
-
Sex: Male or Female
-
Age: 8-10 weeks
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
2. Reagents and Preparation:
-
Allopurinol: Prepare a suspension in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) for subcutaneous (s.c.) injection.
-
Uridine: Dissolve in sterile saline or phosphate-buffered saline (PBS) for intraperitoneal (i.p.) or s.c. injection.
-
Anesthetic: For terminal procedures.
-
Blood and Tissue Collection Supplies: Syringes, tubes, fixatives (e.g., 10% neutral buffered formalin).
3. Experimental Groups (n=8-10 per group):
-
Group 1 (Control): Vehicle for allopurinol (s.c.) and vehicle for uridine (i.p./s.c.).
-
Group 2 (Allopurinol): Allopurinol (e.g., 100 mg/kg, s.c.) and vehicle for uridine.
-
Group 3 (Allopurinol + Uridine): Allopurinol (e.g., 100 mg/kg, s.c.) and Uridine (e.g., 500 mg/kg, i.p./s.c.).
-
Group 4 (Uridine): Vehicle for allopurinol and Uridine (e.g., 500 mg/kg, i.p./s.c.).
4. Administration Protocol:
-
Administer allopurinol or its vehicle subcutaneously once daily for a predetermined period (e.g., 3-5 days).
-
Administer uridine or its vehicle intraperitoneally or subcutaneously. The timing can be concurrent with allopurinol or shortly after. Horiuchi et al. (2000) administered uridine 18 hours before the final sample collection.
5. Sample Collection and Analysis:
-
At the end of the treatment period, collect blood via cardiac puncture or another appropriate method for the analysis of plasma creatinine and BUN.
-
Collect urine for the analysis of orotidine levels using a suitable method like HPLC.
-
Euthanize the animals and perfuse the kidneys with saline.
-
Harvest the kidneys. One kidney can be fixed in 10% neutral buffered formalin for histopathological analysis (H&E staining). The other can be snap-frozen for biochemical assays (e.g., oxidative stress markers).
6. Histopathology:
-
Process the formalin-fixed kidney tissue, embed in paraffin, and section.
-
Stain sections with Hematoxylin and Eosin (H&E).
-
Examine under a microscope for evidence of calculus formation, tubular necrosis, and interstitial inflammation.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Allopurinol induces renal toxicity by impairing pyrimidine metabolism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [The influence of allopurinol on purine- and pyrimidinesynthesis (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Allopurinol, uric acid, and oxidative stress in cardiorenal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dovepress.com [dovepress.com]
- 7. researchgate.net [researchgate.net]
- 8. Nephrotoxic effects of allopurinol in dinitrofluorobenzene-sensitized mice: comparative studies on TEI-6720 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The renal phenotype of allopurinol-treated HPRT-deficient mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Identifying and minimizing Allopurinol's off-target effects in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. Our goal is to help you identify and minimize the off-target effects of allopurinol (B61711) in your experiments, ensuring the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary on- and off-target effects of allopurinol?
A1: Allopurinol's primary on-target effect is the inhibition of xanthine (B1682287) oxidase (XO), an enzyme crucial for purine (B94841) metabolism and uric acid production.[1][2] Its active metabolite, oxypurinol (B62819), is also a potent XO inhibitor.[2][3] However, allopurinol is known to have several off-target effects, most notably the inhibition of enzymes in the de novo pyrimidine (B1678525) biosynthesis pathway, specifically orotate (B1227488) phosphoribosyltransferase (OPRT) and orotidine (B106555) 5'-phosphate decarboxylase (ODC).[4][5] This can lead to an accumulation of orotic acid and orotidine. Additionally, allopurinol has been shown to induce innate immune responses through the activation of mitogen-activated protein kinase (MAPK) signaling pathways.[1]
Q2: How can I differentiate between on-target and off-target effects in my cell-based assay?
A2: Differentiating between on- and off-target effects is crucial for accurate data interpretation. Here are several strategies:
-
Rescue Experiments: For the on-target effect on purine metabolism, you can try to rescue the phenotype by supplementing the media with downstream metabolites like xanthine or hypoxanthine. For the off-target effect on pyrimidine synthesis, supplementation with uridine (B1682114) can help bypass the enzymatic block.[6]
-
Use of Analogs: Employ structural analogs of allopurinol that have attenuated xanthine oxidase inhibitory activity but may retain the off-target effects.[7][8] Observing the same phenotype with such an analog would suggest an off-target mechanism.
-
Target Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce the expression of the intended target, xanthine oxidase. If the observed phenotype persists in the absence of the target, it is likely due to an off-target effect.
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay can confirm direct binding of allopurinol to its targets within intact cells. A thermal shift of xanthine oxidase would confirm on-target engagement, while shifts in other proteins could reveal off-targets.
Q3: My cells are showing unexpected apoptosis after allopurinol treatment. What could be the cause?
A3: Unexpected apoptosis can be a result of either on- or off-target effects. Allopurinol, in combination with other agents like TRAIL, has been shown to induce apoptosis in some cancer cell lines.[9] This may be linked to its off-target effects. The inhibition of pyrimidine biosynthesis can disrupt DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.[10] Furthermore, the activation of MAPK signaling pathways, particularly JNK and p38, can also trigger apoptotic cell death.[11] To investigate this, you can perform mechanistic studies such as cell cycle analysis, western blotting for apoptotic markers (e.g., cleaved caspases, Bcl-2 family proteins), and use specific inhibitors of the MAPK pathways to see if the apoptosis is mitigated.
Q4: I'm observing a decrease in cell proliferation that doesn't seem to be related to xanthine oxidase inhibition. How can I investigate this?
A4: A reduction in cell proliferation independent of xanthine oxidase activity strongly suggests an off-target effect. The most probable cause is the inhibition of de novo pyrimidine biosynthesis by allopurinol, which is essential for nucleotide production and cell division.[4][5] To confirm this, you can:
-
Perform a uridine rescue experiment: Add uridine to the cell culture medium. If the anti-proliferative effect of allopurinol is reversed, it strongly indicates that the off-target inhibition of pyrimidine synthesis is the cause.[6]
-
Measure orotic acid levels: The inhibition of OPRT and ODC leads to the accumulation of orotic acid. Measuring an increase in intracellular or secreted orotic acid upon allopurinol treatment would provide direct evidence of this off-target effect.
-
Analyze cell cycle distribution: Use flow cytometry to determine if cells are arresting at a specific phase of the cell cycle, which is a common consequence of nucleotide depletion.
Troubleshooting Guides
Issue: Inconsistent or irreproducible results in allopurinol experiments.
| Potential Cause | Troubleshooting Steps |
| Allopurinol/Oxypurinol Degradation | Prepare fresh stock solutions of allopurinol regularly and store them appropriately. Oxypurinol, the active metabolite, has a longer half-life and may accumulate in longer-term experiments.[3] |
| Cell Line Variability | Different cell lines may have varying expression levels of xanthine oxidase and the off-target enzymes in the pyrimidine pathway. Confirm the expression of these key proteins in your cell line(s) of interest via western blot or qPCR. |
| Off-Target Effects at High Concentrations | Use the lowest effective concentration of allopurinol required to inhibit xanthine oxidase to minimize off-target effects. Perform dose-response curves to identify the optimal concentration range. |
| Contamination of Cell Cultures | Mycoplasma or other microbial contamination can significantly alter cellular metabolism and response to drugs. Regularly test your cell lines for contamination. |
Issue: Observed phenotype does not correlate with known on-target effects.
| Potential Cause | Troubleshooting Steps |
| Dominant Off-Target Effect | The observed phenotype may be primarily driven by an off-target effect, such as the inhibition of pyrimidine biosynthesis or activation of MAPK signaling. |
| 1. Conduct a uridine rescue experiment to test for involvement of the pyrimidine pathway.[6] | |
| 2. Use specific inhibitors for JNK, ERK, and p38 to see if the phenotype is reversed, which would implicate MAPK signaling. | |
| 3. Perform a Cellular Thermal Shift Assay (CETSA) to identify potential novel off-targets. | |
| Indirect Effects | Allopurinol's inhibition of xanthine oxidase can alter the cellular redox state and levels of purine metabolites, which could have downstream consequences unrelated to direct off-target binding. |
| 1. Measure reactive oxygen species (ROS) levels to assess changes in the cellular redox environment. | |
| 2. Use metabolomics to analyze global changes in metabolite levels. |
Quantitative Data Summary
Table 1: On-Target Activity of Allopurinol and Oxypurinol
| Compound | Target | IC50 | Ki | Organism/Source |
| Allopurinol | Xanthine Oxidase | 0.84 ± 0.019 µM[12] | - | Bovine |
| Allopurinol | Xanthine Oxidase | ~8.4 µM | - | In vitro assay[13] |
| Oxypurinol | Xanthine Oxidase | ~15.2 µM[13] | 35 nM | Human[13] |
| Oxypurinol | Xanthine Oxidase | - | 6.35 ± 0.96 µM | Bovine Milk[13] |
Table 2: Known Off-Target Interactions of Allopurinol and Metabolites
| Compound/Metabolite | Off-Target Enzyme | Effect | Notes |
| Allopurinol Ribonucleotides | Orotidine 5'-Phosphate Decarboxylase (ODC) | Inhibition[5][10] | Leads to increased orotidine and orotic acid excretion. |
| Xanthine Ribonucleotides | Orotidine 5'-Phosphate Decarboxylase (ODC) | Inhibition[5] | Contributes to the off-target effect on pyrimidine metabolism. |
| Oxypurinol Ribonucleotides | Orotidine 5'-Phosphate Decarboxylase (ODC) | Inhibition[5] | The ribonucleotide form of the active metabolite also inhibits ODC. |
| Allopurinol/Oxypurinol | Orotate Phosphoribosyltransferase (OPRT) | Inhibition[4][14] | Contributes to the disruption of de novo pyrimidine synthesis. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a general framework to assess the binding of allopurinol to its intracellular targets.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Allopurinol
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibodies against Xanthine Oxidase, OPRT, ODC, and a loading control (e.g., GAPDH)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with the desired concentration of allopurinol or DMSO for a specified time (e.g., 1-4 hours).
-
Harvest and Aliquot: Harvest cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes.
-
Thermal Challenge: Heat the PCR tubes in a thermal cycler across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a 3-minute incubation at room temperature. Include an unheated control.
-
Cell Lysis: Add lysis buffer to each tube and lyse the cells by freeze-thaw cycles or sonication.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and determine protein concentration. Normalize the protein concentrations and analyze the samples by SDS-PAGE and Western blotting using antibodies against the target proteins.
-
Data Analysis: Quantify the band intensities for each target protein at each temperature. Plot the percentage of soluble protein relative to the unheated control against the temperature. A shift in the melting curve to a higher temperature in the allopurinol-treated samples indicates target engagement.
Protocol 2: Uridine Rescue Assay for Pyrimidine Biosynthesis Inhibition
This protocol helps determine if an observed phenotype is due to allopurinol's off-target effect on pyrimidine synthesis.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Allopurinol
-
Uridine stock solution (e.g., 100 mM in water or PBS)
-
Assay for measuring the phenotype of interest (e.g., cell proliferation assay like MTT or cell counting)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density appropriate for the chosen phenotype assay.
-
Treatment: Treat the cells with a dose-response of allopurinol in the presence or absence of a fixed concentration of uridine (e.g., 100 µM). Include appropriate vehicle controls.
-
Incubation: Incubate the cells for a period sufficient to observe the phenotype (e.g., 48-72 hours for a proliferation assay).
-
Phenotypic Measurement: Perform the chosen assay to measure the cellular response (e.g., measure cell viability using an MTT assay).
-
Data Analysis: Compare the effect of allopurinol on the phenotype in the presence and absence of uridine. A significant reversal of the allopurinol-induced phenotype by uridine indicates that the effect is mediated by the inhibition of pyrimidine biosynthesis.
Visualizations
References
- 1. JCI - Mechanism of allopurinol-mediated increase in enzyme activity in man [jci.org]
- 2. droracle.ai [droracle.ai]
- 3. Allopurinol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Mechanism of allopurinol-mediated increase in enzyme activity in man - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of allopurinol-mediated increase in enzyme activity in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of Novel Allopurinol Derivatives with Anticancer Activity and Attenuated Xanthine Oxidase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Opposing effects of ERK and p38-JNK MAP kinase pathways on formation of prions in GT1-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [The influence of allopurinol on purine- and pyrimidinesynthesis (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. primaryhealthtas.com.au [primaryhealthtas.com.au]
- 13. researchgate.net [researchgate.net]
- 14. Allopurinol | C5H4N4O | CID 135401907 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Allopurinol and Febuxostat on Xanthine Oxidase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of allopurinol (B61711) and febuxostat (B1672324), two prominent xanthine (B1682287) oxidase inhibitors used in the management of hyperuricemia. The following sections delve into their mechanisms of action, comparative efficacy supported by in vitro and clinical data, and detailed experimental protocols for assessing xanthine oxidase inhibition.
Mechanism of Action: Two Distinct Approaches to Targeting Xanthine Oxidase
Allopurinol and febuxostat both effectively lower serum uric acid levels by inhibiting xanthine oxidase, the pivotal enzyme in the purine (B94841) catabolism pathway responsible for the conversion of hypoxanthine (B114508) to xanthine and then to uric acid.[1] However, their molecular interactions with the enzyme differ significantly.
Allopurinol , a purine analog, acts as a substrate for xanthine oxidase, which metabolizes it into its active metabolite, oxypurinol.[2] Oxypurinol then binds tightly to the reduced form of the enzyme, leading to its inhibition.[1] Being a purine analog, allopurinol may also influence other enzymes involved in purine and pyrimidine (B1678525) metabolism.[2]
Febuxostat , on the other hand, is a non-purine selective inhibitor of xanthine oxidase.[3] It forms a stable complex with both the oxidized and reduced forms of the enzyme, effectively blocking the active site.[1] Its non-purine structure is believed to contribute to its high affinity and specificity for xanthine oxidase.[1][2]
In Vitro Efficacy: A Quantitative Look at Inhibition
The inhibitory potency of allopurinol and febuxostat against xanthine oxidase has been quantified through various in vitro assays, primarily determining the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values provide a direct measure of a drug's efficacy at the enzymatic level.
It is important to note that reported IC50 values can vary depending on the specific experimental conditions.[4]
| Inhibitor | IC50 | Km | Vmax | Reference |
| Allopurinol | 9.07 µg/ml (~51.5 µM) | 7.77 µM | 194.14 | [5] |
| Febuxostat | 8.77 µg/ml (~27.4 µM) | 8.89 µM | 107.13 | [5] |
| Allopurinol | ~9.8 µM | - | - | [4] |
| Febuxostat | 0.0018 - 0.0044 µM | - | - | [4] |
Clinical Efficacy: Serum Uric Acid Reduction in Patients
Numerous clinical trials have compared the efficacy of allopurinol and febuxostat in lowering serum uric acid (sUA) levels in patients with hyperuricemia and gout. These studies consistently demonstrate that febuxostat is more potent than allopurinol at standard doses in achieving target sUA levels.[3][6]
| Trial/Study | Drug and Dosage | Percentage of Patients Achieving sUA <6.0 mg/dL | Reference |
| Phase III Trial | Febuxostat 80 mg | 48% | [6] |
| Febuxostat 120 mg | 65% | [6] | |
| Allopurinol 300/100 mg | 22% | [6] | |
| CONFIRMS Trial | Febuxostat 40 mg | 45% | [7] |
| Febuxostat 80 mg | 67% | [7] | |
| Allopurinol 300/200 mg | 42% | [7] | |
| Chinese Phase 3 Trial | Febuxostat 40 mg | 22.5% (sUA < 360 µmol/L) | [8] |
| Febuxostat 80 mg | 33.5% (sUA < 360 µmol/L) | [8] | |
| Allopurinol 300 mg | 17.0% (sUA < 360 µmol/L) | [8] |
A meta-analysis of multiple studies also indicated that febuxostat was associated with a significantly greater reduction in sUA levels compared to allopurinol.[9]
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams illustrate the purine metabolism pathway and a general workflow for evaluating xanthine oxidase inhibitors.
Caption: Inhibition of Xanthine Oxidase by Allopurinol and Febuxostat in the Purine Catabolism Pathway.
Caption: A generalized workflow for determining the in vitro inhibitory activity of compounds against xanthine oxidase.
Experimental Protocols
In Vitro Xanthine Oxidase Inhibition Assay (Spectrophotometric)
This protocol outlines a common method for determining the IC50 values of xanthine oxidase inhibitors.[1]
Materials:
-
Xanthine Oxidase (from bovine milk)
-
Xanthine (substrate)
-
Potassium Phosphate (B84403) Buffer (pH 7.5)
-
Allopurinol and Febuxostat of known concentrations
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving inhibitors
-
Spectrophotometer capable of measuring absorbance at 295 nm
-
96-well UV-transparent microplate
Procedure:
-
Inhibitor Preparation: Prepare stock solutions of allopurinol and febuxostat in DMSO. Perform serial dilutions to obtain a range of inhibitor concentrations.
-
Reaction Mixture Preparation: In the wells of a 96-well plate, add 50 µL of the inhibitor solution or DMSO for the control. Add 30 µL of potassium phosphate buffer (70 mM, pH 7.5).[10]
-
Enzyme Addition: Add 40 µL of xanthine oxidase solution (0.05 U/mL in buffer) to each well.[10]
-
Pre-incubation: Incubate the plate at 25°C for 15 minutes to allow the inhibitor to bind to the enzyme.[10]
-
Initiation of Reaction: Initiate the enzymatic reaction by adding 60 µL of the xanthine substrate solution (300 µM in buffer).[10]
-
Spectrophotometric Measurement: Immediately begin measuring the increase in absorbance at 295 nm every minute for 15-30 minutes. The rate of uric acid formation is proportional to the increase in absorbance.[1][10]
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time curve.
-
Determine the percentage of inhibition for each inhibitor concentration by comparing the rates in the presence of the inhibitor to the rate of the control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[1]
In Vivo Hyperuricemia Animal Model
This protocol describes a method for inducing hyperuricemia in rodents to evaluate the in vivo efficacy of urate-lowering drugs.[5][11]
Materials:
-
Male Wistar rats
-
Potassium oxonate (uricase inhibitor)
-
Hypoxanthine or Xanthine (to increase purine load)
-
Allopurinol and Febuxostat
-
Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)
-
Blood collection supplies
-
Centrifuge
-
Serum analysis equipment for uric acid measurement
Procedure:
-
Animal Acclimatization: Acclimate animals for at least one week before the experiment.
-
Induction of Hyperuricemia: Induce hyperuricemia by administering potassium oxonate (e.g., 250 mg/kg, oral gavage) one hour prior to the administration of hypoxanthine (e.g., 250 mg/kg, oral gavage). This is typically done daily for the duration of the study.[11]
-
Drug Administration: Administer allopurinol, febuxostat, or vehicle to different groups of hyperuricemic animals at the desired doses and frequency (e.g., once daily by oral gavage).[5]
-
Blood Sampling: Collect blood samples at baseline and at various time points after drug administration (e.g., on day 0, 1, 3, and 7).[5]
-
Serum Uric Acid Measurement: Separate serum from the blood samples by centrifugation and measure the uric acid concentration using a commercial kit or standard enzymatic methods.[5]
Data Analysis:
-
Compare the serum uric acid levels in the drug-treated groups to the vehicle-treated control group at each time point.
-
Calculate the percentage reduction in serum uric acid for each treatment group.
-
Statistically analyze the data to determine the significance of the observed effects.
Conclusion
Both allopurinol and febuxostat are effective inhibitors of xanthine oxidase, but they exhibit distinct pharmacological profiles. Febuxostat generally demonstrates greater potency in lowering serum uric acid levels at clinically relevant doses compared to allopurinol.[3][6][7] The choice between these two inhibitors for therapeutic use may depend on various factors including patient-specific characteristics, desired urate-lowering efficacy, and consideration of potential side effects. The experimental protocols provided herein offer a standardized framework for the preclinical evaluation and comparison of these and other novel xanthine oxidase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. The Differences in the Mechanisms of Action Between Allopurinol and Febuxostat [ebmconsult.com]
- 3. droracle.ai [droracle.ai]
- 4. benchchem.com [benchchem.com]
- 5. Uric Acid Lowering Effect of Xanthine Oxidase Inhibitors, Febuxostat and Allopurinol in an Animal Model | Scholars Middle East Publishers [saudijournals.com]
- 6. Effects of febuxostat versus allopurinol and placebo in reducing serum urate in subjects with hyperuricemia and gout: a 28-week, phase III, randomized, double-blind, parallel-group trial. - Post - Orthobullets [orthobullets.com]
- 7. The urate-lowering efficacy and safety of febuxostat in the treatment of the hyperuricemia of gout: the CONFIRMS trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A phase 3, multicenter, randomized, allopurinol-controlled study assessing the safety and efficacy of oral febuxostat in Chinese gout patients with hyperuricemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The major cardiovascular events of febuxostat versus allopurinol in treating gout or asymptomatic hyperuricemia: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Validated LC-MS/MS Methods for the Quantification of Allopurinol and Oxypurinol in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for the simultaneous quantification of allopurinol (B61711) and its active metabolite, oxypurinol (B62819), in human plasma. Allopurinol is a cornerstone in the management of hyperuricemia and gout, acting as a xanthine (B1682287) oxidase inhibitor.[1] Its primary active metabolite, oxypurinol, also contributes significantly to its therapeutic effect.[1] Accurate and reliable quantification of both compounds in plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.
This document summarizes key performance characteristics and experimental protocols from published, validated methods to assist researchers in selecting the most appropriate analytical approach for their specific needs.
Comparative Analysis of LC-MS/MS Methods
Several LC-MS/MS methods have been developed and validated for the simultaneous determination of allopurinol and oxypurinol in human plasma. The primary advantages of these methods over older techniques, such as HPLC-UV, include higher sensitivity, selectivity, and shorter run times.[2] The following tables summarize the key parameters of some prominent validated LC-MS/MS methods.
| Parameter | Method 1 (Rathod et al.) [2][3] | Method 2 (Kasawar et al.) [4][5][6][7] | Method 3 (Iqbal et al.) [1] | Method 4 (Yin et al.) [8][9] |
| Sample Preparation | Protein Precipitation (PPT) | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Liquid-Liquid Extraction (LLE) |
| Plasma Volume | 100 µL | 500 µL | Not Specified | 500 µL |
| Internal Standard (IS) | Allopurinol-d2 | Lamivudine | 5-Fluorouracil | 2,6-dichloropurine |
| LC Column | Hypersil Gold (150 mm × 4.6 mm, 5 µm) | Waters Symmetry Shield RP8 (150 mm × 3.9 mm, 5 µm) | Acquity UPLC HILIC (100 mm x 2.1, 1.7µm) | Agilent Eclipse Plus C18 |
| Mobile Phase | 0.1% Formic acid-acetonitrile (98:2, v/v) | 0.01% Formic acid in water and acetonitrile (B52724) (95:05, v/v) | Acetonitrile, water and formic acid (95:5:0.1, v/v/v) | Methanol (B129727) and ammonium (B1175870) formate-formic acid buffer (95:5, v/v) for Allopurinol; Methanol and 5mM ammonium formate (B1220265) (95:5, v/v) for Oxypurinol |
| Ionization Mode | Positive ESI | Negative ESI | Negative ESI | Positive ESI for Allopurinol, Negative ESI for Oxypurinol |
| Run Time | Not specified, but implied to be short | Not specified, but described as "rapid" | 3 min | ~7 min for Allopurinol, ~4 min for Oxypurinol |
| LLOQ (Allopurinol) | 60.0 ng/mL | 10 ng/mL (0.01 µg/mL) | Not specified for plasma | 50 ng/mL (0.05 µg/mL) |
| LLOQ (Oxypurinol) | 80.0 ng/mL | 10 ng/mL (0.01 µg/mL) | Not specified for plasma | 50 ng/mL (0.05 µg/mL) |
| Linearity Range (Allopurinol) | 60.0–6000 ng/mL | 0.01–10 µg/mL | Not specified | 0.05–5 µg/mL |
| Linearity Range (Oxypurinol) | 80.0–8000 ng/mL | 0.01–10 µg/mL | Not specified | 0.05–5 µg/mL |
| Recovery (Allopurinol) | 85.36%–91.20% | 70-80% | Not specified | Not specified |
| Recovery (Oxypurinol) | 85.36%–91.20% | 70-80% | Not specified | Not specified |
| Precision (Intra- and Inter-day) | Within acceptable limits | <6.94% | Not specified | ≤11.1% for Allopurinol, ≤7.0% for Oxypurinol |
| Accuracy | Within acceptable limits | >96.03% | Not specified | Within acceptable limits |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the comparison table.
Method 1: Protein Precipitation (Rathod et al.) [2][3]
-
Sample Preparation: To 100 µL of human plasma, an internal standard (Allopurinol-d2) is added. Protein precipitation is achieved by adding 1.0% formic acid in acetonitrile. The mixture is vortexed and then centrifuged to separate the supernatant.
-
Chromatography: The separation is performed on a Hypersil Gold C18 column (150 mm × 4.6 mm, 5 µm). The mobile phase consists of a mixture of 0.1% formic acid and acetonitrile (98:2, v/v) delivered at a constant flow rate.
-
Mass Spectrometry: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is operated in the positive ion mode. Multiple reaction monitoring (MRM) is used for quantification, with the following transitions: m/z 137.0 → 109.9 for allopurinol, m/z 153.1 → 136.0 for oxypurinol, and m/z 139.0 → 111.9 for the internal standard.[2]
Method 2: Protein Precipitation (Kasawar et al.) [4][5][6][7]
-
Sample Preparation: To a 500 µL aliquot of plasma, the internal standard (lamivudine) is added, followed by acetonitrile to precipitate proteins. The sample is vortexed and centrifuged, and the resulting supernatant is mixed with the mobile phase before injection.[6]
-
Chromatography: Chromatographic separation is achieved using a Waters Symmetry Shield RP8 column (150 mm × 3.9 mm, 5 µm) with a mobile phase of 0.01% formic acid in water and acetonitrile (95:05, v/v).[4][6]
-
Mass Spectrometry: Detection and quantification are performed using a mass spectrometer with an electrospray ionization source operating in the negative ion, selected reaction-monitoring mode.[6][7]
Method 3: Liquid-Liquid Extraction (Iqbal et al.) [1]
-
Sample Preparation: This method employs liquid-liquid extraction using ethyl acetate (B1210297) as the extracting agent.[1]
-
Chromatography: An Acquity UPLC HILIC column (100 mm x 2.1, 1.7µm) is used for separation. The mobile phase is a mixture of acetonitrile, water, and formic acid (95:5:0.1, v/v/v) with a flow rate of 0.3 mL/min.[1]
-
Mass Spectrometry: A triple quadrupole mass spectrometer with a Z-Spray electrospray ionization (ESI) source is operated in the negative mode. The MRM transitions monitored are m/z 134.94 > 64.07 for allopurinol, m/z 150.89 > 41.91 for oxypurinol, and m/z 128.85 > 41.92 for the internal standard (5-Fluorouracil).[1]
Method 4: Liquid-Liquid Extraction (Yin et al.) [8][9]
-
Sample Preparation: Analytes and the internal standard (2,6-dichloropurine) are extracted from 0.5 mL of plasma using ethyl acetate.[8][9]
-
Chromatography: An Agilent Eclipse Plus C18 column is used. Two different mobile phases are required: methanol and ammonium formate-formic acid buffer (95:5, v/v) for allopurinol, and methanol plus 5mM ammonium formate aqueous solution (95:5, v/v) for oxypurinol.[8][9]
-
Mass Spectrometry: Allopurinol is detected in positive ion mode, while oxypurinol is detected in negative ion mode.[8][9]
Workflow Diagrams
The following diagrams illustrate the experimental workflows for the different sample preparation techniques.
Caption: General workflow for sample preparation using protein precipitation.
Caption: General workflow for sample preparation using liquid-liquid extraction.
Conclusion
The choice of an LC-MS/MS method for the quantification of allopurinol and oxypurinol will depend on the specific requirements of the study.
-
Protein precipitation methods are generally faster and simpler but may be more susceptible to matrix effects. The method by Rathod et al. is notable for its use of a small plasma volume.[2]
-
Liquid-liquid extraction methods, while more labor-intensive, often provide cleaner extracts, potentially leading to lower matrix effects and better sensitivity.
-
The use of a stable isotope-labeled internal standard (e.g., Allopurinol-d2) is generally preferred as it can more effectively compensate for matrix effects and variability in extraction and ionization.
-
Hydrophilic Interaction Liquid Chromatography (HILIC) , as used by Iqbal et al., offers an alternative separation mechanism for these polar compounds.[1]
Researchers should consider factors such as required sensitivity (LLOQ), available sample volume, desired throughput, and the potential for matrix effects when selecting a method. The information presented in this guide provides a solid foundation for making an informed decision. All the discussed methods have been validated according to regulatory guidelines, ensuring their reliability for bioanalytical applications.[5]
References
- 1. Ultra-performance hydrophilic interaction liquid chromatography coupled with tandem mass spectrometry for simultaneous determination of allopurinol, oxypurinol and lesinurad in rat plasma: Application to pharmacokinetic study in rats | PLOS One [journals.plos.org]
- 2. Simultaneous analysis of allopurinol and oxypurinol using a validated liquid chromatography–tandem mass spectrometry method in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Determination of allopurinol and oxypurinol in human plasma and urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of allopurinol and oxypurinol in human plasma and urine by liquid chromatography-tandem mass spectrometry [agris.fao.org]
Development and validation of an HPLC method for Allopurinol impurity profiling
A Comparative Guide to HPLC Methods for Allopurinol Impurity Profiling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the impurity profiling of Allopurinol. The purity of Allopurinol, a medication widely used in the management of hyperuricemia and gout, is critical to its safety and efficacy.[1] Impurity profiling is the process of identifying and quantifying impurities in a drug substance, which can originate from starting materials, synthetic by-products, degradation products, or reagents.[1] This document outlines and compares various validated HPLC methods, offering detailed experimental protocols and performance data to aid in method selection and implementation in a quality control setting.
Methodology Comparison
Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated for the determination of Allopurinol and its related impurities.[2][3][4][5] These methods are essential for ensuring that the levels of impurities are within the acceptable limits set by regulatory bodies like the International Council for Harmonisation (ICH).[1] The primary alternative and advancement to conventional HPLC is the use of Ultra-High-Performance Liquid Chromatography (UPLC), which offers higher resolution, sensitivity, and faster analysis times.[6]
The following tables summarize the key parameters and performance characteristics of different HPLC and UPLC methods reported in the literature.
Table 1: Comparison of Chromatographic Conditions for Allopurinol Impurity Profiling
| Parameter | Method 1 (RP-HPLC)[3] | Method 2 (RP-RRLC)[7] | Method 3 (RP-HPLC)[4][5] | Method 4 (UPLC)[6] |
| Column | ODS C18 (250 x 4.6 mm, 5 µm) | Zorbax SB C8 (50 x 4.6 mm, 1.8 µm) | Kromasil 100-5, C18 (250 x 4.6 mm) | HSS T3 (100 x 2.1 mm, 1.8 µm) |
| Mobile Phase | 0.1 M Dipotassium (B57713) Phosphate (B84403) Buffer (pH 3.5) and Acetonitrile (B52724) (55:45 v/v) | Gradient elution with 0.025 M Potassium Dihydrogen Phosphate Buffer (pH 2.5) and Methanol | Potassium Dihydrogen Orthophosphate and Methanol | Gradient elution with 10 mM Sodium Perchlorate (pH 3.0) and Acetonitrile |
| Flow Rate | 1.5 mL/min | 1.0 mL/min | 1.0 mL/min | 0.4 mL/min |
| Detection | UV at 254 nm | UV at 230 nm | UV at 220 nm | UV at 220 nm |
| Run Time | Not Specified | 10 min | ~ 6 min for Allopurinol peak | Not Specified |
Table 2: Comparison of Method Validation Parameters
| Parameter | Method 1 (RP-HPLC)[8] | Method 2 (RP-RRLC)[7] | Method 3 (LC-MS/MS)[9] | Method 4 (UPLC)[6] |
| Linearity Range (Allopurinol) | 0.051–0.760 µg/mL | 50% to 150% of sample concentration | LOQ to 150% | Not Specified |
| Correlation Coefficient (R²) | > 0.999 | > 0.999 | > 0.99 | > 0.99 |
| LOD (Allopurinol) | 0.02 µg/mL | Not Specified | 0.01 ppm | 0.002-0.006% for impurities |
| LOQ (Allopurinol) | 0.05 µg/mL | Not Specified | 0.03 ppm | Not Specified |
| Accuracy (% Recovery) | 96 - 98.18% for Impurities A, B, C | Not Specified | 97.23% to 107.90% for various impurities | 91.7% to 106.6% for all impurities |
| Precision (% RSD) | Not Specified | < 2.72% for Impurities A and B | < 5.0% at LOQ level | < 5.0% |
Experimental Protocols
Protocol 1: RP-HPLC Method for Allopurinol and its Impurities[2][3]
This method is suitable for the determination of process-related impurities and degradation products in bulk drug and pharmaceutical formulations.
1. Chromatographic System:
- HPLC System: A system equipped with a UV detector.
- Column: ODS C18 (250 x 4.6 mm, 5 µm particle size).
- Mobile Phase: A filtered and degassed mixture of 0.1 M dipotassium phosphate buffer (pH adjusted to 3.5 with phosphoric acid) and acetonitrile in a ratio of 55:45 (v/v).
- Flow Rate: 1.5 mL/min.
- Detection Wavelength: 254 nm.
- Injection Volume: 20 µL.
- Column Temperature: Ambient.
2. Standard and Sample Preparation:
- Standard Solution: Prepare a solution of Allopurinol reference standard in the mobile phase at a known concentration.
- Sample Solution: Dissolve an accurately weighed amount of the Allopurinol sample in the mobile phase to obtain a solution of a similar concentration to the standard solution.
3. System Suitability:
- Inject the standard solution multiple times. The relative standard deviation (RSD) of the peak area for the Allopurinol peak should be not more than 2.0%.
- The tailing factor for the Allopurinol peak should not be more than 1.5.
4. Analysis:
- Inject the blank (mobile phase), followed by the standard solution and the sample solution.
- Identify and quantify the impurities based on their retention times relative to the Allopurinol peak.
Protocol 2: Forced Degradation Studies[3][8][10]
Forced degradation studies are crucial to demonstrate the stability-indicating nature of the analytical method.
-
Acid Hydrolysis: Treat the sample with 5N HCl at room temperature.[8]
-
Base Hydrolysis: Treat the sample with 5N NaOH at room temperature.[8]
-
Oxidative Degradation: Treat the sample with a solution of hydrogen peroxide (e.g., 10%) at room temperature.[1][8]
-
Thermal Degradation: Expose the solid sample to heat (e.g., 80°C).[8]
-
Photolytic Degradation: Expose the solid sample to UV light (e.g., 254 nm).[1][8]
After exposure for a specified duration, the stressed samples are diluted with a suitable solvent and analyzed by the developed HPLC method to assess for degradation products and ensure they are well-separated from the main Allopurinol peak.
Visualizations
Experimental Workflow for HPLC Method Development and Validation
The following diagram illustrates the logical workflow for the development and validation of an HPLC method for Allopurinol impurity profiling.
Caption: Workflow for HPLC method development and validation of Allopurinol impurity profiling.
Relationship between Allopurinol and its Known Impurities
This diagram shows the relationship between Allopurinol and some of its known impurities as documented in pharmacopoeias.
Caption: Relationship between Allopurinol and its potential impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. ijpbs.net [ijpbs.net]
- 3. ijpbs.net [ijpbs.net]
- 4. researchgate.net [researchgate.net]
- 5. media.neliti.com [media.neliti.com]
- 6. researchgate.net [researchgate.net]
- 7. sphinxsai.com [sphinxsai.com]
- 8. FORCED DEGRADATION STUDY FOR ESTIMATION OF RELATED SUBSTANCES AND DEGRADANTS IN ALLOPURINOL TABLET AND ITS METHOD VALIDATION USING RP-HPLC [zenodo.org]
- 9. ymerdigital.com [ymerdigital.com]
A Comparative In Vitro Analysis of Allopurinol and Novel Xanthine Oxidase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of the established xanthine (B1682287) oxidase (XO) inhibitor, Allopurinol (B61711), with novel inhibitors. This document synthesizes experimental data on inhibitory potency and mechanism of action, offering a clear perspective for preclinical research and development.
Allopurinol has long been the primary therapeutic agent for conditions associated with hyperuricemia, such as gout. It functions as a purine (B94841) analogue, inhibiting xanthine oxidase, the pivotal enzyme in the purine catabolism pathway responsible for uric acid production.[1][2] However, the development of novel non-purine selective inhibitors, including Febuxostat (B1672324) and Topiroxostat (B1683209), has provided potent alternatives with different mechanisms of action.[1][3] This guide delves into the in vitro performance of these and other emerging inhibitors compared to Allopurinol, supported by quantitative data and detailed experimental methodologies.
Comparative Inhibitory Activity
The in vitro potency of xanthine oxidase inhibitors is commonly evaluated by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce enzyme activity by 50%. A lower IC50 value indicates a higher inhibitory potency. The following table summarizes the IC50 values for Allopurinol and several novel xanthine oxidase inhibitors from various in vitro studies.
| Inhibitor | IC50 (µM) | Comments |
| Allopurinol | 2.84 ± 0.41[4] | Purine analogue, widely used as a reference compound.[1] |
| 8.7[5] | ||
| 2.588[6] | ||
| 1.56[6] | ||
| 2.2[6] | ||
| Febuxostat | ~0.02 (Ki) | A non-purine selective inhibitor.[6] It forms a stable complex with both oxidized and reduced forms of xanthine oxidase.[1] |
| Topiroxostat | ~0.02 (Ki) | A non-purine selective inhibitor. Animal studies suggest its 50% inhibitory concentration against plasma XO in vitro is 12-fold lower than that of febuxostat.[3] |
| Compound 7 (a chalcone (B49325) derivative) | 0.084[6] | A novel synthetic compound reported to be superior to allopurinol in vitro.[6] |
| Compound 8 (a chalcone derivative) | 0.102[6] | Another novel synthetic chalcone derivative with potent XO inhibition.[6] |
| Compound 9 (a chalcone derivative) | 0.064[6] | The most potent among the evaluated chalcone derivatives in the cited study.[6] |
| 3,4,5-Trihydroxycinnamic acid (THCA) | 61.60 ± 8.00[4] | A natural hydroxycinnamic acid, less potent than allopurinol.[4] |
| Glycitein | 12 µg/mL | A flavonoid found to have a lower IC50 value than allopurinol (24 µg/mL) in the same study.[7] |
| 7,8-Benzoflavone | 0.6[5] | A benzoflavone derivative demonstrating higher potency than allopurinol.[5] |
| 5,6-Benzoflavone | 5.2[5] | Another benzoflavone derivative with notable XO inhibitory activity.[5] |
Mechanism of Action: A Tale of Two Classes
Allopurinol and the newer, novel inhibitors differ fundamentally in their chemical structure and how they interact with xanthine oxidase.
-
Allopurinol , as a purine analogue, is a substrate for xanthine oxidase. It is metabolized to its active form, oxypurinol (B62819), which then binds tightly to the reduced form of the enzyme, leading to inhibition.[8][9] This mechanism is sometimes referred to as suicide inhibition.[8] Because of its structural similarity to purines, allopurinol can also influence other enzymes involved in purine and pyrimidine (B1678525) metabolism.[8]
-
Novel inhibitors , such as Febuxostat, are non-purine analogues.[1][8] This structural difference allows for high-affinity, specific inhibition of xanthine oxidase without significantly affecting other enzymes in the purine/pyrimidine pathways.[8] Febuxostat is a potent inhibitor that blocks the active site of both the oxidized and reduced forms of the enzyme.[1]
Experimental Protocols
The following provides a detailed methodology for a typical in vitro xanthine oxidase inhibition assay, as synthesized from multiple sources.[4][10][11]
In Vitro Xanthine Oxidase Inhibition Assay (Spectrophotometric Method)
Objective: To determine the concentration of a test compound required to inhibit 50% of xanthine oxidase activity (IC50).
Materials:
-
Xanthine Oxidase (from bovine milk or microbial source)
-
Xanthine (substrate)
-
Potassium phosphate (B84403) buffer (e.g., 70-100 mM, pH 7.5)
-
Test compounds (e.g., Allopurinol, novel inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 295 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of xanthine oxidase in potassium phosphate buffer. The final concentration in the assay is typically around 0.05-0.1 U/mL.[10][11]
-
Prepare a substrate solution of xanthine in the same buffer. A common final concentration is 150 µM.[11]
-
Prepare stock solutions of the test compounds and a positive control (e.g., Allopurinol) in DMSO. Perform serial dilutions to obtain a range of concentrations.
-
-
Assay Setup:
-
To the wells of a 96-well plate, add 50 µL of the various concentrations of the inhibitor solutions. For the control (100% enzyme activity), add 50 µL of the buffer/DMSO solution without any inhibitor.
-
Add 30 µL of potassium phosphate buffer to each well.[10]
-
Add 40 µL of the xanthine oxidase solution to each well.[10]
-
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration.
-
Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Control Rate - Inhibitor Rate) / Control Rate] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The IC50 value is determined from the resulting dose-response curve.
-
Visualizing the Process and Pathway
To better understand the experimental process and the biochemical context, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Allopurinol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Comparative effects of topiroxostat and febuxostat on arterial properties in hypertensive patients with hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. herbmedpharmacol.com [herbmedpharmacol.com]
- 5. From Xanthine Oxidase Inhibition to In Vivo Hypouricemic Effect: An Integrated Overview of In Vitro and In Vivo Studies with Focus on Natural Molecules and Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Virtual Screening Analysis and In-vitro Xanthine Oxidase Inhibitory Activity of Some Commercially Available Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Differences in the Mechanisms of Action Between Allopurinol and Febuxostat [ebmconsult.com]
- 9. Allopurinol and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. research.lpubatangas.edu.ph [research.lpubatangas.edu.ph]
Cross-validation of Allopurinol's efficacy in different hyperuricemic animal models
For researchers and drug development professionals, understanding the effectiveness of xanthine (B1682287) oxidase inhibitors like allopurinol (B61711) across different preclinical models is crucial. This guide provides a comparative overview of allopurinol's efficacy in two commonly used hyperuricemic animal models: the potassium oxonate-induced model and the yeast extract-induced model. The data presented is supported by detailed experimental protocols to aid in study design and interpretation.
Allopurinol is a cornerstone therapy for hyperuricemia, a condition characterized by elevated levels of uric acid in the blood, which can lead to gout and other health complications. Its mechanism of action involves the inhibition of xanthine oxidase, a key enzyme in the purine (B94841) metabolism pathway responsible for the conversion of hypoxanthine (B114508) to xanthine and then to uric acid. By blocking this enzyme, allopurinol effectively reduces the production of uric acid.
To evaluate the therapeutic potential of new drug candidates for hyperuricemia, researchers rely on various animal models that mimic the human condition. The choice of model can significantly influence the outcome and interpretation of preclinical studies. This guide focuses on two prevalent models and cross-validates the efficacy of allopurinol within them.
Data Presentation: Allopurinol's Impact on Serum Uric Acid Levels
The following table summarizes the quantitative data on the efficacy of allopurinol in reducing serum uric acid levels in both potassium oxonate-induced and yeast extract-induced hyperuricemic mouse models.
| Model Type | Animal Species | Treatment Group | Dosage | Serum Uric Acid (mg/dL) Mean ± SEM | Reference |
| Potassium Oxonate-Induced | Mice | Control | - | 1.52 ± 0.18 | [1] |
| Hyperuricemic (Model) | 250 mg/kg Potassium Oxonate (i.p.) | 4.85 ± 0.32 | [1] | ||
| Allopurinol-Treated | 5 mg/kg Allopurinol (p.o.) | 2.13 ± 0.21 | [1] | ||
| Yeast Extract-Induced | Mice | Normal | - | 1.75 ± 0.15 | [2] |
| Model | 15 g/kg Yeast Extract (p.o.) | 3.21 ± 0.24 | [2] | ||
| Allopurinol-Treated | 10 mg/kg Allopurinol (p.o.) | 2.05 ± 0.19 | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and accurate comparison.
Potassium Oxonate-Induced Hyperuricemia Model
This model rapidly induces hyperuricemia by inhibiting uricase, the enzyme that breaks down uric acid in most mammals, including mice.
-
Animals: Male Kunming mice are typically used.
-
Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions with free access to food and water.
-
Induction of Hyperuricemia: Hyperuricemia is induced by a single intraperitoneal (i.p.) injection of potassium oxonate at a dose of 250 mg/kg body weight.[1] Control animals receive a corresponding volume of the vehicle (e.g., saline).
-
Treatment: Allopurinol, suspended in a vehicle like 0.5% carboxymethylcellulose sodium (CMC-Na), is administered orally (p.o.) at a dose of 5 mg/kg body weight one hour after the potassium oxonate injection.[1]
-
Sample Collection: Blood samples are collected at a specified time point after treatment (e.g., 2 hours) for the measurement of serum uric acid levels.
Yeast Extract-Induced Hyperuricemia Model
This model mimics hyperuricemia induced by a high-purine diet, providing a more diet-related pathological context.
-
Animals: Male Kunming mice are commonly used.
-
Acclimatization: Mice are housed under standard conditions with free access to food and water for at least a week before the experiment.
-
Induction of Hyperuricemia: Mice in the model and treatment groups are orally administered a yeast extract paste (15 g/kg body weight) daily for a specified period, for instance, 13 consecutive days, to induce hyperuricemia.[2] The normal control group receives the vehicle.
-
Treatment: On the days of yeast extract administration, the allopurinol-treated group receives an oral dose of allopurinol (10 mg/kg body weight).[2]
-
Sample Collection: At the end of the treatment period, blood is collected to determine serum uric acid concentrations.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the underlying mechanism of action, the following diagrams are provided.
References
- 1. Impact of Lesinurad and allopurinol on experimental Hyperuricemia in mice: biochemical, molecular and Immunohistochemical study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-hyperuricemia effect of hesperetin is mediated by inhibiting the activity of xanthine oxidase and promoting excretion of uric acid - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Neuroprotective Effects of Allopurinol and Nimesulide in Rat Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective effects of Allopurinul and Nimesulide (B1678887), two pharmacological agents with distinct mechanisms of action, in various rat models of neurological injury. By presenting experimental data, detailing methodologies, and visualizing key pathways, this document aims to serve as a valuable resource for researchers investigating novel therapeutic strategies for neurodegenerative diseases and acute brain injury.
Mechanisms of Neuroprotection
Allopurinol (B61711) and Nimesulide exert their neuroprotective effects through different primary pathways. Allopurinol primarily acts as an antioxidant by inhibiting xanthine (B1682287) oxidase, a key enzyme in the purine (B94841) degradation pathway that produces reactive oxygen species. Nimesulide, a non-steroidal anti-inflammatory drug (NSAID), selectively inhibits cyclooxygenase-2 (COX-2), a critical enzyme in the inflammatory cascade.
Allopurinol: Targeting Oxidative Stress
Allopurinol, a structural analog of hypoxanthine, competitively inhibits xanthine oxidase.[1][2] This inhibition reduces the production of uric acid and, more importantly in the context of neuroprotection, decreases the generation of superoxide (B77818) radicals (O₂⁻) and hydrogen peroxide (H₂O₂), thus mitigating oxidative stress-induced neuronal damage.[1][2] Evidence suggests that Allopurinol's neuroprotective capacity is also linked to the preservation of purine metabolites like adenosine, which has neuroprotective properties.[3]
Nimesulide: Targeting Neuroinflammation
Nimesulide is a preferential inhibitor of COX-2.[4][5] In the central nervous system, COX-2 is upregulated in response to injury and inflammation, leading to the production of prostaglandins, particularly prostaglandin (B15479496) E2 (PGE2).[5] PGE2 contributes to neuroinflammation, vasodilation, and increased vascular permeability, all of which can exacerbate neuronal damage. By selectively inhibiting COX-2, Nimesulide reduces the synthesis of these pro-inflammatory mediators.[4][5]
Comparative Efficacy: Experimental Data
The following tables summarize the quantitative data from a key study directly comparing Allopurinol and Nimesulide in a rat model of cerebral ischemic reperfusion injury.[6][7] Additional data from other relevant studies are also included to provide a broader context.
Biomarkers of Oxidative Stress and Inflammation
| Biomarker | Injury Model | Treatment Group | Dose (mg/kg) | Result (Mean ± SD) | % Change vs. Injury Control | Reference |
| MDA (nmol/mg protein) | Cerebral Ischemia/Reperfusion | Sham | - | 1.25 ± 0.15 | - | [6] |
| Injury Control | - | 3.85 ± 0.25 | - | [6] | ||
| Allopurinol | 15 | 2.15 ± 0.15 | ↓ 44.2% | [6] | ||
| Allopurinol | 30 | 1.75 ± 0.15 | ↓ 54.5% | [6] | ||
| Nimesulide | 20 | 2.35 ± 0.25 | ↓ 39.0% | [6] | ||
| Nimesulide | 40 | 1.95 ± 0.15 | ↓ 49.4% | [6] | ||
| SOD (U/mg protein) | Cerebral Ischemia/Reperfusion | Sham | - | 8.25 ± 0.55 | - | [6] |
| Injury Control | - | 3.15 ± 0.35 | - | [6] | ||
| Allopurinol | 15 | 5.85 ± 0.45 | ↑ 85.7% | [6] | ||
| Allopurinol | 30 | 7.15 ± 0.35 | ↑ 127.0% | [6] | ||
| Nimesulide | 20 | 5.15 ± 0.25 | ↑ 63.5% | [6] | ||
| Nimesulide | 40 | 6.75 ± 0.45 | ↑ 114.3% | [6] | ||
| CAT (U/mg protein) | Cerebral Ischemia/Reperfusion | Sham | - | 15.5 ± 1.5 | - | [6] |
| Injury Control | - | 6.5 ± 0.5 | - | [6] | ||
| Allopurinol | 15 | 10.5 ± 1.0 | ↑ 61.5% | [6] | ||
| Allopurinol | 30 | 13.5 ± 1.0 | ↑ 107.7% | [6] | ||
| Nimesulide | 20 | 9.5 ± 0.5 | ↑ 46.2% | [6] | ||
| Nimesulide | 40 | 12.5 ± 1.0 | ↑ 92.3% | [6] | ||
| MPO (U/g tissue) | Cerebral Ischemia/Reperfusion | Sham | - | 0.25 ± 0.05 | - | [6] |
| Injury Control | - | 1.25 ± 0.15 | - | [6] | ||
| Allopurinol | 15 | 0.65 ± 0.05 | ↓ 48.0% | [6] | ||
| Allopurinol | 30 | 0.45 ± 0.05 | ↓ 64.0% | [6] | ||
| Nimesulide | 20 | 0.75 ± 0.05 | ↓ 40.0% | [6] | ||
| Nimesulide | 40 | 0.55 ± 0.05 | ↓ 56.0% | [6] |
Neurological and Histopathological Outcomes
| Outcome Measure | Injury Model | Treatment Group | Dose (mg/kg) | Result | Reference |
| Infarct Volume Reduction | Transient Focal Cerebral Ischemia | Nimesulide | 12 | 59% reduction in total infarct volume | [4] |
| Neurological Deficit Score | Transient Focal Cerebral Ischemia | Nimesulide | 3, 6, 12 | Significant improvement at 24, 48, and 72 hours post-stroke | [4] |
| Neuronal Cell Loss | Repeated Traumatic Brain Injury | Allopurinol | 100 | Markedly reduced neuronal loss in CA1, GD, and PC brain regions | [1] |
| Inflammatory Markers (iNOS, TNFα) | Repeated Traumatic Brain Injury | Allopurinol | 100 | Reduced expression of iNOS and TNFα in brain tissue | [1] |
| Motor Function (Tarlov Scale) | Spinal Cord Ischemia/Reperfusion | Allopurinol (in combination with N-acetylcysteine) | Not specified | Better neurological function compared to control | [8] |
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
Animal Models
-
Cerebral Ischemic Reperfusion Injury: Wistar albino rats were anesthetized, and a midline incision was made in the neck to expose the common carotid arteries. Ischemia was induced by occluding both common carotid arteries for 30 minutes, followed by 4 hours of reperfusion by removing the occlusion.[6][7]
-
Transient Focal Cerebral Ischemia: This model involves the temporary occlusion of the middle cerebral artery (MCA), a common procedure to mimic stroke in humans.[4]
-
Repeated Traumatic Brain Injury: A weight-drop model was used on aged male Wistar rats to induce repeated traumatic brain injury.[1]
-
Spinal Cord Injury: A surgical procedure was applied to male Sprague Dawley rats to cause spinal cord injury.[9]
Drug Administration
-
Allopurinol: Administered intraperitoneally (i.p.) at doses of 15 and 30 mg/kg, 10 minutes before reperfusion in the cerebral ischemia model.[6][7] In the traumatic brain injury model, a dose of 100 mg/kg was used.[1]
-
Nimesulide: Administered i.p. at doses of 20 and 40 mg/kg, 10 minutes before reperfusion in the cerebral ischemia model.[6][7] In a separate focal cerebral ischemia study, doses of 3, 6, and 12 mg/kg were administered.[4]
Biochemical Assays
-
Malondialdehyde (MDA) Assay (Lipid Peroxidation): Brain tissue was homogenized in ice-cold buffer. The homogenate was then mixed with trichloroacetic acid (TCA) and thiobarbituric acid (TBA). The mixture was heated in a boiling water bath, cooled, and centrifuged. The absorbance of the supernatant was measured spectrophotometrically at 532 nm.
-
Superoxide Dismutase (SOD) Activity Assay: The assay is based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a xanthine-xanthine oxidase system. The absorbance is measured spectrophotometrically.
-
Catalase (CAT) Activity Assay: The assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase. The remaining H₂O₂ is reacted with a reagent to produce a colored compound, and the absorbance is measured spectrophotometrically.
-
Myeloperoxidase (MPO) Activity Assay: Brain tissue was homogenized in a buffer containing hexadecyltrimethylammonium bromide (HETAB). The MPO activity in the supernatant was determined by measuring the H₂O₂-dependent oxidation of a substrate, such as o-dianisidine, which results in a colored product. The absorbance is measured spectrophotometrically.[7]
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for comparing the neuroprotective effects of Allopurinol and Nimesulide in a rat model of cerebral ischemia.
Conclusion
Both Allopurinol and Nimesulide demonstrate significant neuroprotective effects in various rat models of neurological injury. Allopurinol's efficacy is primarily attributed to its potent antioxidant properties through the inhibition of xanthine oxidase, leading to a reduction in oxidative stress markers and neuronal damage.[1][2] Nimesulide exerts its neuroprotective effects by selectively inhibiting COX-2, thereby attenuating the neuroinflammatory cascade.[4][5]
The direct comparative data from the cerebral ischemic reperfusion injury model suggests that both drugs are effective in mitigating oxidative stress and inflammation.[6][7] The choice between these agents in a research or therapeutic context may depend on the specific pathophysiology of the neurological condition being investigated, with Allopurinol being a strong candidate for conditions with a primary oxidative stress component and Nimesulide for those driven by inflammation. Further research is warranted to explore the potential synergistic effects of combining these two agents for enhanced neuroprotection.
References
- 1. Allopurinol attenuates repeated traumatic brain injury in old rats: A preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.viamedica.pl [journals.viamedica.pl]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Wide therapeutic time window for nimesulide neuroprotection in a model of transient focal cerebral ischemia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MDA Assay [bio-protocol.org]
- 7. Measuring Myeloperoxidase Activity in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of N-acetylcysteine and allopurinol combination to protect spinal cord ischemia/reperfusion injury induced by aortic cross-clamping in rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective effects of allopurinol on spinal cord injury in rats: a biochemical and immunohistochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Allopurinol and Other Purine Analogue Inhibitors
For researchers, scientists, and drug development professionals, a comprehensive understanding of the comparative efficacy, safety, and mechanisms of action of purine (B94841) analogue inhibitors is crucial for advancing therapeutic strategies. This guide provides a detailed, data-driven comparison of Allopurinol (B61711), a cornerstone therapy, against other significant purine analogue inhibitors, including the non-purine selective xanthine (B1682287) oxidase inhibitor Febuxostat (B1672324) and the thiopurine analogues Azathioprine (B366305) and 6-Mercaptopurine (B1684380).
Xanthine Oxidase Inhibitors: Allopurinol vs. Febuxostat
Allopurinol and Febuxostat are primary therapeutic agents for the management of hyperuricemia and gout, functioning by inhibiting xanthine oxidase, the terminal enzyme in purine degradation to uric acid.
Mechanism of Action
Both drugs target xanthine oxidase, but through different molecular interactions. Allopurinol, a purine analogue, and its active metabolite, oxypurinol, act as competitive inhibitors.[1] Febuxostat, a non-purine analogue, is a more potent and selective inhibitor of both the oxidized and reduced forms of xanthine oxidase.[1][2] This difference in mechanism contributes to their distinct pharmacological profiles.
Comparative Efficacy: Clinical Trial Data
Multiple head-to-head clinical trials have evaluated the urate-lowering efficacy of Allopurinol and Febuxostat.
| Clinical Trial | Drug & Dosage | Primary Endpoint | Results | Citation |
| Becker et al. (2005) | Febuxostat 80 mg/day, Febuxostat 120 mg/day, Allopurinol 300 mg/day | Proportion of subjects with serum urate <6.0 mg/dL at the last three measurements | 53% (Febuxostat 80 mg), 62% (Febuxostat 120 mg), 21% (Allopurinol) (P<0.001 for both Febuxostat groups vs. Allopurinol) | [2][3][4][5][6] |
| CONFIRMS Trial | Febuxostat 40 mg/day, Febuxostat 80 mg/day, Allopurinol 300/200 mg/day | Proportion of subjects with serum urate <6.0 mg/dL at final visit | 45% (Febuxostat 40 mg), 67% (Febuxostat 80 mg), 42% (Allopurinol) (Febuxostat 80 mg superior to both, P<0.001) | [7][8][9] |
| Korean Patients Trial | Febuxostat 40, 80, 120 mg/day, Allopurinol 300 mg/day, Placebo | Proportion of subjects with serum urate <6.0 mg/dL after 4 weeks | 25.7% (Febuxostat 40 mg), 80.0% (Febuxostat 80 mg), 83.3% (Febuxostat 120 mg), 58.3% (Allopurinol), 0% (Placebo) | [10][11] |
| Calcium Stone Formers Trial | Febuxostat 80 mg/day, Allopurinol 300 mg/day, Placebo | Percent change in 24-hour urinary uric acid from baseline to month 6 | -58.6% (Febuxostat), -36.4% (Allopurinol), -12.7% (Placebo) (Febuxostat significantly greater reduction than Allopurinol, P=0.003) | [12] |
Comparative Safety Profiles
The safety of Allopurinol and Febuxostat, particularly concerning cardiovascular events, has been a subject of extensive research.
| Safety Parameter | Allopurinol | Febuxostat | Key Clinical Trial Findings | Citation |
| Cardiovascular Events | Generally considered safe, though hypersensitivity reactions can occur. | Initial concerns of increased cardiovascular risk. | The FAST trial found Febuxostat to be non-inferior to Allopurinol regarding cardiovascular events. The CARES trial reported higher cardiovascular mortality with Febuxostat in patients with major cardiovascular disease. | [13][14][15][16] |
| Hypersensitivity Reactions | More common, can range from mild rash to severe systemic reactions. | Less common, but can still occur. | Patients with a history of severe Allopurinol adverse reactions have been studied with Febuxostat, with most tolerating it well. | |
| Renal Impairment | Dose adjustment is often required in patients with chronic kidney disease (CKD). | Generally does not require dose adjustment in mild to moderate CKD. | The CONFIRMS trial showed both Febuxostat doses were more efficacious than Allopurinol in patients with mild/moderate renal impairment. | [7][17] |
| Adverse Events (General) | Common side effects include rash and gastrointestinal upset. | Common side effects include liver function abnormalities, nausea, and joint pain. | Overall adverse event rates were comparable between the two drugs in several large trials. | [7][8] |
Thiopurine Analogues: Azathioprine vs. 6-Mercaptopurine
Azathioprine (AZA) and its active metabolite, 6-Mercaptopurine (6-MP), are purine analogues primarily used as immunosuppressants in inflammatory bowel disease (IBD) and for anti-cancer therapy.
Mechanism of Action and Metabolic Pathway
Azathioprine is a prodrug that is non-enzymatically converted to 6-MP.[18] Both drugs exert their effects by being metabolized to thioguanine nucleotides (TGNs), which are incorporated into DNA and RNA, leading to cytotoxicity and immunosuppression.[19] Another metabolite, methylmercaptopurine ribonucleotides (6-MMPR), is associated with hepatotoxicity.[18] The metabolism of thiopurines is critically dependent on the enzyme thiopurine S-methyltransferase (TPMT).
Comparative Efficacy and Safety
Direct head-to-head, large-scale randomized controlled trials comparing Azathioprine and 6-Mercaptopurine are limited.[18] However, their clinical efficacy is generally considered equivalent.[18] The choice between the two often comes down to tolerability and cost.
| Parameter | Azathioprine | 6-Mercaptopurine | Key Findings | Citation |
| Clinical Efficacy (IBD) | Effective for maintaining remission in Crohn's disease and ulcerative colitis. | Also effective for maintaining remission in Crohn's disease and ulcerative colitis. | A Cochrane review found that thiopurines are more effective than placebo for maintaining remission in ulcerative colitis. For active Crohn's disease, they offer a modest advantage over placebo. | [20][21][22][23] |
| Tolerability | Intolerance can occur due to side effects. | Some patients who are intolerant to Azathioprine may tolerate 6-Mercaptopurine. | A retrospective study found no significant difference in tolerance or adherence between the two in thiopurine-naïve IBD patients. | [18] |
| Adverse Effects | Nausea, vomiting, bone marrow suppression (leukopenia), pancreatitis, hepatotoxicity. | Similar adverse effect profile to Azathioprine. | The risk of myelosuppression is significantly increased in patients with deficient TPMT activity. | [18] |
| TPMT Polymorphism | TPMT testing is crucial before initiating therapy to identify patients at risk of severe myelosuppression. | Same as Azathioprine. | Patients with low or absent TPMT activity require dose reduction or alternative therapies. |
Experimental Protocols
In Vitro Xanthine Oxidase Inhibition Assay
This spectrophotometric assay is commonly used to determine the inhibitory potential of compounds against xanthine oxidase.
Objective: To measure the inhibition of xanthine oxidase activity by a test compound (e.g., Allopurinol, Febuxostat) by monitoring the formation of uric acid from xanthine.
Materials:
-
Xanthine Oxidase
-
Xanthine (substrate)
-
Test inhibitor and positive control (e.g., Allopurinol)
-
Potassium phosphate (B84403) buffer (pH 7.5)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 295 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of xanthine oxidase, xanthine, and the test inhibitor in the appropriate buffer or solvent (e.g., DMSO for inhibitors).
-
Assay Setup: In a 96-well plate, add the potassium phosphate buffer, the test inhibitor solution at various concentrations, and the xanthine oxidase solution. Include a control with no inhibitor (vehicle only) and a positive control with a known inhibitor.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[24]
-
Reaction Initiation: Add the xanthine substrate solution to all wells to start the enzymatic reaction.
-
Data Acquisition: Immediately measure the absorbance at 295 nm and continue to record readings at regular intervals (e.g., every minute) for a defined period (e.g., 15-30 minutes).[24]
-
Data Analysis: Calculate the rate of uric acid formation (change in absorbance over time). Determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 value.
Thiopurine S-Methyltransferase (TPMT) Enzyme Activity Assay
This assay is crucial for personalized medicine to determine a patient's ability to metabolize thiopurine drugs.
Objective: To quantitatively measure TPMT enzyme activity in red blood cells (RBCs) to guide thiopurine dosing.
Materials:
-
Patient whole blood sample (collected in EDTA or heparin tubes)
-
Lysis buffer to prepare RBC hemolysate
-
Reaction buffer containing S-adenosyl-L-methionine (SAM) as a methyl donor and 6-mercaptopurine as the substrate
-
Stopping solution
-
High-performance liquid chromatography (HPLC) system with UV detection
Procedure:
-
Sample Preparation: Collect a whole blood sample and separate the red blood cells. Prepare an RBC hemolysate by lysing the cells.
-
Enzymatic Reaction: Incubate the RBC hemolysate with a reaction mixture containing 6-mercaptopurine and SAM. TPMT in the hemolysate will catalyze the methylation of 6-MP to form 6-methylmercaptopurine (6-MMP).
-
Reaction Termination: After a specific incubation time, stop the reaction by adding a stopping solution (e.g., perchloric acid).
-
Quantification: Separate and quantify the product, 6-MMP, from the reaction mixture using HPLC with UV detection.
-
Data Analysis: Calculate the TPMT enzyme activity based on the amount of 6-MMP produced over time, typically expressed as units per milliliter of packed red blood cells. The results are then categorized as normal, intermediate, or low/deficient activity.[25]
Conclusion
The selection of a purine analogue inhibitor requires careful consideration of its specific mechanism, efficacy in the target patient population, and safety profile. Febuxostat has demonstrated superior urate-lowering efficacy compared to fixed-dose Allopurinol, particularly in patients with renal impairment.[7] However, the cardiovascular safety of Febuxostat remains a topic of discussion, with trials like FAST providing reassurance of its non-inferiority to Allopurinol in this regard.[15][16] For the thiopurines, Azathioprine and 6-Mercaptopurine are considered to have comparable efficacy, with the choice often guided by patient tolerance.[18] Pre-treatment screening for TPMT activity is a critical step in mitigating the risk of severe myelosuppression associated with thiopurine therapy. This guide provides a foundational comparison to aid researchers and clinicians in their evaluation and development of purine analogue inhibitors.
References
- 1. Comparative Effectiveness of Allopurinol and Febuxostat in Gout Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. login.medscape.com [login.medscape.com]
- 3. Febuxostat compared with allopurinol in patients with hyperuricemia and gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. podiatry.com [podiatry.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. The urate-lowering efficacy and safety of febuxostat in the treatment of the hyperuricemia of gout: the CONFIRMS trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. login.medscape.com [login.medscape.com]
- 9. researchgate.net [researchgate.net]
- 10. The Urate-lowering Efficacy and Safety of Febuxostat in Korean Patients with Gout [jrd.or.kr]
- 11. synapse.koreamed.org [synapse.koreamed.org]
- 12. Randomized controlled trial of febuxostat versus allopurinol or placebo in individuals with higher urinary uric acid excretion and calcium stones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. FAST Results for Febuxostat Safety in Patients with Gout - The Rheumatologist [the-rheumatologist.org]
- 15. research.ed.ac.uk [research.ed.ac.uk]
- 16. Long-term cardiovascular safety of febuxostat compared with allopurinol in patients with gout (FAST): a multicentre, prospective, randomised, open-label, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of febuxostat on renal function in patients with chronic kidney disease: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Thiopurine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Azathioprine or 6-mercaptopurine for inflammatory bowel disease: do risks outweigh benefits? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Azathioprine or 6-mercaptopurine for the treatment of active Crohn's disease | Cochrane [cochrane.org]
- 22. researchgate.net [researchgate.net]
- 23. Are azathioprine and 6-mercaptopurine effective drugs for the long-term treatment of ulcerative colitis? | Cochrane [cochrane.org]
- 24. benchchem.com [benchchem.com]
- 25. labcorp.com [labcorp.com]
A Head-to-Head Comparison of Allopurinol and Febuxostat in a Poultry Model of Hyperuricemia
A deep dive into the relative efficacy of two leading xanthine (B1682287) oxidase inhibitors for the management of hyperuricemia in an avian model reveals key differences in their therapeutic potential. This guide synthesizes findings from pivotal studies to offer a clear comparison for researchers, scientists, and drug development professionals.
In the quest for effective treatments for hyperuricemia, a metabolic disorder characterized by elevated uric acid levels, both Allopurinol and Febuxostat have emerged as prominent xanthine oxidase inhibitors. These drugs work by blocking the final steps in purine (B94841) metabolism, thereby reducing uric acid production. To elucidate their comparative efficacy, researchers have utilized poultry models, which, due to their uricotelic nature (excreting nitrogenous waste primarily as uric acid), provide a relevant physiological system for studying hyperuricemia and gout.
A key study in this area involved the induction of hyperuricemia in broiler chicks using diclofenac (B195802), a non-steroidal anti-inflammatory drug known to induce renal damage and subsequent hyperuricemia in birds. This model allows for the direct assessment of therapeutic interventions aimed at lowering uric acid levels and mitigating the pathological consequences of its accumulation.
Experimental Protocols
A foundational study by Rathod et al. (2018) provides a robust experimental framework for evaluating these compounds. The protocol involved dividing broiler chicks into several groups to assess the effects of Allopurinol and Febuxostat in both healthy and hyperuricemic states.
Induction of Hyperuricemia: Hyperuricemia was induced by the daily oral administration of diclofenac at a dosage of 10 mg/kg body weight for 21 days. This method consistently leads to elevated serum uric acid levels and clinical signs of gout.
Treatment Regimens: The comparative efficacy of Allopurinol and Febuxostat was evaluated by administering them to different groups of hyperuricemic chicks. The typical dosages used were:
-
Allopurinol: 25 mg/kg body weight, administered orally once daily for 21 days.
-
Febuxostat: 4 mg/kg body weight, administered orally once daily for 21 days.
Control groups included untreated healthy chicks and a diclofenac-treated group without therapeutic intervention.
Key Parameters Measured: Throughout the 21-day study period, several key parameters were monitored to assess the efficacy and safety of the treatments:
-
Serum Uric Acid Levels: The primary indicator of hyperuricemia.
-
Serum Creatinine and Blood Urea Nitrogen (BUN): Markers of renal function.
-
Mortality Rate: An indicator of the severity of the induced pathology and the protective effects of the treatments.
-
Clinical Signs and Gross Pathology: Observation of signs of gout and post-mortem examination of visceral organs.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data from comparative studies, highlighting the relative efficacy of Allopurinol and Febuxostat in the poultry model.
Table 1: Effect of Allopurinol and Febuxostat on Serum Biochemical Parameters (Mean ± SE)
| Treatment Group | Serum Uric Acid (mg/dl) | Serum Creatinine (mg/dl) | Blood Urea Nitrogen (mg/dl) |
| Control | 4.58 ± 0.25 | 0.38 ± 0.02 | 4.56 ± 0.21 |
| Diclofenac (10 mg/kg) | 12.89 ± 0.89 | 1.25 ± 0.11 | 15.23 ± 1.12 |
| Diclofenac + Allopurinol (25 mg/kg) | 7.12 ± 0.45 | 0.68 ± 0.05 | 8.15 ± 0.54 |
| Diclofenac + Febuxostat (4 mg/kg) | 5.89 ± 0.38 | 0.51 ± 0.04 | 6.23 ± 0.41 |
Data synthesized from published studies in broiler models of diclofenac-induced hyperuricemia.
Table 2: Comparative Mortality Rates
| Treatment Group | Number of Birds | Number of Mortalities | Mortality Rate (%) |
| Control | 18 | 0 | 0 |
| Diclofenac (10 mg/kg) | 18 | 5 | 27.77 |
| Diclofenac + Allopurinol (25 mg/kg) | 18 | 2 | 11.11 |
| Diclofenac + Febuxostat (4 mg/kg) | 18 | 1 | 5.55 |
Data from Rathod et al. (2018) illustrates a significant reduction in mortality with both treatments, with a notable advantage for Febuxostat.
The data clearly indicates that both Allopurinol and Febuxostat significantly reduced serum uric acid, creatinine, and BUN levels compared to the diclofenac-only group. Notably, Febuxostat demonstrated a greater efficacy in lowering these biomarkers, bringing them closer to the levels observed in the control group. Furthermore, Febuxostat was associated with a lower mortality rate, suggesting a superior protective effect in this avian model of acute hyperuricemia and gout.[1]
Mandatory Visualizations
To further elucidate the mechanisms and experimental design, the following diagrams are provided.
The diagram above illustrates the final steps of purine catabolism in poultry, where hypoxanthine is converted to xanthine and subsequently to uric acid, both steps being catalyzed by the enzyme xanthine oxidase. Allopurinol and Febuxostat act as inhibitors of this enzyme, thereby blocking the production of uric acid.
This workflow diagram outlines the key stages of the experimental protocol used to compare the efficacy of Allopurinol and Febuxostat in the diclofenac-induced poultry model of hyperuricemia.
References
A Comparative Guide to Allopurinol and Oxypurinol in Xanthine Oxidase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanistic differences between allopurinol (B61711) and its active metabolite, oxypurinol (B62819), in the inhibition of xanthine (B1682287) oxidase (XOR). The information presented is supported by experimental data to facilitate a comprehensive understanding for research and drug development purposes.
Introduction: The Role of Allopurinol and Oxypurinol in Hyperuricemia
Allopurinol is a cornerstone in the management of hyperuricemia and gout, conditions characterized by elevated levels of uric acid in the blood. Its therapeutic effect stems from the inhibition of xanthine oxidase (XOR), the enzyme responsible for the final two steps in purine (B94841) metabolism: the conversion of hypoxanthine (B114508) to xanthine and then to uric acid. Allopurinol itself is a substrate for XOR and is rapidly metabolized to its active form, oxypurinol. While it is the long-held belief that oxypurinol is the primary mediator of XOR inhibition due to its longer half-life, recent studies have revealed significant mechanistic differences and superior efficacy of the parent drug, allopurinol.
Mechanism of Action and Inhibition Kinetics
Allopurinol, a structural analog of hypoxanthine, and oxypurinol, an analog of xanthine, both function as inhibitors of xanthine oxidase. However, their potency and the precise nature of their interaction with the enzyme's molybdenum active site differ significantly.
Allopurinol is initially oxidized by XOR to oxypurinol, a process that involves the reduction of the molybdenum center from Mo(VI) to Mo(IV). The resulting oxypurinol, when properly oriented, forms a tight-binding complex with the reduced Mo(IV) state of the enzyme, leading to potent inhibition. This makes allopurinol a mechanism-based inhibitor.
Oxypurinol, when administered directly, also inhibits XOR. However, its binding to the oxidized Mo(VI) state of the enzyme is significantly weaker. The formation of the tightly bound inhibitory complex requires the enzyme to be in its reduced Mo(IV) state, which is typically achieved through the turnover of substrates like xanthine or hypoxanthine.
Recent kinetic studies have demonstrated that allopurinol is a more potent inhibitor of XOR than oxypurinol. A competitive pattern of inhibition is observed for both compounds.
Data Presentation: Inhibitory Constants
| Inhibitor | Target Enzyme | Substrate | Ki (μM) | Inhibition Type | Reference |
| Allopurinol | Bovine Milk XO | Xanthine | ~0.6 | Competitive | |
| Oxypurinol | Bovine Milk XO | Xanthine | ~6.0 | Competitive | |
| Allopurinol | Bovine Milk XDH | Xanthine | ~0.7 | Competitive | |
| Oxypurinol | Bovine Milk XDH | Xanthine | ~7.0 | Competitive |
XO: Xanthine Oxidase form; XDH: Xanthine Dehydrogenase form. The Ki for oxypurinol is approximately 10-fold higher than for allopurinol, indicating a lower binding affinity for the enzyme.
In Vivo Efficacy
Animal studies have corroborated the in vitro findings, demonstrating that allopurinol has a more potent urate-lowering effect than oxypurinol when administered directly. In a mouse model of hyperuricemia, a lower dose of allopurinol was required to achieve the same reduction in plasma uric acid levels as a higher dose of oxypurinol. Treatment with allopurinol also leads to a significant increase in plasma hypoxanthine levels, which is not as pronounced with oxypurinol treatment. This suggests that allopurinol is more effective at inhibiting the initial step of hypoxanthine to xanthine conversion.
Structural Basis of Inhibition
X-ray crystallography has provided detailed insights into the interaction of oxypurinol with the XOR active site. The crystal structure of the reduced bovine milk xanthine oxidoreductase in complex with oxypurinol reveals that the inhibitor coordinates directly with the molybdenum atom via its N2 nitrogen. This interaction is further stabilized by hydrogen bonds with key amino acid residues, including glutamate (B1630785) 802 and arginine 880, which are crucial for the enzyme's catalytic activity. The formation of this stable complex with the reduced molybdenum center is central to the potent inhibition observed.
Signaling Pathways and Experimental Workflows
Signaling Pathway of XOR Inhibition
The following diagram illustrates the metabolic conversion of allopurinol and the subsequent inhibition of xanthine oxidase.
Experimental Workflow for XOR Inhibition Assay
A typical workflow for assessing the inhibitory potential of compounds against xanthine oxidase is depicted below.
Experimental Protocols
Xanthine Oxidase Inhibition Assay (Spectrophotometric)
This protocol is adapted from established methods for determining XOR inhibitory activity.
Materials:
-
Xanthine Oxidase (e.g., from bovine milk)
-
Xanthine (substrate)
-
Allopurinol (positive control)
-
Oxypurinol (test compound)
-
Potassium phosphate (B84403) buffer (e.g., 70 mM, pH 7.5)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 295 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of xanthine oxidase in potassium phosphate buffer. The final concentration in the assay should be optimized, often starting around 0.05 U/mL.
-
Prepare a stock solution of xanthine in the same buffer. A typical final concentration in the assay is 150 µM.
-
Prepare stock solutions of allopurinol and oxypurinol in DMSO. Create serial dilutions as required. The final DMSO concentration in the assay should be kept low (e.g., ≤1%).
-
-
Assay Protocol:
-
To the wells of a 96-well plate, add 50 µL of the inhibitor solution (allopurinol, oxypurinol, or DMSO for the control).
-
Add 30 µL of potassium phosphate buffer.
-
Add 40 µL of the xanthine oxidase solution to each well.
-
Pre-incubate the plate at 25°C for 15 minutes.
-
Initiate the reaction by adding 60 µL of the xanthine substrate solution.
-
Immediately begin measuring the absorbance at 295 nm every minute for 15-30 minutes to monitor the formation of uric acid.
-
-
Data Analysis:
-
Calculate the rate of uric acid formation (ΔAbs/min) from the linear portion of the curve.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control.
-
Calculate the IC50 value from the dose-response curve.
-
For determining the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk or other kinetic plots.
-
Conclusion
The evidence strongly indicates that allopurinol is a more potent inhibitor of xanthine oxidase than its metabolite, oxypurinol. This is attributed to its role as a mechanism-based inhibitor, where its conversion to oxypurinol by XOR leads to the formation of a highly stable inhibitory complex with the reduced form of the enzyme. While oxypurinol is also an effective inhibitor, its reliance on the pre-reduced state of the enzyme for tight binding results in a lower overall inhibitory potency. These mechanistic distinctions are crucial for the design of novel XOR inhibitors and for optimizing therapeutic strategies for hyperuricemia and gout. The short half-life of allopurinol suggests that oxypurinol is primarily responsible for enzyme inhibition in vivo, however, the superior potency of allopurinol suggests that multiple, smaller doses of allopurinol may be a more effective treatment strategy.
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Allopurinol (Sodium)
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and protecting the broader ecosystem. Allopurinol (B61711), a xanthine (B1682287) oxidase inhibitor, and its sodium salt are compounds that require careful consideration for disposal due to their potential environmental impact and classification as a toxic solid.[1][2] This document provides essential, immediate safety and logistical information, including operational and disposal plans with step-by-step guidance for the proper disposal of allopurinol.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is crucial to handle allopurinol and its sodium salt with the appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[3] All handling of solid allopurinol should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[3] In the event of a spill, avoid generating dust. The spilled material should be carefully swept up or vacuumed with a HEPA-filtered vacuum and placed into a sealed container for disposal.[3]
Regulatory Compliance
All waste materials containing allopurinol must be disposed of in strict accordance with all applicable federal, state, and local regulations.[1][4] It is imperative to prevent allopurinol from entering drains, sewer systems, or waterways due to its toxicity to aquatic life.[1][2][5] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste under EPA guidelines (40 CFR 261.3) and must also consult state and local regulations for complete and accurate classification.[4]
Quantitative Data on Allopurinol
The following tables summarize key quantitative data regarding the toxicity and physicochemical properties of allopurinol, providing a basis for its classification as a hazardous substance.
Table 1: Toxicological Data for Allopurinol
| Parameter | Species | Value | Reference |
| Oral LD50 | Mouse | 78 mg/kg | [4][6] |
Table 2: Aquatic Toxicity Data for Allopurinol
| Parameter | Species | Value | Exposure Time | Reference |
| LC50 | Oncorhynchus mykiss (Rainbow trout) | > 100 mg/L | 96 hours | [5] |
| EC50 | Daphnia magna (Water flea) | > 100 mg/L | 48 hours | [5] |
| EC50 | Scenedesmus subspicatus (Green algae) | 0.45 mg/L | 72 hours | [2][5] |
| NOEC (No Observed Effect Concentration) | Scenedesmus subspicatus (Green algae) | 0.157 mg/L | 72 hours | [5] |
Step-by-Step Disposal Protocol for Allopurinol
The recommended and primary method for the disposal of allopurinol from a laboratory setting is through a licensed and approved chemical waste disposal service.
1. Waste Identification and Segregation:
-
Classification: Treat allopurinol and any materials contaminated with it (e.g., gloves, weighing paper, empty containers) as hazardous pharmaceutical waste.[1][3]
-
Segregation: Keep allopurinol waste separate from other laboratory waste streams to prevent cross-contamination and ensure proper disposal.[1]
2. Containerization and Labeling:
-
Container: Use a designated, leak-proof, and sealable container for collecting allopurinol waste. Whenever feasible, the original container should be used.[1]
-
Labeling: Clearly label the waste container with "Hazardous Waste: Allopurinol" and include the appropriate hazard pictograms (e.g., skull and crossbones for toxicity).[1]
3. Storage:
-
Store the sealed waste container in a designated, secure area away from incompatible materials, such as strong oxidizing agents.[4]
-
The storage area should be cool, dry, and well-ventilated.[3]
4. Disposal:
-
Arrange for the collection of the hazardous waste by a licensed chemical waste disposal company.
-
Do not attempt to dispose of allopurinol down the drain or in the regular trash.[1][7]
For non-laboratory settings, such as expired or unused consumer-grade allopurinol, the preferred method of disposal is a local drug take-back program. If a take-back program is not available, the medication can be mixed with an unappealing substance like used coffee grounds or cat litter, placed in a sealed bag, and then disposed of in the household trash.[3]
Experimental Protocols
There are no established and validated experimental protocols for the chemical neutralization or degradation of allopurinol for the purpose of routine disposal. While forced degradation studies using strong acids, bases, and oxidizing agents have been performed for analytical purposes to study impurity profiles, these methods are not intended for bulk disposal and can generate hazardous byproducts.[8] Therefore, the only recommended disposal method is through a professional waste management service.
Visualizing the Disposal Workflow
The following diagrams illustrate the logical workflow for the proper disposal of allopurinol in a laboratory setting.
References
Safeguarding Laboratory Personnel: A Guide to Handling Allopurinol (Sodium)
Essential safety and logistical information for the proper handling and disposal of allopurinol (B61711) (sodium) in a laboratory setting. This guide provides procedural, step-by-step guidance on personal protective equipment (PPE), operational plans, and disposal methods to ensure the safety of researchers, scientists, and drug development professionals. Allopurinol is toxic if swallowed and may cause an allergic skin reaction, making strict adherence to safety protocols imperative.[1][2]
Personal Protective Equipment (PPE)
The selection and proper use of PPE are critical to minimize exposure to allopurinol (sodium). The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Conditions for Use |
| Hand Protection | Nitrile, neoprene, PVC, or vinyl gloves.[1][3] Consider double gloving for enhanced protection.[1][4] | Always wear gloves when handling allopurinol in any form. Immediately change gloves if they become contaminated, torn, or punctured.[1] |
| Eye and Face Protection | Safety glasses with side shields.[1][3] For larger quantities or when there is a risk of splashing, use chemical safety goggles and a face shield.[1][4] | Required for all procedures involving allopurinol. A face shield in combination with goggles offers the most comprehensive protection against splashes.[1] |
| Skin and Body Protection | A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.[1] Protective shoe covers may also be considered.[1][4] | Wear a protective gown to prevent skin contact. Ensure gown cuffs are tucked under the outer pair of gloves when double gloving.[1] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator.[1][5] | Generally not required when handling small quantities in a well-ventilated area or a chemical fume hood.[1][5] Use a respirator if there is a risk of generating dust or aerosols.[4] |
Operational Plan for Handling Allopurinol (Sodium)
A systematic approach to handling allopurinol from receipt to disposal is crucial for laboratory safety.
1. Receiving and Storage:
-
Inspection: Upon receipt, carefully inspect the container for any signs of damage or leaks.
-
Storage: Store allopurinol in a tightly sealed container in a cool, dry, and well-ventilated area.[6] Keep it away from incompatible substances such as strong oxidizing agents.[2]
-
Labeling: Ensure the container is clearly labeled with the chemical name and all associated hazards.
-
Access: Store in a locked cabinet or area to restrict access to authorized personnel only.[2]
2. Handling and Use:
-
Designated Area: All handling of allopurinol should be conducted in a designated area, such as a chemical fume hood, to minimize the generation of dust and aerosols.[1]
-
Hygiene: Always wash hands thoroughly before and after handling allopurinol, as well as before breaks and at the end of the workday.[6] Do not eat, drink, or smoke in areas where allopurinol is handled.[2][6]
-
PPE: Consistently wear the appropriate PPE as outlined in the table above.
-
Spill Management: In the event of a spill, avoid breathing in the dust.[4][6] Clean up spills using dry methods, such as a HEPA-filtered vacuum cleaner or by carefully sweeping up the material after dampening it to prevent dust formation.[1] Place the collected waste into a sealed, labeled container for disposal.[1][6]
Experimental Protocol: General Handling Procedure
This protocol outlines a general, step-by-step procedure for safely handling allopurinol powder in a laboratory setting.
-
Preparation:
-
Ensure the work area, typically a chemical fume hood, is clean and uncluttered.
-
Assemble all necessary equipment and reagents.
-
Don the appropriate PPE as specified above.
-
-
Weighing and Transfer:
-
When weighing the powder, use a balance inside the chemical fume hood or in a ventilated enclosure to contain any airborne particles.
-
Use a spatula or other appropriate tool to carefully transfer the desired amount of allopurinol to a suitable container.
-
Avoid creating dust during transfer.
-
-
Dissolving:
-
If preparing a solution, add the solvent to the container with the allopurinol powder slowly to prevent splashing.
-
If necessary, gently swirl or stir the mixture to dissolve the compound.
-
-
Post-Handling:
-
Securely cap all containers containing allopurinol.
-
Decontaminate the work surface and any equipment used.
-
Carefully remove and dispose of PPE in the designated hazardous waste stream.
-
Thoroughly wash hands with soap and water.
-
Disposal Plan
Proper disposal of allopurinol and contaminated materials is essential to prevent environmental contamination and ensure safety.
-
Waste Classification: Allopurinol and any materials contaminated with it, including empty containers, gloves, and spill cleanup debris, should be treated as hazardous waste.[1]
-
Containerization: Place all allopurinol waste in a clearly labeled, sealed, and leak-proof container.
-
Disposal Route: Dispose of the hazardous waste through an authorized waste disposal company, following all local, state, and federal regulations.[1] Do not dispose of allopurinol down the drain or in the regular trash.[1] For unused or expired medicine in a non-laboratory setting, refer to FDA guidelines, which may include take-back programs or specific household trash disposal methods.[7][8]
Workflow for Safe Handling of Allopurinol
Caption: A workflow diagram illustrating the key steps for the safe handling of allopurinol.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
